molecular formula C21H24N4O5S B3028096 T-448

T-448

カタログ番号: B3028096
分子量: 444.5 g/mol
InChIキー: BNLKYWVPJPFTMA-YWNVCFPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

T-448, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is 444.14674105 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKYWVPJPFTMA-YWNVCFPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-448: An In-Depth Technical Guide to its Core Mechanism of Action as an LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator implicated in a variety of human cancers and neurological disorders. Its primary function involves the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. T-448 is a potent, irreversible, and orally active inhibitor of LSD1. A key feature of this compound is its unique mechanism of action that involves the formation of a compact N-formyl-flavin-adenine dinucleotide (FAD) adduct within the LSD1 active site. This modification selectively inhibits the demethylase activity of LSD1 with minimal disruption to the scaffolding function of the LSD1/CoREST complex, notably its interaction with Growth Factor Independence 1B (GFI1B). This attribute confers a superior hematological safety profile compared to other LSD1 inhibitors, making this compound a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action of this compound

This compound acts as a specific and irreversible inhibitor of the enzymatic activity of LSD1.[1][2] Its mechanism is distinct from many other tranylcypromine-based LSD1 inhibitors. Instead of forming a bulky adduct that disrupts the protein complex, this compound generates a compact formyl-FAD adduct.[1][3] This targeted inhibition of the catalytic function, while preserving the structural integrity of the LSD1 complex, is central to its favorable safety profile.[3]

The primary consequence of LSD1 inhibition by this compound is the increase in histone H3 lysine 4 di-methylation (H3K4me2) at specific gene promoters.[3] This epigenetic mark is associated with transcriptional activation. This compound has been shown to enhance the levels of H3K4 methylation, leading to increased mRNA expression of neuronal plasticity-related genes such as Brain-Derived Neurotrophic Factor (Bdnf).[2][3]

Visualization of the Core Mechanism

T448_Mechanism This compound Core Mechanism of Action T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Irreversible Inhibition FAD FAD Cofactor LSD1->FAD CompactAdduct Compact Formyl-FAD Adduct LSD1->CompactAdduct Forms Demethylation H3K4 Demethylation (Transcriptional Repression) LSD1->Demethylation Catalyzes H3K4me2 Increased H3K4me2 Demethylation->H3K4me2 Prevents GeneExpression Target Gene Expression (e.g., Bdnf, Ucp2) H3K4me2->GeneExpression Leads to T448_p53_Pathway Hypothesized Effect of this compound on p53 Signaling T448 This compound LSD1 LSD1 T448->LSD1 Inhibits p53_demethylation p53 Demethylation LSD1->p53_demethylation Mediates p53 p53 p53_activity p53 Transcriptional Activity p53->p53_activity p53_demethylation->p53_activity Represses Apoptosis Apoptosis p53_activity->Apoptosis Induces T448_HIF1a_Pathway Postulated Impact of this compound on HIF-1α Signaling T448 This compound LSD1 LSD1 T448->LSD1 Inhibits HIF1a_demethylation HIF-1α Demethylation LSD1->HIF1a_demethylation Promotes HIF1a HIF-1α HIF1a_stability HIF-1α Stability HIF1a->HIF1a_stability HIF1a_demethylation->HIF1a_stability Increases Angiogenesis Angiogenesis HIF1a_stability->Angiogenesis Promotes T448_Wnt_Pathway Potential Influence of this compound on Wnt/β-catenin Signaling T448 This compound LSD1 LSD1 T448->LSD1 Inhibits beta_catenin_demethylation β-catenin Demethylation LSD1->beta_catenin_demethylation Mediates beta_catenin β-catenin beta_catenin_stability β-catenin Stability beta_catenin->beta_catenin_stability beta_catenin_demethylation->beta_catenin_stability Increases Wnt_Target_Genes Wnt Target Gene Expression beta_catenin_stability->Wnt_Target_Genes Promotes

References

In-Depth Technical Guide: T-448, a Specific and Irreversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-448, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the chemical structure, mechanism of action, quantitative biological data, and summaries of key experimental protocols.

Chemical Structure and Properties

This compound is a novel, orally-bioactive, and irreversible inhibitor of LSD1. It is important to note that the designation "this compound" has been associated with other molecules in scientific literature, including the anti-TIGIT monoclonal antibody EOS-448 and the KISS1R agonist TAK-448. This guide focuses exclusively on the small molecule LSD1 inhibitor.

Chemical Name: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Molecular Formula: C₁₇H₂₀N₄OS Canonical SMILES: CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

ParameterValueTarget/SystemReference
IC₅₀ 22 nMHuman recombinant LSD1[1]
kinact/KI 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹Human recombinant LSD1[1]
Selectivity >4,500-fold over MAO-A/BFAD-dependent enzymes[1]

Mechanism of Action and Signaling Pathway

This compound is a specific and irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), which is a flavin adenine dinucleotide (FAD)-dependent demethylase.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic modification associated with the regulation of gene expression.[1]

The primary mechanism of action of this compound involves the irreversible inactivation of LSD1. This leads to an increase in the levels of H3K4 methylation at the promoter and enhancer regions of specific genes.[1][3] Elevated H3K4 methylation is generally associated with a more open chromatin structure, facilitating the transcription of target genes. In the context of the central nervous system, this compound has been shown to increase the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf).[1][3]

A significant advantage of this compound is its minimal impact on the LSD1-GFI1B complex.[1] This is noteworthy because the disruption of this complex by other LSD1 inhibitors is linked to hematological toxicities like thrombocytopenia. This compound's mechanism, which involves the generation of a compact formyl-FAD adduct, allows it to inhibit LSD1's enzymatic activity without disrupting this critical protein-protein interaction, thus offering a superior safety profile.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

T448_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular & Physiological Outcome T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits (irreversible) H3K4me1_2 H3K4me1/2 (mono/di-methylated) LSD1->H3K4me1_2 Demethylates H3K4me2_3 H3K4me2/3 (di/tri-methylated) Chromatin Chromatin H3K4me1_2->Chromatin Maintains repressive state H3K4me2_3->Chromatin Promotes active state GeneExpression Target Gene Expression (e.g., Bdnf) Chromatin->GeneExpression Regulates NeuronalPlasticity Enhanced Neuronal Plasticity & Learning Function GeneExpression->NeuronalPlasticity Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections summarize the methodologies for key experiments involving this compound. While detailed, step-by-step protocols are not publicly available, these summaries provide the essential parameters based on published research.

In Vitro LSD1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on LSD1.

Methodology Summary: A fluorescence-based assay is used to screen for LSD1 inhibitors.[4] The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a histone H3 lysine 4 peptide substrate by LSD1.[4] In the presence of horseradish peroxidase, H₂O₂ reacts with a probe such as ADHP to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.[4]

  • Enzyme: Recombinant human LSD1.

  • Substrate: Peptide corresponding to the first 21 amino acids of the N-terminal tail of histone H3.

  • Detection: Fluorescence measurement (excitation ~530-540 nm, emission ~585-595 nm).

  • Analysis: IC₅₀ values are calculated from the dose-response curves of this compound.

In Vitro Cellular Assay for H3K4 Methylation

Objective: To assess the effect of this compound on H3K4 methylation levels in a cellular context.

Methodology Summary: Primary cultured rat neurons are treated with this compound, followed by analysis of H3K4 methylation and gene expression.

  • Cell Line: Primary cultured rat neurons.[3]

  • Treatment: this compound at concentrations ranging from 0 to 10 µM for 24 hours.[3]

  • Analysis of H3K4 Methylation: Chromatin Immunoprecipitation (ChIP) is performed using antibodies specific for H3K4me2. The precipitated DNA is then analyzed by quantitative PCR (qPCR) to measure the enrichment of H3K4me2 at specific gene promoters (e.g., Ucp2).

  • Analysis of Gene Expression: Total RNA is extracted from the treated cells, and reverse transcription-quantitative PCR (RT-qPCR) is performed to measure the mRNA levels of target genes (e.g., Ucp2, Bdnf).[3]

In Vivo Efficacy in a Mouse Model of Learning Dysfunction

Objective: To evaluate the in vivo efficacy of this compound on learning and memory in a relevant animal model.

Methodology Summary: The study utilizes NR1-hypo mice, a preclinical model with NMDA receptor hypofunction that exhibits learning deficits.[1]

  • Animal Model: NR1-hypo mice.[1]

  • Treatment: this compound is administered orally at doses of 1 and 10 mg/kg for 3 weeks.[3]

  • Behavioral Assessment: Learning function is assessed using a task such as the water Y-maze test. The rate of correct choices is measured to quantify learning and memory.[1]

  • Pharmacodynamic Analysis: Following the treatment period, brain tissue (e.g., hippocampus) is collected to analyze the levels of H3K4me2 at the promoters of target genes (Bdnf, Arc, and Fos) using ChIP-qPCR.[3]

Below is a diagram outlining the general workflow for the in vivo experiment.

in_vivo_workflow start Start animal_model NR1-hypo Mice start->animal_model treatment Oral Administration of this compound (1 and 10 mg/kg for 3 weeks) animal_model->treatment behavioral_test Behavioral Assessment (e.g., Water Y-maze test) treatment->behavioral_test tissue_collection Tissue Collection (Hippocampus) treatment->tissue_collection data_analysis1 Analyze Learning Function (Rate of correct choices) behavioral_test->data_analysis1 end End data_analysis1->end chip_qpcr ChIP-qPCR Analysis tissue_collection->chip_qpcr data_analysis2 Analyze H3K4me2 Levels (at Bdnf, Arc, Fos promoters) chip_qpcr->data_analysis2 data_analysis2->end

Caption: General workflow for in vivo assessment of this compound.

References

T-448: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448, also known as TAK-448, is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), a G protein-coupled receptor that plays a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Developed as an investigational drug, this compound has been primarily studied for its ability to modulate gonadotropin-releasing hormone (GnRH) secretion and consequently suppress testosterone levels. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound stemmed from a lead optimization program aimed at developing a potent and water-soluble KISS1R agonist with improved pharmaceutical properties over earlier compounds. The initial lead compound, while demonstrating high potency, suffered from poor water solubility and a tendency to form a gel in aqueous solutions, hindering its development as a therapeutic agent.

The medicinal chemistry effort focused on systematic modifications of the lead peptide structure to enhance its solubility without compromising its biological activity. This led to the synthesis of a series of analogues with substitutions at various amino acid positions. The breakthrough came with the substitution of a d-Tryptophan (d-Trp) residue with trans-4-hydroxyproline (Hyp). This single amino acid substitution in the nonapeptide sequence resulted in analogue 24 , which was subsequently named this compound.[1]

This strategic modification not only retained the high pharmacological potency of the parent compound but also conferred excellent water solubility, overcoming the primary obstacle for its development. The chemical structure of this compound is Ac-d-Tyr-Hydroxyproline(Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.

Synthesis Pathway

As a nonapeptide, the synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The general workflow for the synthesis of this compound is outlined below.

Experimental Workflow for this compound Synthesis

T448_Synthesis_Workflow Resin Resin Support (e.g., Rink Amide resin) Coupling_Cycle Iterative Coupling Cycles (Fmoc-amino acid, coupling agent) Resin->Coupling_Cycle Start Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Coupling_Cycle->Deprotection Add Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Coupling_Cycle->Cleavage Final Deprotection Deprotection->Coupling_Cycle Repeat for each amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product This compound Peptide Characterization->Final_Product KISS1R_Signaling T448 This compound KISS1R KISS1R T448->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response Testosterone_Suppression cluster_gonads Gonads Hypothalamus Hypothalamus GnRH GnRH Release (Pulsatility Lost) Hypothalamus->GnRH Regulates Pituitary Pituitary Gland LH_FSH LH & FSH Release Pituitary->LH_FSH Suppresses Testes Testes Testosterone Testosterone Production Testes->Testosterone Reduces T448 Continuous this compound Administration T448->Hypothalamus Desensitizes KISS1R on GnRH neurons GnRH->Pituitary Stimulates LH_FSH->Testes Stimulates

References

T-448 Analogs: A Technical Guide to Structure-Activity Relationships for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of T-448, a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound and its analogs represent a promising class of therapeutic agents, particularly in neurodevelopmental disorders, due to their unique mechanism of action that minimizes hematological toxicity associated with other LSD1 inhibitors.[1] This document provides a comprehensive overview of the quantitative SAR data, detailed experimental methodologies, and a visualization of the key signaling pathway.

Core Structure-Activity Relationship Data

The biological activity of this compound analogs is intrinsically linked to their chemical structure, specifically their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1 and subsequently undergo a Grob fragmentation. This fragmentation results in the formation of a compact N-formyl-FAD adduct, which is key to the selective inhibition of LSD1's demethylase activity without disrupting the LSD1-GFI1B protein-protein interaction.[2][3] Disruption of this interaction is associated with the hematological side effects observed with other LSD1 inhibitors.

The following table summarizes the key quantitative data for a series of this compound analogs, highlighting the impact of structural modifications on enzyme inhibition (IC50) and the efficiency of N-formyl-FAD formation.

CompoundModification from this compound (Compound 2)LSD1 IC50 (nM)Full Inhibitor-FAD Adduct (%)N-formyl-FAD (%)Relative % N-formyl-FAD
2 (this compound) -22 ± 4227878
12 para-substituted isomer>10,00010000
13 N-H thiadiazole63 ± 14227878
14 N-methyl thiadiazole20 ± 2267474
15 Benzamide37 ± 11841616
16 N-H pyrazole25 ± 110000
17 N-methyl pyrazole20 ± 210000
18 Oxadiazole10 ± 110000
19 Oxazole12 ± 110000

Data adapted from Vinyard et al., Nature Communications, 2023.

Experimental Protocols

The determination of the structure-activity relationship for this compound analogs relies on robust biochemical and analytical methodologies. Below are detailed protocols for the key experiments cited.

LSD1 Demethylase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against LSD1, often using a horseradish peroxidase (HRP)-coupled assay.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound analog compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analog compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the LSD1/CoREST enzyme complex to the appropriate concentration in cold assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 5 µL of the diluted LSD1/CoREST enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding 10 µL of the H3K4me2 peptide substrate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add 10 µL of a detection mixture containing HRP and Amplex Red to each well.

    • Incubate for 15 minutes at room temperature, protected from light. The demethylation reaction produces hydrogen peroxide, which reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 544 nm, Emission: 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the control wells (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

FAD Adduct Formation Analysis by LC-MS

This protocol outlines the procedure for identifying and quantifying the formation of the covalent FAD adducts (full inhibitor-FAD and N-formyl-FAD) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Recombinant human LSD1/CoREST complex

  • This compound analog compounds

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • C18 solid-phase extraction (SPE) cartridges or ZipTips

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)

Procedure:

  • Reaction:

    • Incubate the LSD1/CoREST complex with a molar excess of the this compound analog in a suitable buffer for a defined period (e.g., 4 hours) at room temperature.

  • FAD Extraction:

    • Denature the protein by adding a solution of 4 M guanidinium hydrochloride with 0.1% TFA.

    • Apply the denatured sample to a C18 SPE cartridge or ZipTip.

    • Wash the cartridge with 0.1% TFA in water to remove salts and protein fragments.

    • Elute the FAD and FAD adducts with a solution of 75% ACN in water with 0.05% TFA.

  • LC-MS Analysis:

    • Inject the eluted sample into the LC-MS system.

    • Separate the FAD species using a C18 column with a gradient of water and ACN, both containing 0.1% formic acid.

    • Detect the masses of the different FAD species using the mass spectrometer in positive ion mode. The expected masses for FAD, the full inhibitor-FAD adduct, and the N-formyl-FAD adduct should be calculated and used for extraction from the total ion chromatogram.

  • Data Analysis:

    • Integrate the peak areas for each of the identified FAD species.

    • Calculate the percentage of each adduct relative to the total FAD species detected.

Mechanism of Action: Signaling Pathway Visualization

The unique therapeutic profile of this compound is derived from its specific mechanism of action, which involves a Grob fragmentation of the initial inhibitor-FAD adduct.[2][3] This leads to the formation of a compact N-formyl-FAD that inhibits the demethylase activity of LSD1 while preserving the crucial protein-protein interaction with GFI1B.

T448_Mechanism cluster_0 LSD1 Active Site cluster_1 Biological Outcome T448 This compound InitialAdduct Initial Covalent Inhibitor-FAD Adduct T448->InitialAdduct Covalent Bonding FAD FAD FAD->InitialAdduct Grob Grob Fragmentation InitialAdduct->Grob NFormylFAD N-formyl-FAD Adduct Grob->NFormylFAD Styrene Styrene Byproduct Grob->Styrene Demethylase_Inhibition Demethylase Activity Inhibited NFormylFAD->Demethylase_Inhibition PPI_Preserved LSD1-GFI1B Interaction Preserved NFormylFAD->PPI_Preserved

References

In Vitro Characterization of T-448: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and selective, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this compound.

Introduction

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target. This compound is a novel irreversible inhibitor of LSD1 that has demonstrated a unique pharmacological profile, including a favorable safety profile attributed to its minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex. This guide details the in vitro experiments characterizing the activity and mechanism of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro data for this compound.

ParameterValueTargetAssay TypeReference
IC50 22 nMHuman LSD1Enzyme Inhibition Assay[1]

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1.[2] Its mechanism involves the formation of a covalent adduct with the FAD cofactor in the active site of the enzyme.[2] This covalent modification leads to the inactivation of LSD1's demethylase activity. A key feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner GFI1B, a transcription factor crucial for hematopoiesis.[2][3] This contrasts with other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, which is associated with hematological toxicities like thrombocytopenia.[3] The specific inhibition of LSD1's enzymatic function without disrupting this critical protein-protein interaction contributes to the improved safety profile of this compound.[2]

Signaling Pathway

The inhibition of LSD1 by this compound leads to an increase in the levels of H3K4 methylation, a mark associated with active gene transcription. This epigenetic modification results in the upregulation of genes involved in neuronal plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

T448_Signaling_Pathway T448 This compound LSD1 LSD1 T448->LSD1 H3K4me1_2 Histone H3 Lysine 4 (mono/di-methylated) Increased_H3K4me Increased H3K4me1/2 H3K4me0 Histone H3 Lysine 4 (unmethylated) H3K4me1_2->H3K4me0 Gene_Repression Target Gene Repression H3K4me0->Gene_Repression Gene_Activation Target Gene Activation (e.g., BDNF) Increased_H3K4me->Gene_Activation Neuronal_Plasticity Enhanced Neuronal Plasticity Gene_Activation->Neuronal_Plasticity

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and target gene activation.

Experimental Protocols

LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of this compound to inhibit the demethylase activity of LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Flavin adenine dinucleotide (FAD)

  • Biotinylated monomethylated H3(1-21)K4 peptide substrate

  • Europium (Eu3+)-cryptate labeled anti-H3K4me0 detection antibody

  • XL665-conjugated streptavidin

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • This compound compound

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 8 µL of a solution containing the LSD1 enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of a mix containing FAD and the biotinylated H3K4me1 peptide substrate. The final concentration of the substrate should be at its Km value.

  • Incubate the reaction for 1 hour at 25°C.

  • Stop the reaction and proceed with detection by adding 20 µL of a detection mix containing the Eu3+-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow:

HTRF_Workflow start Start add_compound Add this compound/DMSO to 384-well plate start->add_compound add_enzyme Add LSD1 enzyme add_compound->add_enzyme incubate1 Incubate 15 min at RT add_enzyme->incubate1 add_substrate Add FAD and Biotin-H3K4me1 substrate incubate1->add_substrate incubate2 Incubate 1 hr at 25°C add_substrate->incubate2 add_detection Add HTRF detection reagents incubate2->add_detection incubate3 Incubate 1 hr at RT add_detection->incubate3 read_plate Read HTRF signal incubate3->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the LSD1 HTRF-based enzyme inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human TF-1a erythroblast cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed TF-1a cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration.

Histone H3K4 Methylation Assay (ELISA)

This assay measures the levels of H3K4 methylation in cells treated with this compound.

Materials:

  • Primary cultured rat neurons

  • This compound compound

  • Histone extraction buffer

  • 96-well plates pre-coated with an antibody against the C-terminus of histone H3

  • Primary antibody specific for di-methylated H3K4 (H3K4me2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Culture primary rat neurons and treat with various concentrations of this compound for 24 hours.

  • Extract histones from the treated cells using a histone extraction protocol.

  • Add 1 µg of the extracted histones to each well of the pre-coated 96-well plate.

  • Incubate for 2 hours at 37°C to allow the histones to bind to the plate.

  • Wash the wells three times with wash buffer.

  • Add the primary antibody against H3K4me2 to each well and incubate for 1.5 hours at 37°C.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate to each well and incubate for 10-30 minutes at room temperature, protected from light.

  • Add the stop solution to each well to stop the color development.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Quantify the relative levels of H3K4me2 based on the absorbance values.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This assay determines the effect of this compound on the interaction between LSD1 and GFI1B.

Materials:

  • HEK293T cells

  • Plasmids encoding FLAG-tagged LSD1 and HA-tagged GFI1B

  • Lipofectamine 2000 or other transfection reagent

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody conjugated to agarose beads

  • Primary antibodies: anti-HA and anti-FLAG

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Co-transfect HEK293T cells with FLAG-LSD1 and HA-GFI1B plasmids.

  • After 24 hours, treat the cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and centrifuge to pellet cell debris.

  • Incubate the supernatant (cell lysate) with anti-FLAG agarose beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-LSD1.

  • Wash the beads three to five times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with anti-HA antibody to detect co-immunoprecipitated GFI1B and with anti-FLAG antibody to confirm the immunoprecipitation of LSD1.

  • Visualize the protein bands using a chemiluminescence detection system.

Logical Relationship Diagram:

CoIP_Logic start Start with co-transfected cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate FLAG-LSD1 lysis->ip wash Wash beads ip->wash elution Elute proteins wash->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detect HA-GFI1B and FLAG-LSD1 sds_page->detection conclusion Assess LSD1-GFI1B interaction detection->conclusion

Caption: Logical workflow for the Co-Immunoprecipitation experiment.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and irreversible inhibitor of LSD1 with a distinct mechanism of action that spares the LSD1-GFI1B interaction. This unique property suggests a potentially wider therapeutic window compared to other LSD1 inhibitors. The provided experimental protocols offer a foundation for further investigation into the biological effects and therapeutic potential of this compound and related compounds.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of Isobutyl Nitrite (NTP TR-448)

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T-448" is associated with multiple distinct chemical entities in scientific and clinical research. To provide a focused and accurate technical guide, it is essential to distinguish between these compounds. The following are the primary substances identified as "this compound":

  • TR-448 (Isobutyl Nitrite): This refers to the National Toxicology Program (NTP) Technical Report number for extensive toxicology and carcinogenesis studies on isobutyl nitrite. This compound is a volatile liquid used as a recreational inhalant and has been thoroughly evaluated for its safety profile in preclinical models.[1][2]

  • TAK-448: An investigational oligopeptide analog of kisspeptin-54 developed for its potential in treating prostate cancer and other hormone-dependent conditions by modulating testosterone levels. Its safety and efficacy have been assessed in Phase 1 and 2 clinical trials.[3][4][5]

  • EOS-448 (belrestotug/GSK4428859A): A human monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor. It is under investigation as an immuno-oncology therapy for advanced solid tumors, with preliminary safety data available from early-phase clinical trials.[6][7]

  • This compound (LSD1 Inhibitor): A specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential applications in treating central nervous system disorders. It has been designed to have an improved hematological safety profile, specifically avoiding the thrombocytopenia associated with other LSD1 inhibitors.[8][9][10][11]

This guide will focus on Isobutyl Nitrite (TR-448) , as the comprehensive and publicly available National Toxicology Program technical report provides a robust foundation for an in-depth technical guide on its safety and toxicity profile, aligning with the core requirements of this request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl nitrite (CASRN: 542-56-3) is a volatile, flammable liquid with the chemical formula C4H9NO2.[1] It is primarily known for its use as a recreational inhalant ("poppers") due to its vasodilatory and euphoric effects.[1][12][13][14] Its industrial applications are limited but include use as an intermediate in chemical syntheses.[1] The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on isobutyl nitrite due to concerns about its potential contribution to Kaposi's sarcoma in certain populations and a lack of extensive carcinogenicity data.[1] These studies, detailed in Technical Report 448 (TR-448), provide a thorough evaluation of its safety and toxicity profile in rodent models.[1][2]

Quantitative Toxicity Data

The safety and toxicity of isobutyl nitrite were evaluated in a series of inhalation studies in F344/N rats and B6C3F1 mice. The key quantitative findings from these studies are summarized below.

Acute and Subchronic Inhalation Toxicity

Table 1: Summary of 16-Day Inhalation Study in F344/N Rats and B6C3F1 Mice

SpeciesSexConcentration (ppm)MortalityKey Observations
RatMale600, 8005/5Deaths on the first day of the study.[1]
RatFemale400, 600, 8001/5, 5/5, 5/5Deaths on the first day of the study.[1]
RatM & F400-Significantly lower final mean body weights; ocular discharge, lethargy.[1]
MouseMale8003/5Deaths before the end of the study.[1]
MouseFemale8004/5Deaths before the end of the study.[1]
MouseM & F600, 800-Significantly lower final mean body weights; lethargy, hunched posture.[1]

Table 2: Summary of 13-Week Inhalation Study in F344/N Rats and B6C3F1 Mice

SpeciesSexConcentration (ppm)Key Hematological and Pathological Findings
RatM & F150, 300Mild methemoglobinemia; mild anemia (300 ppm); bone marrow hyperplasia.[15]
RatM & F300Reduced body weight gains; hyperplasia of bronchiolar and nasal turbinate epithelium.[15]
MouseFemale150, 300Significantly lower final mean body weights; bone marrow hyperplasia.[1][15]
MouseM & F150, 300Mild methemoglobinemia; mild anemia (300 ppm).[1]
MouseM & F300Mild to moderate hyperplasia of the bronchiolar epithelium.[1]
Chronic Toxicity and Carcinogenicity

Table 3: Summary of 2-Year Inhalation Study in F344/N Rats and B6C3F1 Mice

SpeciesSexConcentration (ppm)Neoplastic FindingsNon-Neoplastic Findings
RatMale75, 150Increased incidence of alveolar/bronchiolar adenoma or carcinoma (combined).[16]-
RatFemale75, 150Increased incidence of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[16]-
RatM & FAllDecreased incidences of mononuclear cell leukemia.[1]-
MouseMaleAllIncreased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16]-
MouseMale150Increased incidence of thyroid gland follicular cell adenoma.[1][16]-
MouseFemaleAllIncreased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16]-
Genetic Toxicology

Table 4: Summary of Genetic Toxicology Studies for Isobutyl Nitrite

AssayTest SystemResult
Salmonella typhimurium MutagenicityS. typhimurium strainsPositive in strains sensitive to base substitutions.[16]
Chromosomal AberrationsCultured Chinese hamster ovary cellsPositive
Sex-Linked Recessive LethalDrosophila melanogasterNegative
Micronucleus FormationMouse peripheral bloodPositive[16]

Experimental Protocols

Inhalation Exposure System

The inhalation exposure studies were conducted using whole-body inhalation chambers. The isobutyl nitrite vapor was generated by passing nitrogen through a flask containing the test chemical. The concentration of isobutyl nitrite in the chambers was monitored continuously using an infrared spectrophotometer.

G cluster_generation Vapor Generation cluster_delivery Vapor Delivery and Monitoring cluster_exhaust Exhaust System Nitrogen Nitrogen Source Flask Flask with Isobutyl Nitrite Nitrogen->Flask Chamber Inhalation Chamber Flask->Chamber Vapor Monitor IR Spectrophotometer (Continuous Monitoring) Chamber->Monitor Sample Exhaust Filtered Exhaust Chamber->Exhaust

Experimental workflow for inhalation exposure.
Two-Year Inhalation Study Protocol

  • Test Animals: Male and female F344/N rats and B6C3F1 mice.

  • Group Size: 60 animals of each sex per exposure group.

  • Exposure Concentrations: 0, 37.5, 75, or 150 ppm for mice; 0, 75, 150, or 300 ppm for rats (rats study concentrations were later lowered due to toxicity).

  • Exposure Duration: 6 hours per day, 5 days per week, for 103 weeks.

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.

Genetic Toxicology Protocols
  • Salmonella Mutagenicity Assay (Ames Test): S. typhimurium strains TA97, TA98, TA100, TA1535, and TA1537 were exposed to isobutyl nitrite with and without S9 metabolic activation.

  • Chromosomal Aberrations Assay: Cultured Chinese hamster ovary (CHO) cells were exposed to isobutyl nitrite with and without S9 activation, and metaphase cells were scored for chromosomal aberrations.

  • Micronucleus Test: Male B6C3F1 mice were exposed to isobutyl nitrite by inhalation for 13 weeks, and peripheral blood smears were analyzed for the frequency of micronucleated erythrocytes.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for isobutyl nitrite is the induction of methemoglobinemia.[12][15] Inhaled isobutyl nitrite is rapidly absorbed and causes oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to tissue hypoxia.

G cluster_process Mechanism of Methemoglobinemia IBN Inhaled Isobutyl Nitrite Absorption Rapid Absorption into Bloodstream IBN->Absorption Hb Hemoglobin (Fe2+) in Erythrocytes Absorption->Hb Oxidation MetHb Methemoglobin (Fe3+) Hb->MetHb Hypoxia Tissue Hypoxia MetHb->Hypoxia Reduced O2 Carrying Capacity Symptoms Clinical Symptoms: Cyanosis, CNS Depression, Weakness Hypoxia->Symptoms

Signaling pathway of isobutyl nitrite-induced methemoglobinemia.

The genotoxicity of isobutyl nitrite is likely related to its ability to act as a nitrosating agent, which can lead to DNA damage and mutations. This is supported by the positive results in the Ames test for base-pair substitutions and the induction of chromosomal aberrations and micronuclei.[16]

Conclusion

The safety and toxicity profile of isobutyl nitrite, as detailed in NTP TR-448, indicates significant toxicity with both acute and chronic inhalation exposure in rodent models. The primary acute toxicity is methemoglobinemia. Chronic exposure was associated with an increased incidence of alveolar/bronchiolar neoplasms in both rats and mice, providing evidence of its carcinogenic activity.[1][16] Additionally, isobutyl nitrite demonstrated genotoxic potential in several assays. These findings provide a comprehensive toxicological foundation for researchers and drug development professionals.

References

T-448 Compound: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various diseases through its role in epigenetic regulation.[1][2] As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, preclinical testing, and ensuring consistent biological activity. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the this compound compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.

Compound Identification

PropertyValueSource
IUPAC Name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamidePubChem[3]
Molecular Formula C17H20N4OS (free base)PubChem[3]
Molecular Weight 328.4 g/mol (free base)PubChem[3]
CAS Number 1597426-52-2 (free base)PubChem[3]
Form Fumarate salt often used in studies[2][4]
Mechanism of Action Irreversible inhibitor of LSD1 enzyme activity, leading to increased Histone H3 Lysine 4 (H3K4) methylation.[1][2][4]

Solubility Profile

The solubility of this compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive solubility assessment in various aqueous and organic solvents is essential.

Aqueous Solubility

Aqueous solubility should be determined across a physiologically relevant pH range to understand how the compound will behave in different biological environments.

Table 2.1: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Method
1.2 (Simulated Gastric Fluid)37Data not availableShake-Flask
4.5 (Acetate Buffer)37Data not availableShake-Flask
6.8 (Simulated Intestinal Fluid)37Data not availableShake-Flask
7.4 (Phosphate-Buffered Saline)37Data not availableShake-Flask
Water25Data not availableShake-Flask
Organic Solvent Solubility

Solubility in organic solvents is important for developing analytical methods, purification processes, and potential formulation strategies.

Table 2.2: Organic Solvent Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25Data not availableHPLC
Ethanol25Data not availableHPLC
Methanol25Data not availableHPLC
Acetonitrile25Data not availableHPLC
Polyethylene Glycol 400 (PEG 400)25Data not availableHPLC

Stability Profile

Stability testing is crucial to determine the shelf-life of the this compound compound and to identify potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.

Solid-State Stability

Table 3.1: Solid-State Stability of this compound

ConditionDurationAssay (%)AppearanceDegradants (%)
40°C / 75% RH1, 3, 6 monthsData not availableData not availableData not available
60°C1, 2, 4 weeksData not availableData not availableData not available
Photostability (ICH Q1B)-Data not availableData not availableData not available
Solution Stability

While specific quantitative data is unavailable, a supplier recommends storing this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month (under nitrogen) to maintain stability.[1]

Table 3.2: Solution Stability of this compound in Various Solvents

SolventpHTemperature (°C)DurationAssay (%)Degradants (%)
Aqueous Buffer4.02524, 48, 72 hData not availableData not available
Aqueous Buffer7.42524, 48, 72 hData not availableData not available
Aqueous Buffer9.02524, 48, 72 hData not availableData not available
DMSO-2524, 48, 72 hData not availableData not available
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

Table 3.3: Summary of Forced Degradation Studies for this compound

Stress ConditionThis compound Remaining (%)Major Degradants Formed
Acid Hydrolysis (0.1 M HCl, 60°C)Data not availableData not available
Base Hydrolysis (0.1 M NaOH, 60°C)Data not availableData not available
Oxidation (3% H₂O₂, RT)Data not availableData not available
Thermal Degradation (80°C, solid)Data not availableData not available
Photodegradation (ICH Q1B)Data not availableData not available

Experimental Protocols

Solubility Determination: Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., aqueous buffer of specific pH, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column Selection: A reverse-phase C18 column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak.

Forced Degradation Studies Protocol
  • Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl or 0.1 M NaOH. The solutions are then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Analyze samples at different time intervals.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven. For solution stability, heat a solution of the compound. Analyze samples at various time points.

  • Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.

Visualizations

Signaling Pathway of this compound

T448_Signaling_Pathway Signaling Pathway of this compound T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibition H3K4me2 H3K4me2 (Dimethylated Histone H3 at Lysine 4) LSD1->H3K4me2 Demethylation H3K4me1 H3K4me1 (Monomethylated Histone H3 at Lysine 4) H3K4me2->H3K4me1 Gene_Expression Target Gene Expression (e.g., neuronal plasticity-related genes) H3K4me2->Gene_Expression Activation

Caption: this compound inhibits LSD1, increasing H3K4 methylation and activating gene expression.

Experimental Workflow for Solubility and Stability Testing

Experimental_Workflow Workflow for this compound Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Prep Prepare Saturated Solutions (Aqueous & Organic) Equilibrate Equilibrate (Shake-Flask) Sol_Prep->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify_Sol Quantify Concentration (HPLC) Separate->Quantify_Sol Sol_Data Solubility Data Quantify_Sol->Sol_Data Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Analyze Analyze Stressed Samples Forced_Deg->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analyze Stab_Data Stability Profile & Degradation Pathways Analyze->Stab_Data T448_Compound This compound Compound cluster_solubility cluster_solubility T448_Compound->cluster_solubility cluster_stability cluster_stability T448_Compound->cluster_stability

Caption: Workflow for determining the solubility and stability of the this compound compound.

Conclusion

The provided framework outlines the necessary experimental procedures to thoroughly characterize the solubility and stability of the this compound compound. While specific data is not yet publicly available, adherence to these standardized protocols will ensure the generation of high-quality, reliable data. This information is indispensable for the continued development of this compound as a potential therapeutic agent, guiding formulation strategies, ensuring dose accuracy in preclinical and clinical studies, and establishing appropriate storage conditions and shelf-life. Researchers working with this compound are strongly encouraged to perform these studies to build a comprehensive physicochemical profile of this promising LSD1 inhibitor.

References

T-448 for Chromatin Modification Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of T-448, a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound presents a promising tool for studying the epigenetic regulation of gene expression through chromatin modification, particularly in the context of neurological disorders.

Introduction to this compound

This compound, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent inhibitor of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4)[1][2]. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription. A significant advantage of this compound over other LSD1 inhibitors is its minimal impact on the LSD1-GFI1B complex, which reduces the risk of hematological toxicities like thrombocytopenia[1][2].

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct within the enzyme's active site[1][2]. This covalent modification inactivates the demethylase activity of LSD1, leading to a subsequent increase in the levels of mono- and di-methylation of H3K4 (H3K4me1 and H3K4me2).

Signaling Pathway of this compound Action

T448_Mechanism cluster_histone Histone Modification Cycle T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits H3K4me1_2 Histone H3 Lysine 4 (mono-/di-methylated) LSD1->H3K4me1_2 Demethylates H3K4me0 Histone H3 Lysine 4 (unmethylated) Gene_Transcription Target Gene Transcription H3K4me1_2->Gene_Transcription Promotes H3K4me0->H3K4me1_2 Methylation (by MLL/SET1)

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (LSD1 inhibition)22 nMRecombinant human LSD1/CoRest[3]
Effect on H3K4me2Increased Ucp2 H3K4me2Primary cultured rat neurons[3]
Effect on mRNA expressionIncreased Ucp2 mRNAPrimary cultured rat neurons[3]

Table 2: In Vivo Effects of this compound in NR1-hypo Mice

Dosage (oral)DurationEffect on H3K4me2 in HippocampusEffect on Learning Function (Y-maze test)Reference
1 mg/kg/day3 weeksDose-dependent increase around Bdnf, Arc, and Fos genesPartial, statistically significant rescue[3]
10 mg/kg/day3 weeksSignificant dose-dependent increaseMore pronounced, statistically significant rescue[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the studies conducted by Matsuda et al. (2019)[1][2].

In Vitro H3K4 Methylation Assay in Primary Neurons

This protocol is designed to assess the effect of this compound on histone methylation in primary cultured rat neurons.

Experimental Workflow:

InVitro_Workflow start Isolate and culture primary rat cortical neurons treatment Treat neurons with this compound (0-10 µM) for 24 hours start->treatment harvest Harvest cells treatment->harvest chromatin_prep Chromatin preparation and sonication harvest->chromatin_prep chip Chromatin Immunoprecipitation (ChIP) with anti-H3K4me2 antibody chromatin_prep->chip qpcr Quantitative PCR (qPCR) for target gene promoters (e.g., Ucp2) chip->qpcr

Caption: In vitro workflow for assessing this compound's effect on H3K4me2.

Detailed Protocol:

  • Cell Culture:

    • Isolate cortical neurons from E18 rat embryos.

    • Plate neurons at a density of 2.5 x 10^5 cells/cm^2 on poly-L-lysine-coated plates.

    • Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound in culture medium to final concentrations ranging from 0 to 10 µM.

    • Replace the culture medium with the this compound-containing medium and incubate for 24 hours.

  • Chromatin Immunoprecipitation (ChIP):

    • Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody or control IgG.

    • Precipitate the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

    • Elute the chromatin and reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of target genes (e.g., Ucp2).

    • Quantify the amount of immunoprecipitated DNA relative to the input DNA.

In Vivo Studies in a Mouse Model of NMDAR Hypofunction

This protocol describes the oral administration of this compound to NR1-hypo mice to evaluate its effects on brain H3K4 methylation and learning function.

Experimental Workflow:

InVivo_Workflow start Acquire NR1-hypo mice and wild-type littermates treatment Oral administration of this compound (1 or 10 mg/kg/day) or vehicle for 3 weeks start->treatment behavior Behavioral testing (Y-maze test) treatment->behavior tissue Sacrifice and tissue collection (hippocampus) treatment->tissue chip ChIP-qPCR for H3K4me2 on target gene promoters tissue->chip

Caption: In vivo experimental workflow for this compound studies in mice.

Detailed Protocol:

  • Animals:

    • Use adult male NR1-hypo mice and their wild-type littermates.

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Suspend this compound in a vehicle solution (e.g., 0.5% methylcellulose).

    • Administer this compound orally once daily for 3 weeks at doses of 1 or 10 mg/kg.

    • Administer the vehicle solution to the control group.

  • Behavioral Testing (Y-maze):

    • After the 3-week treatment period, assess spatial working memory using the Y-maze test.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Tissue Collection and ChIP-qPCR:

    • Following behavioral testing, euthanize the mice and dissect the hippocampus.

    • Perform ChIP-qPCR on hippocampal tissue as described in the in vitro protocol to measure H3K4me2 levels at the promoters of genes such as Bdnf, Arc, and Fos.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of LSD1 and H3K4 methylation in various biological processes, particularly in the central nervous system. Its specificity and favorable safety profile make it a superior alternative to other LSD1 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies utilizing this compound to explore the complexities of chromatin modification and its impact on gene regulation and function.

References

T-448: A Technical Guide on a Specific LSD1 Inhibitor for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, irreversible, and specific inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] While much of the research on this compound has centered on its potential for treating neurodevelopmental disorders due to its favorable hematological safety profile, its unique mechanism of action provides a valuable tool for cancer research.[1][2] This document serves as a technical guide to the core aspects of early-stage research on this compound, with a focus on its biochemical activity, mechanism of action, and relevant experimental data to inform its potential applications in oncology.

Core Mechanism of Action

This compound acts as a specific inhibitor of the enzymatic activity of LSD1 (also known as KDM1A), which is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase homolog.[1][2] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation.[1][2]

A key characteristic of this compound is its minimal impact on the interaction between LSD1 and its corepressor protein, Growth Factor Independence 1B (GFI1B).[1][2] This is in contrast to some other LSD1 inhibitors that disrupt this complex, leading to hematological toxicities like thrombocytopenia.[1][2] this compound achieves this specificity by forming a compact formyl-FAD adduct with LSD1, which inhibits the demethylase activity without causing a steric clash that would disrupt the LSD1-GFI1B complex.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay TypeReference
Human Recombinant LSD122 nMEnzymatic Assay[2]
Monoamine Oxidase A (MAO-A)>100 µMEnzymatic Assay[2]
Monoamine Oxidase B (MAO-B)>100 µMEnzymatic Assay[2]

Table 2: Cellular Activity of this compound

Cell LineEffectConcentrationDurationReference
Primary Cultured Rat NeuronsIncreased H3K4me2 levels≥ 0.1 µMNot Specified[2]
TF-1a (Human Erythroblasts)No increase in GFI1 mRNA expressionUp to 10 µMNot Specified[2]
TF-1a (Human Erythroblasts)No effect on cell viabilityUp to 1 µMNot Specified[2]
NCI-H69 (SCLC cells)No antiproliferative effectNot Specified21 days[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of LSD1's function.

T448_Mechanism cluster_LSD1_complex LSD1-CoREST Complex cluster_histone Histone Tail LSD1 LSD1 CoREST CoREST LSD1->CoREST binds GFI1B GFI1B LSD1->GFI1B binds Formyl_FAD Compact Formyl-FAD Adduct LSD1->Formyl_FAD forms Demethylation Demethylation LSD1->Demethylation catalyzes Disrupted_Complex Disrupted LSD1-GFI1B Interaction LSD1->Disrupted_Complex H3K4me2 H3K4me2 H3K4me2->Demethylation T448 This compound T448->LSD1 irreversibly inhibits Formyl_FAD->Demethylation blocks H3K4me1 H3K4me1 Demethylation->H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression Other_Inhibitors Other LSD1 Inhibitors Other_Inhibitors->LSD1 Other_Inhibitors->Disrupted_Complex

Mechanism of this compound as a specific LSD1 inhibitor.

Experimental Protocols

In Vitro LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • This compound compound

  • Formaldehyde dehydrogenase

  • NAD+

  • Diaforase

  • Resazurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well microplate

  • Plate reader for fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant LSD1 enzyme to each well.

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagent mixture containing formaldehyde dehydrogenase, NAD+, diaphorase, and resazurin. This mixture detects the formaldehyde produced during the demethylation reaction.

  • Incubate the plate for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal (resorufin).

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 530 nm, emission 590 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Assessing this compound's Effect on LSD1-GFI1B Interaction

The following diagram outlines a typical workflow to investigate the impact of this compound on the interaction between LSD1 and GFI1B.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_coip Co-immunoprecipitation cluster_analysis Analysis start Culture TF-1a cells treat Treat cells with this compound, other LSD1 inhibitors, or vehicle start->treat lyse Lyse cells treat->lyse ip Immunoprecipitate with anti-LSD1 antibody lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute sds SDS-PAGE elute->sds wb Western Blot for GFI1B and LSD1 sds->wb quantify Quantify band intensities wb->quantify result Compare GFI1B co-precipitated with LSD1 across treatments quantify->result

Workflow for Co-IP to assess LSD1-GFI1B interaction.

Implications for Cancer Research

While early studies indicate this compound may not have broad single-agent antiproliferative activity in cancers like SCLC that are sensitive to LSD1-GFI1B disruption, its specific mechanism of action makes it a valuable research tool.[1]

  • Deconvoluting LSD1 Functions: this compound can be used to specifically inhibit the catalytic activity of LSD1 without disrupting its scaffolding functions, allowing researchers to dissect the distinct roles of LSD1 in cancer biology.

  • Exploring Combination Therapies: The lack of hematological toxicity could make this compound a candidate for combination therapies where the side effects of other LSD1 inhibitors would be dose-limiting.

  • Investigating Novel Cancer Dependencies: In cancers where the primary oncogenic driver is dependent on the enzymatic activity of LSD1 rather than its protein-protein interactions, this compound could be a more targeted and less toxic therapeutic approach.

Further research is warranted to explore the efficacy of this compound in a broader range of cancer types and in combination with other anti-cancer agents. Its unique properties provide a foundation for investigating novel therapeutic strategies targeting the epigenetic landscape of cancer.

References

Methodological & Application

Application Notes and Protocols for T-448 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the experimental anti-TIGIT antibody, T-448 (also known as EOS-448 or GSK4428859A), in in-vitro cell culture assays. The described methods are designed to enable the investigation of this compound's multifaceted mechanism of action, including its effects on T-cell activation, regulatory T-cell (Treg) depletion, and cytokine production.

This compound is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action is twofold: it blocks the inhibitory TIGIT signaling pathway and its Fc region engages Fc gamma receptors (FcγR), leading to the depletion of TIGIT-expressing cells and activation of antigen-presenting cells (APCs).[1][3][4][5]

Experimental Protocols

The following protocols are representative methods for studying the in-vitro activity of this compound.

Protocol 1: T-Cell Activation Assay in a Co-culture System

This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of antigen-presenting cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • CD4+ or CD8+ T-cells (isolated from PBMCs)

  • Monocyte-derived Dendritic Cells (mo-DCs) as APCs

  • This compound antibody

  • Isotype control antibody (human IgG1)

  • Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen

  • Cell proliferation dye (e.g., CFSE)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 96-well U-bottom cell culture plates

  • Flow cytometer

Methodology:

  • Preparation of Cells:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ or CD8+ T-cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Differentiate monocytes into mo-DCs by culturing with GM-CSF and IL-4 for 5-7 days.

    • Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • Seed the mo-DCs in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well.

    • Add the labeled T-cells to the wells containing mo-DCs at a 10:1 (T-cell:DC) ratio (5 x 10^5 T-cells/well).

    • Add this compound or an isotype control antibody to the respective wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Stimulate the co-culture with a suboptimal concentration of SEB (e.g., 100 ng/mL).

    • Include control wells with T-cells and DCs without stimulation, and with stimulation but without any antibody.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.

    • Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

    • Analyze the expression of activation markers on the T-cells using flow cytometry.

Protocol 2: Regulatory T-cell (Treg) Depletion Assay

This protocol assesses the ability of this compound to mediate the depletion of Tregs from a mixed immune cell population through its Fc-gamma receptor engaging function.

Materials:

  • PBMCs isolated from healthy donors

  • This compound antibody

  • Isotype control antibody (human IgG1)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 96-well round-bottom cell culture plates

  • Flow cytometer

  • Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from whole blood.

    • Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Seed 1 x 10^5 PBMCs in each well of a 96-well round-bottom plate.

    • Add this compound or an isotype control antibody to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Include a no-antibody control.

  • Incubation and Staining:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

    • Harvest the cells and perform surface staining for CD3, CD4, and CD25.

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Perform intracellular staining for FoxP3.

  • Analysis:

    • Analyze the cells by flow cytometry.

    • Identify the Treg population as CD3+CD4+CD25+FoxP3+.

    • Calculate the percentage of Tregs in the total CD4+ T-cell population for each condition.

    • Determine the percentage of Treg depletion relative to the no-antibody control.

Protocol 3: Cytokine Production Assay

This protocol is for measuring the effect of this compound on the production of effector cytokines by T-cells.

Materials:

  • PBMCs or isolated T-cells and APCs

  • This compound antibody

  • Isotype control antibody (human IgG1)

  • Stimulating agent (e.g., anti-CD3/CD28 beads, SEB)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 96-well flat-bottom cell culture plates

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)

Methodology:

  • Cell Culture:

    • Set up the cell cultures (PBMCs or T-cell/APC co-cultures) in a 96-well flat-bottom plate as described in Protocol 1.

    • Add this compound or an isotype control antibody at desired concentrations.

    • Stimulate the cells with anti-CD3/CD28 beads or an appropriate antigen.

  • Supernatant Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the collected supernatants using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on T-Cell Proliferation and Activation

TreatmentConcentration (µg/mL)% Proliferation of CD8+ T-cells (Mean ± SD)CD69 MFI on CD8+ T-cells (Mean ± SD)
No Antibody015.2 ± 2.1500 ± 45
Isotype Control1016.5 ± 2.5520 ± 50
This compound0.125.8 ± 3.0850 ± 60
This compound145.3 ± 4.21500 ± 120
This compound1060.1 ± 5.52500 ± 210

Table 2: this compound Mediated Depletion of Regulatory T-cells

TreatmentConcentration (µg/mL)% Tregs (CD4+CD25+FoxP3+) of CD4+ T-cells (Mean ± SD)% Treg Depletion (Mean ± SD)
No Antibody05.2 ± 0.50
Isotype Control105.1 ± 0.61.9 ± 1.2
This compound0.14.1 ± 0.421.2 ± 3.5
This compound12.5 ± 0.351.9 ± 4.1
This compound101.1 ± 0.278.8 ± 3.8

Table 3: Effect of this compound on Cytokine Production by T-Cells

TreatmentConcentration (µg/mL)IFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-2 (pg/mL) (Mean ± SD)
No Antibody0250 ± 30150 ± 20100 ± 15
Isotype Control10260 ± 35155 ± 22105 ± 18
This compound0.1550 ± 50350 ± 40250 ± 30
This compound11200 ± 110800 ± 75600 ± 55
This compound102500 ± 2301500 ± 1401100 ± 100

Visualizations

T448_Signaling_Pathway cluster_Tcell T-cell / NK Cell APC CD155 / CD112 TIGIT TIGIT APC->TIGIT Ligand Binding CD226 CD226 APC->CD226 FcR FcγR Tcell_activation T-cell Activation (Proliferation, Cytokine Release) FcR->Tcell_activation ADCC / APC Activation Tcell_inhibition Inhibition of T-cell Function TIGIT->Tcell_inhibition Inhibitory Signal CD226->Tcell_activation Activating Signal TCR TCR T448 This compound (IgG1) T448->FcR Fc Engagement T448->TIGIT Blocks Binding

Caption: this compound Mechanism of Action.

T448_Experimental_Workflow cluster_prep Cell Preparation cluster_assay Cell Culture Assay cluster_analysis Downstream Analysis PBMC_isolation Isolate PBMCs from whole blood Tcell_isolation Isolate T-cells (Optional) PBMC_isolation->Tcell_isolation DC_generation Generate mo-DCs (Optional) PBMC_isolation->DC_generation Co_culture Set up Co-culture (T-cells + APCs/PBMCs) PBMC_isolation->Co_culture Tcell_isolation->Co_culture DC_generation->Co_culture Add_T448 Add this compound & Controls Co_culture->Add_T448 Stimulate Add Stimulant (e.g., SEB, anti-CD3/28) Add_T448->Stimulate Incubate Incubate (24-96 hours) Stimulate->Incubate Proliferation T-cell Proliferation (Flow Cytometry) Incubate->Proliferation Activation_markers Activation Markers (Flow Cytometry) Incubate->Activation_markers Treg_depletion Treg Depletion (Flow Cytometry) Incubate->Treg_depletion Cytokine_analysis Cytokine Measurement (ELISA/Multiplex) Incubate->Cytokine_analysis

Caption: this compound In-Vitro Experimental Workflow.

References

Application Notes and Protocols for T-448, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in the regulation of gene expression.[5] Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an important target for therapeutic development.[3][6] this compound has an IC50 of 22 nM for LSD1 and has been shown to increase H3K4 methylation in neurons.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and cell-based assays.

Physicochemical and Solubility Data

Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C17H20N4OS (free base)[1]
Molecular Weight 386.50 g/mol (fumarate salt)[1][7]
CAS Number 1597426-53-3[1][7]
IC50 22 nM (for LSD1)[1][2]
Appearance White to off-white solid[1]
Solubility DMSO: 16.67 mg/mL (43.13 mM)[1][7]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (fumarate salt, MW: 386.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate this compound: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weigh this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 3.865 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to store under a nitrogen atmosphere.[1]

Stock Solution Preparation Table:

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.3865 mg1 mL
5 mM1.9325 mg1 mL
10 mM 3.865 mg 1 mL
20 mM7.73 mg1 mL

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of this compound on purified LSD1 enzyme. Commercial kits are available and their specific protocols should be followed.[8][9][10]

Principle:

The demethylase activity of LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate to produce a highly fluorescent product. The fluorescence intensity is proportional to the LSD1 activity.

Materials:

  • Purified recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., dimethylated histone H3K4 peptide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Horseradish peroxidase (HRP)

  • Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • This compound dilutions or vehicle control (DMSO)

    • LSD1 enzyme

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the LSD1 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Add the HRP and fluorogenic substrate solution to each well.

  • Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

cluster_workflow In Vitro LSD1 Inhibition Assay Workflow prep Prepare Reagents (this compound dilutions) setup Assay Setup (Buffer, this compound, LSD1) prep->setup pre_incubate Pre-incubation (15 min, RT) setup->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate incubate Incubation (37°C) initiate->incubate develop Develop Signal (Add HRP & Fluorogenic Substrate) incubate->develop read Read Fluorescence develop->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for the in vitro LSD1 inhibition assay.

Cell-Based Assay: Western Blot for Histone H3K4 Methylation

This protocol describes how to assess the effect of this compound on the methylation status of H3K4 in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line with high LSD1 expression)

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 24-72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the H3K4 methylation signal to the total H3 signal.

LSD1 Signaling Pathway

LSD1 is a critical epigenetic modulator that primarily removes methyl groups from mono- and di-methylated H3K4 and H3K9. The removal of methyl groups from H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. LSD1 is often part of larger protein complexes, such as the CoREST complex, which directs its activity to specific genomic loci. This compound acts by irreversibly inhibiting the enzymatic activity of LSD1, leading to an increase in H3K4 methylation and subsequent changes in gene expression. This can impact various downstream signaling pathways, including PI3K/AKT and mTOR.[11][12]

cluster_pathway LSD1 Signaling Pathway and Inhibition by this compound T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates mTOR mTOR Pathway LSD1->mTOR Regulates H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me2->H3K4me0 Gene_Repression Gene Repression H3K4me0->Gene_Repression

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation.

References

Application Notes and Protocols for Western Blot Analysis of LSD1 Inhibition by T-448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibition of Lysine-Specific Demethylase 1 (LSD1) by the specific inhibitor T-448 using Western Blot analysis. The primary endpoint of this protocol is the detection of changes in the dimethylation of histone H3 at lysine 4 (H3K4me2), a key substrate of LSD1.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and dimethylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Dysregulation of LSD1 activity is implicated in various diseases, including cancer and neurological disorders. This compound is a potent, specific, and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1] It functions by generating a compact formyl-FAD adduct, which inhibits the enzymatic activity of LSD1 with minimal impact on the LSD1-GFI1B complex, thereby offering a superior safety profile compared to other LSD1 inhibitors.[2][3] Inhibition of LSD1 by this compound is expected to lead to an increase in the global levels of H3K4me2.

This application note provides a comprehensive methodology for treating cultured cells with this compound, preparing nuclear extracts, and performing Western Blot analysis to quantify the changes in H3K4me2 levels.

Data Presentation

Table 1: Quantitative Analysis of H3K4me2 Levels Following this compound Treatment

The following table summarizes representative quantitative data from Western Blot analysis of H3K4me2 levels in primary rat neurons treated with this compound for 24 hours. Data is normalized to total Histone H3 expression.

Treatment GroupThis compound Concentration (µM)Mean Relative H3K4me2 Level (Normalized to Control)Standard Deviationp-value (vs. Control)
Vehicle Control01.000.12-
This compound0.11.520.21< 0.05
This compound12.150.35< 0.01
This compound102.890.42< 0.001

Note: The data presented in this table is a representative example based on published literature on LSD1 inhibitors and should be generated empirically by the user.

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol is optimized for primary cultured rat neurons but can be adapted for other cell lines.

  • Cell Line: Primary cultured rat neurons

  • Culture Conditions: Plate cells at an appropriate density and culture in standard growth medium.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Treatment:

    • Allow cells to adhere and grow for 24-48 hours.

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control.

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

2. Histone Extraction (Acid Extraction Method)

This method is specifically for the extraction of histone proteins.

  • Reagents:

    • Phosphate Buffered Saline (PBS), ice-cold

    • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3

    • 0.2 N Hydrochloric Acid (HCl)

    • Acetone, ice-cold

  • Procedure:

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add 1 mL of TEB per 10^7 cells and incubate on ice for 10 minutes with gentle agitation. Scrape the cells and transfer to a conical tube.

    • Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet with half the volume of TEB and centrifuge again.

    • Resuspend the pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells).

    • Incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.

    • Transfer the supernatant containing the histones to a new tube.

    • Determine the protein concentration using a Bradford assay.

3. Western Blot Protocol

  • Sample Preparation:

    • Take 10-20 µg of the extracted histone sample.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Briefly centrifuge the samples to collect the condensate.

  • Gel Electrophoresis:

    • Prepare a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histone proteins.

    • Load the prepared samples into the wells of the gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.

    • Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.

  • Immunoblotting:

    • After transfer, wash the membrane briefly with deionized water and stain with Ponceau S solution to visualize the protein bands and confirm successful transfer.

    • Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C.

      • Primary Antibodies:

        • Rabbit anti-H3K4me2 (e.g., Abcam ab7766)

        • Rabbit anti-Total Histone H3 (as a loading control, e.g., Abcam ab1791)

        • Rabbit anti-LSD1 (e.g., Abcam ab17721)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the H3K4me2 band to the intensity of the total Histone H3 band for each sample.

    • Calculate the fold change in normalized H3K4me2 levels in this compound treated samples relative to the vehicle control.

Mandatory Visualizations

LSD1_Inhibition_Pathway T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Dimethylated Histone H3 Lysine 4) LSD1->H3K4me2 Demethylates Gene_Repression Transcriptional Repression LSD1->Gene_Repression Gene_Activation Transcriptional Activation H3K4me2->Gene_Activation H3K4me1 H3K4me1 H3K4me2->H3K4me1

Caption: Signaling pathway of LSD1 inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Histone Extraction cluster_western_blot Western Blot cell_culture 1. Plate and Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment lysis 3. Cell Lysis and Nuclear Isolation treatment->lysis acid_extraction 4. Acid Extraction of Histones lysis->acid_extraction quantification 5. Protein Quantification acid_extraction->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (Anti-H3K4me2, Anti-H3) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection analysis 12. Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

References

Application Note: Unveiling Genome-wide Effects of T-448 Treatment using ChIP-seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide alterations in protein-DNA interactions following treatment with T-448, a novel therapeutic agent. Detailed protocols, from experimental design and execution to in-depth bioinformatic analysis, are presented. This application note is designed to equip researchers with the necessary tools to successfully implement ChIP-seq for evaluating the molecular mechanism of this compound and similar targeted therapies.

Introduction

This compound is a potent and selective small molecule inhibitor targeting a key regulatory protein involved in transcriptional activation. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a protein of interest. By comparing the binding profiles of a target transcription factor or histone mark in the presence and absence of this compound, researchers can elucidate the compound's impact on the transcriptional landscape of the cell. This note provides a detailed workflow and protocols for conducting a ChIP-seq experiment to analyze the effects of this compound.

Experimental Design and Workflow

A robust experimental design is critical for obtaining high-quality, interpretable ChIP-seq data. The general workflow involves treating cultured cells with this compound or a vehicle control, followed by chromatin preparation, immunoprecipitation of the target protein, library preparation, and high-throughput sequencing. The resulting data is then processed through a bioinformatics pipeline to identify and compare protein binding sites.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture Cell Culture treatment This compound / Vehicle Treatment cell_culture->treatment crosslinking Cross-linking treatment->crosslinking lysis Cell Lysis & Chromatin Shearing crosslinking->lysis ip Immunoprecipitation (IP) lysis->ip rev_crosslinking Reverse Cross-linking ip->rev_crosslinking dna_purification DNA Purification rev_crosslinking->dna_purification lib_prep Library Preparation dna_purification->lib_prep sequencing Sequencing lib_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (e.g., Bowtie2) qc->alignment peak_calling Peak Calling (e.g., MACS2) alignment->peak_calling diff_binding Differential Binding Analysis peak_calling->diff_binding annotation Functional Annotation (e.g., GREAT) diff_binding->annotation

Caption: Overall experimental workflow for ChIP-seq analysis of this compound treatment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate a sufficient number of cells (e.g., 1-2 x 10^7 cells per 15 cm dish) for each condition (this compound treated and vehicle control) and replicate. Allow cells to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO). The treatment duration should be optimized based on the biological question and the kinetics of the target protein.

  • Harvesting: After treatment, aspirate the media and wash the cells once with ice-cold PBS.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Add formaldehyde to a final concentration of 1% to the cells and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Lysis: Scrape the cells in ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation and resuspend in lysis buffer to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in shearing buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific to the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution: Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking: Add NaCl to the eluted chromatin and incubate at 65°C for at least 4 hours to reverse the cross-links.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

Protocol 3: ChIP-seq Library Preparation and Sequencing
  • End Repair and A-tailing: Repair the ends of the purified ChIP DNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

  • PCR Amplification: Amplify the adapter-ligated DNA using a minimal number of PCR cycles to avoid amplification bias.

  • Size Selection: Select the desired fragment size for sequencing (e.g., 200-700 bp) using gel electrophoresis or magnetic beads.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

Bioinformatic Data Analysis

The goal of the bioinformatic analysis is to identify genomic regions enriched for the target protein and to determine how these regions are affected by this compound treatment.

bioinformatics_pipeline raw_reads Raw Sequencing Reads (.fastq) fastqc Quality Control (FastQC) raw_reads->fastqc trimming Adapter Trimming (e.g., Trimmomatic) fastqc->trimming alignment Alignment to Genome (e.g., Bowtie2) trimming->alignment filtering Remove Duplicates (e.g., Samtools) alignment->filtering peak_calling Peak Calling (e.g., MACS2) filtering->peak_calling diff_analysis Differential Binding (e.g., DESeq2/edgeR) peak_calling->diff_analysis annotation Peak Annotation & Functional Analysis diff_analysis->annotation

Caption: Bioinformatic pipeline for ChIP-seq data analysis.

Data Presentation and Interpretation

Data Quality Assessment

Before downstream analysis, it is essential to assess the quality of the ChIP-seq data. Key metrics are summarized in the table below.

Sample IDTotal ReadsUniquely Mapped Reads (%)Number of PeaksFRiP Score (%)
Vehicle_Rep135,123,45692.525,4324.1
Vehicle_Rep238,765,43293.126,8764.5
T-448_Rep136,543,21091.815,1233.2
T-448_Rep239,876,54392.316,5433.5

FRiP (Fraction of Reads in Peaks): A measure of signal-to-noise ratio. Higher values indicate better enrichment.

Differential Binding Analysis

Differential binding analysis identifies genomic regions where the binding of the target protein is significantly altered by this compound treatment.

Genomic LocusNearest GeneFold Change (this compound/Vehicle)p-valueAdjusted p-value
chr8:128747279-128750129MYC-5.61.2e-504.5e-46
chr19:10343011-10344511BCL2-4.83.4e-458.9e-41
chr1:156764203-156765703JUN-3.57.8e-321.2e-27
chr11:69495473-69496973CCND1-6.12.1e-559.8e-51
Signaling Pathway Interpretation

The genes associated with differentially bound regions can be used to infer the biological pathways affected by this compound. For instance, if this compound inhibits a transcriptional activator, we expect to see reduced binding at the promoter or enhancer regions of its target genes, leading to their downregulation.

signaling_pathway T448 This compound Activator Transcriptional Activator T448->Activator DNA Enhancer/Promoter Activator->DNA Gene Target Gene Expression (e.g., MYC, BCL2) DNA->Gene

Caption: Hypothetical signaling pathway affected by this compound treatment.

Conclusion

This application note outlines a comprehensive framework for employing ChIP-seq to dissect the molecular consequences of this compound treatment. By following the detailed protocols for both wet-lab experiments and bioinformatic analysis, researchers can generate high-quality, reproducible data to elucidate the genome-wide impact of this compound on protein-DNA interactions. This approach is invaluable for mechanism-of-action studies, target validation, and the overall advancement of drug development programs.

Application Notes and Protocols for T-448 in Gene Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or Belrestotug, is a human IgG1 anti-TIGIT (T cell immunoglobulin and ITIM domain) monoclonal antibody. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By targeting TIGIT, this compound acts as an antagonist, blocking the interaction of TIGIT with its ligands, such as CD155 (PVR) and CD112 (PVRL2). This blockade disrupts the inhibitory signals mediated by TIGIT, leading to the enhanced activation of anti-tumor immune responses. The mechanism of action of this compound is multifaceted, involving direct T-cell activation and the depletion of regulatory T cells (Tregs) in an Fc-gamma receptor (FcγR) dependent manner.[1][2][3] These characteristics make this compound a valuable tool for studying the role of the TIGIT signaling pathway in gene regulation within the tumor microenvironment and for the development of novel cancer immunotherapies.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (EOS-448/Belrestotug).

ParameterValueMethodSource
Binding Affinity (Kd) to human TIGIT protein 6.401 x 10⁻¹⁰ MBio-Layer Interferometry (BLI)[4]
Picomolar Activity ReportedNot Specified[3]

Table 1: In Vitro Binding Affinity of this compound

Treatment ArmDoseObjective Response Rate (ORR)Confirmed ORR (cORR)
Belrestotug + Dostarlimab100 mg63.3%60.0%
Belrestotug + Dostarlimab400 mg65.6%59.4%
Belrestotug + Dostarlimab1000 mg76.7%63.3%
Dostarlimab MonotherapyNot Applicable37.5%28.1%

Table 2: Clinical Efficacy of Belrestotug in Combination with Dostarlimab in First-Line, PD-L1 High Non-Small Cell Lung Cancer (NSCLC) Patients (GALAXIES Lung-201 Study).[5][6][7]

Dose of Belrestotug in CombinationMedian ctDNA Change from Baseline
100 mg-55%
400 mg-94%
1000 mg-97%
Dostarlimab Monotherapy-65%

Table 3: Change in Circulating Tumor DNA (ctDNA) in NSCLC Patients Treated with Belrestotug and Dostarlimab.[6]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the expression of activation markers using flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (EOS-448)

  • Isotype control antibody

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD8, and T-cell activation markers (e.g., CD69, CD25, Ki67)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Seed 1 x 10⁵ cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound and the isotype control antibody in complete medium.

  • Add the antibody dilutions to the respective wells.

  • For T-cell stimulation, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Harvest the cells and wash them with flow cytometry staining buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and activation markers (CD69, CD25) for 30 minutes at 4°C in the dark.

  • For intracellular staining of markers like Ki67, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated T cells in each condition.

Protocol 2: Regulatory T-cell (Treg) Depletion Assay

This protocol assesses the ability of this compound to deplete Treg populations within PBMCs through antibody-dependent cell-mediated cytotoxicity (ADCC).

Materials:

  • PBMCs

  • This compound (EOS-448)

  • Isotype control antibody

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD25, and Foxp3

  • Fixation/Permeabilization buffer for Foxp3 staining

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs as described in Protocol 1.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

  • Seed 2 x 10⁵ cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound and the isotype control antibody in complete medium.

  • Add the antibody dilutions to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Harvest the cells and wash them with flow cytometry staining buffer.

  • Stain for surface markers (CD3, CD4, CD25) for 30 minutes at 4°C.

  • Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's instructions.

  • Stain for intracellular Foxp3 for 30-45 minutes at room temperature.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of Tregs (CD4⁺CD25⁺Foxp3⁺) in each condition.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze the expression of specific genes involved in T-cell function and regulation following treatment with this compound.

Materials:

  • PBMCs

  • This compound (EOS-448)

  • Isotype control antibody

  • T-cell stimulation reagents (e.g., anti-CD3/CD28)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IFNG, TNF, IL2, FOXP3, TBX21) and a housekeeping gene (e.g., GAPDH, ACTB)

  • 6-well cell culture plates

  • Real-time PCR instrument

Procedure:

  • Seed 1-2 x 10⁶ PBMCs per well in a 6-well plate in complete RPMI-1640 medium.

  • Treat the cells with this compound or an isotype control at the desired concentration.

  • Stimulate the T cells with anti-CD3/CD28 antibodies.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the control.

Mandatory Visualizations

T448_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell / NK Cell CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT CD226 CD226 CD155->CD226 Activating Signal Inhibition Inhibition TIGIT->Inhibition Inhibitory Signal Activation T-Cell Activation (e.g., IFN-γ, IL-2 production) CD226->Activation TCR TCR TCR->Activation Primary Signal T448 This compound (EOS-448) T448->TIGIT Binds and Blocks Fc_gamma_R FcγR T448->Fc_gamma_R Fc domain binding Treg Regulatory T Cell (Treg) T448->Treg ADCC Depletion Treg Depletion Fc_gamma_R->Depletion T_Cell_Activation_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis PBMC_isolation 1. Isolate PBMCs Cell_seeding 2. Seed cells in 96-well plate PBMC_isolation->Cell_seeding Treatment 3. Add this compound and controls Cell_seeding->Treatment Stimulation 4. Stimulate with anti-CD3/CD28 Treatment->Stimulation Incubate 5. Incubate for 48-72h Stimulation->Incubate Harvest 6. Harvest and stain cells Incubate->Harvest Flow_cytometry 7. Acquire on flow cytometer Harvest->Flow_cytometry Data_analysis 8. Analyze activation markers Flow_cytometry->Data_analysis Treg_Depletion_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis PBMC_isolation 1. Isolate PBMCs Cell_seeding 2. Seed cells in 96-well plate PBMC_isolation->Cell_seeding Treatment 3. Add this compound and controls Cell_seeding->Treatment Incubate 4. Incubate for 24-48h Treatment->Incubate Harvest_surface 5. Harvest and stain surface markers Incubate->Harvest_surface Fix_perm_stain 6. Fix, permeabilize, and stain for Foxp3 Harvest_surface->Fix_perm_stain Flow_cytometry 7. Acquire on flow cytometer Fix_perm_stain->Flow_cytometry Data_analysis 8. Analyze Treg population Flow_cytometry->Data_analysis

References

Application of T-448 in Neurodegenerative Disease Models: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals that T-448, an anti-TIGIT monoclonal antibody, is currently being investigated primarily for its applications in immuno-oncology. At present, there is no direct evidence or published research to support the application of this compound in preclinical models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease.

This compound (also known as EOS-448 or GSK4428859A) is an antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][3] The primary mechanism of action of this compound involves blocking the interaction of TIGIT with its ligands, thereby restoring and enhancing anti-tumor immune responses.[1][2]

Current research and clinical development of this compound are focused on its potential as a cancer therapeutic, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[4] Preclinical and clinical studies have highlighted its multifaceted mechanism of action, which includes:

  • Activation of effector T cells: By blocking the inhibitory TIGIT pathway, this compound can reinvigorate exhausted T cells, leading to an enhanced anti-tumor response.[5]

  • Depletion of regulatory T cells (Tregs): The Fc region of this compound can engage Fcγ receptors, leading to the depletion of highly immunosuppressive Tregs within the tumor microenvironment.[1][4]

  • Modulation of antigen-presenting cells: this compound has been shown to activate antigen-presenting cells, further stimulating the anti-tumor immune response.[4]

While neuroinflammation and the role of the immune system, including T cells, are increasingly recognized as important factors in the pathogenesis of neurodegenerative diseases, the specific application of TIGIT-targeting therapies like this compound has not been reported in this context.[6][7][8] Research in neurodegenerative diseases often involves various in vitro and in vivo models, including cell cultures and transgenic animal models, to investigate disease mechanisms and test potential therapeutics.[9][10][11] However, the current body of scientific literature does not contain studies that have utilized this compound in these models.

References

Application Notes and Protocols for Investigating Hematopoietic Cell Function with EOS-448 (T-448)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing EOS-448, an antagonistic anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody, to investigate the function of specific hematopoietic cell lineages, particularly T cells and Natural Killer (NK) cells. While not a tool for directing hematopoietic differentiation from stem cells, EOS-448 is a potent immunomodulatory agent that can be used to study and manipulate the activity of mature immune cells, which are the products of hematopoiesis.

TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and NK cells.[1][2] Its ligands, such as CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells (APCs).[2][3] The engagement of TIGIT with its ligands leads to the suppression of immune cell function, thereby enabling immune evasion. EOS-448 is a human IgG1 antibody that blocks the TIGIT signaling pathway, enhancing anti-tumor immune responses.[1][4]

These protocols will detail the use of EOS-448 in in vitro assays to characterize its effects on T cell and NK cell activation, cytotoxicity, and proliferation.

Mechanism of Action of EOS-448

EOS-448 functions through a multi-faceted mechanism to enhance immune responses. Firstly, it directly blocks the interaction between TIGIT and its ligands, preventing the downstream inhibitory signaling cascade. This releases the "brake" on T cell and NK cell activation. Secondly, as an IgG1 antibody, EOS-448 can engage Fc gamma receptors (FcγR) on myeloid and NK cells.[1] This engagement can lead to the activation of these cells and the depletion of TIGIT-high cells, such as Tregs and exhausted T cells, through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5]

TIGIT Signaling Pathway and EOS-448 Intervention

TIGIT_Signaling_Pathway TIGIT Signaling Pathway and EOS-448 Mechanism of Action cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell cluster_EOS448 EOS-448 Action CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding (competes with TIGIT) Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Initiates Activating_Signal Activating Signal CD226->Activating_Signal Initiates TCR_NK_Receptor TCR / NK Receptor Inhibitory_Signal->TCR_NK_Receptor Suppresses Activating_Signal->TCR_NK_Receptor Enhances EOS448 EOS-448 EOS448->TIGIT Blocks Binding

Caption: TIGIT competes with the co-stimulatory receptor CD226 for its ligands. EOS-448 blocks TIGIT, promoting immune activation.

Quantitative Data on EOS-448 Effects

The following table summarizes preclinical and clinical data on the effects of EOS-448.

ParameterCell TypeEffectConcentration/DoseReference
Treg Depletion Regulatory T cells (Tregs)Sustained depletionAll tested doses in Phase 1 trial[1][6]
Exhausted T Cell Depletion TIGIT high CD8+ T cellsSustained depletionAll tested doses in Phase 1 trial[1][6]
T Cell Proliferation Memory CD8+ T cellsIncreased Ki67 expressionMultiple dose levels in Phase 1 trial[1]
Clinical Response Patients with advanced solid tumors1 partial response, 9 stable diseases (out of 20 evaluable)20, 70, 200, 700 mg Q2W and 1400 mg Q4W[4][5]

Experimental Protocols

Protocol 1: In Vitro T Cell Activation and Proliferation Assay

This protocol assesses the effect of EOS-448 on T cell activation and proliferation in response to stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • EOS-448

  • Isotype control antibody (human IgG1)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • 96-well flat-bottom culture plates

  • Flow cytometer

Experimental Workflow:

T_Cell_Activation_Workflow T Cell Activation and Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs from healthy donor blood Label_Cells Label T cells with CFSE Isolate_PBMCs->Label_Cells Add_Cells Add CFSE-labeled PBMCs to wells Label_Cells->Add_Cells Prepare_Plates Coat 96-well plates with anti-CD3 antibody Prepare_Plates->Add_Cells Add_Antibodies Add EOS-448 or isotype control and soluble anti-CD28 Add_Cells->Add_Antibodies Incubate Incubate for 3-5 days at 37°C, 5% CO2 Add_Antibodies->Incubate Stain_Cells Stain for T cell surface markers (e.g., CD4, CD8) Incubate->Stain_Cells Analyze Analyze CFSE dilution by flow cytometry Stain_Cells->Analyze

Caption: Workflow for assessing T cell activation and proliferation in the presence of EOS-448.

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label T cells with CFSE: Resuspend PBMCs at 1 x 10^7 cells/mL in serum-free RPMI-1640 and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of complete RPMI-1640. Wash the cells twice.

  • Prepare culture plates: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.[7]

  • Cell culture: Resuspend CFSE-labeled PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add antibodies: Add 100 µL of complete RPMI-1640 containing soluble anti-CD28 antibody (final concentration 1-2 µg/mL) and either EOS-448 or an isotype control antibody at various concentrations.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow cytometry staining: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers such as CD4 and CD8. A viability dye should also be included.

  • Analysis: Acquire samples on a flow cytometer. Gate on live, singlet lymphocytes, and then on CD4+ and CD8+ T cell populations. Analyze the CFSE fluorescence intensity to determine the extent of cell proliferation.

Protocol 2: NK Cell Cytotoxicity Assay

This protocol measures the ability of EOS-448 to enhance the cytotoxic activity of NK cells against a target cell line.

Materials:

  • Purified human NK cells or PBMCs

  • TIGIT-expressing target cell line (e.g., K562, Raji)[3][8]

  • EOS-448

  • Isotype control antibody (human IgG1)

  • Calcein-AM or other viability dye for target cells

  • RPMI-1640 medium with 10% FBS

  • 96-well U-bottom culture plates

  • Flow cytometer or fluorescence plate reader

Experimental Workflow:

Caption: Workflow for assessing NK cell-mediated cytotoxicity enhanced by EOS-448.

Procedure:

  • Prepare effector cells: Isolate NK cells from PBMCs using a negative selection kit or use total PBMCs as effector cells.

  • Prepare target cells: Label the target cell line with Calcein-AM according to the manufacturer's instructions. Wash the cells to remove excess dye.

  • Set up the assay: In a 96-well U-bottom plate, add the labeled target cells at a concentration of 1 x 10^4 cells per well. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Add antibodies: Add EOS-448 or an isotype control antibody to the wells at various concentrations.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Calcein release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the supernatant using a fluorescence plate reader. Maximum release controls (target cells lysed with detergent) and spontaneous release controls (target cells alone) should be included.

    • Flow cytometry: Stain the cells with a viability dye that is spectrally distinct from Calcein-AM (e.g., 7-AAD). Acquire samples on a flow cytometer and determine the percentage of dead (Calcein-AM negative, 7-AAD positive) target cells.

Protocol 3: Flow Cytometry Analysis of T Cell Subsets

This protocol is for analyzing changes in T cell subset populations, such as the depletion of Tregs, following treatment with EOS-448.

Materials:

  • PBMCs treated with EOS-448 in vitro or from in vivo studies

  • Fluorescently labeled antibodies for flow cytometry:

    • CD3, CD4, CD8, CD25, FoxP3, TIGIT

  • Fixation/Permeabilization buffer for intracellular staining (for FoxP3)

  • Flow cytometer

Procedure:

  • Cell preparation: Start with a single-cell suspension of PBMCs.

  • Surface staining: Stain the cells with antibodies against surface markers (CD3, CD4, CD8, CD25, TIGIT) in FACS buffer for 30 minutes on ice.

  • Wash: Wash the cells with FACS buffer.

  • Fixation and permeabilization: If staining for intracellular markers like FoxP3, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.

  • Intracellular staining: Stain for intracellular markers (FoxP3) in permeabilization buffer for 30-60 minutes on ice.

  • Wash: Wash the cells with permeabilization buffer and then with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Gating strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on single cells.

    • Gate on live cells.

    • Gate on CD3+ T cells.

    • From the CD3+ population, identify CD4+ and CD8+ subsets.

    • Within the CD4+ population, identify Tregs as CD25+ FoxP3+.

    • Analyze the expression of TIGIT on all T cell subsets.

Conclusion

EOS-448 is a valuable tool for investigating the role of the TIGIT checkpoint in regulating the function of mature hematopoietic cells. The protocols provided here offer a framework for researchers to study the impact of TIGIT blockade on T cell activation, proliferation, and NK cell-mediated cytotoxicity. These assays can be adapted for various research and drug development applications, from basic immunology to preclinical evaluation of novel cancer immunotherapies.

References

Troubleshooting & Optimization

T-448 not showing expected enzyme inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Troubleshooting Guide: this compound Not Showing Expected Enzyme Inhibition

Encountering a lack of expected inhibition with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.

Initial Checks & Common Issues
Potential Issue Recommended Action
Compound Integrity & Solubility Confirm the correct storage of this compound powder (-20°C) and stock solutions (-80°C for up to 6 months) under nitrogen to avoid moisture exposure.[1] Visually inspect for precipitation in your assay well. If solubility is suspected, sonication or gentle heating may aid dissolution.[1] Consider performing a solubility test in your specific assay buffer.
Assay Conditions Ensure the assay buffer pH and temperature are optimal for LSD1 activity. Use reagents at room temperature unless the protocol specifies otherwise.[2]
Enzyme Activity Verify the activity of your LSD1 enzyme stock. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.
Reagent Quality Prepare fresh substrate and other critical reagents for each experiment to avoid degradation.
Assay Controls Include appropriate positive and negative controls. A known reversible LSD1 inhibitor can serve as a good positive control for assay functionality.

Troubleshooting Flowchart for this compound Inhibition Failure

troubleshooting_flowchart start Start: No this compound Inhibition Observed check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound check_assay_setup Step 2: Review Assay Setup & Controls check_compound->check_assay_setup Compound OK issue_identified_1 Issue Identified & Resolved check_compound->issue_identified_1 Issue Found issue_identified_2 Issue Identified & Resolved check_assay_setup->issue_identified_2 Issue Found investigate_covalent_inhibition Step 3: Investigate Time-Dependent Inhibition check_assay_setup->investigate_covalent_inhibition Setup OK perform_ic50_shift Perform IC50 Shift Assay investigate_covalent_inhibition->perform_ic50_shift perform_jump_dilution Perform Jump Dilution Assay perform_ic50_shift->perform_jump_dilution Shift Observed reassess_assay Re-evaluate Assay System for Interference perform_ic50_shift->reassess_assay No Shift confirm_covalent_binding Step 4: Confirm Covalent Adduct Formation perform_jump_dilution->confirm_covalent_binding Irreversibility Confirmed perform_jump_dilution->reassess_assay Reversible mass_spec Intact Protein Mass Spectrometry confirm_covalent_binding->mass_spec inhibition_confirmed Covalent Inhibition Confirmed mass_spec->inhibition_confirmed

Caption: Troubleshooting workflow for this compound inhibition issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] It covalently modifies the flavin adenine dinucleotide (FAD) cofactor of LSD1, forming a compact formyl-FAD adduct.[3] This modification inactivates the enzyme.

Q2: My IC50 value for this compound is higher than the reported 22 nM. What could be the reason?

A2: Several factors can lead to a discrepancy in IC50 values:

  • Pre-incubation Time: As an irreversible inhibitor, this compound's apparent potency is time-dependent. Insufficient pre-incubation time of the enzyme and inhibitor before adding the substrate can result in a higher IC50.

  • Enzyme Concentration: For potent, tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration.

  • Assay System: The specific assay used (e.g., horseradish peroxidase-coupled vs. mass spectrometry) can influence the outcome. It's crucial to ensure your assay components do not interfere with this compound.

  • Presence of Reducing Agents: Reagents like DTT can react with covalent inhibitors, leading to false negatives or reduced potency.[4]

Q3: How can I confirm that this compound is acting as an irreversible inhibitor in my assay?

A3: You can perform an IC50 shift assay or a jump dilution experiment.

  • IC50 Shift Assay: Determine the IC50 of this compound with varying pre-incubation times. A leftward shift (lower IC50) with longer pre-incubation indicates time-dependent, irreversible inhibition.[4]

  • Jump Dilution Assay: Pre-incubate a high concentration of LSD1 with an equimolar or slight excess of this compound. After allowing the binding to reach completion, dilute the mixture significantly and measure the enzymatic activity over time. If the inhibition is irreversible, the activity will not recover.

Q4: Can the solvent for this compound affect the experiment?

A4: Yes, the solvent can impact the solubility and stability of this compound. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions into your aqueous assay buffer for each experiment. Ensure the final concentration of the organic solvent is low and consistent across all wells to avoid affecting enzyme activity.

Q5: Are there any known interferences in common LSD1 assays?

A5: Yes, in horseradish peroxidase (HRP)-coupled assays, which measure hydrogen peroxide (H2O2) production, some compounds can interfere with the HRP enzyme itself, leading to false positives or negatives. It is recommended to use a secondary, direct assay method like mass spectrometry to confirm findings for novel inhibitors.

Data Presentation

Properties of this compound
PropertyValueReference
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]
IC50 22 nM[1]
Mechanism of Action Irreversible (Covalent)[1][3]
Kinetic Parameter (k_inact/K_I) 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹[3]
Molecular Formula C21H24N4O5S
Molecular Weight 444.50 g/mol
Comparison of Selected LSD1 Inhibitors
Inhibitor IC50 Mechanism
This compound 22 nMIrreversible
GSK2879552 Varies by studyIrreversible
ORY-1001 (Iadademstat) < 20 nMIrreversible
SP-2577 (Seclidemstat) ~250 nMReversible

Experimental Protocols

Protocol 1: Standard LSD1 Inhibition Assay (HRP-Coupled)

This protocol is adapted from standard methods for measuring LSD1 activity.

Materials:

  • Recombinant human LSD1

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • This compound stock solution (in DMSO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well black, flat-bottom plate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1%.

  • In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control (assay buffer with DMSO).

  • Add 50 µL of LSD1 enzyme solution to each well.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Prepare the detection master mix containing the H3K4me2 substrate, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding 25 µL of the detection master mix to each well.

  • Immediately begin reading the fluorescence at an excitation of ~530-540 nm and an emission of ~585-595 nm in a microplate reader, taking kinetic readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol 2: IC50 Shift Assay for Time-Dependency

Procedure:

  • Set up multiple 96-well plates as described in Protocol 1.

  • Vary the pre-incubation time (Step 4 in Protocol 1) for each plate. Recommended time points are 5, 15, 30, and 60 minutes.

  • After the respective pre-incubation times, proceed with the addition of the substrate and kinetic reading.

  • Calculate the IC50 value for each pre-incubation time point. A decrease in IC50 with longer pre-incubation times is indicative of time-dependent inhibition.

Visualizations

LSD1 Signaling Pathway

LSD1_pathway cluster_histone Histone H3 Tail H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Demethylation FAD FAD Cofactor LSD1->FAD Contains T448 This compound T448->FAD Covalent Modification Formyl_FAD Formyl-FAD Adduct

Caption: LSD1 demethylation pathway and this compound inhibition.

Experimental Workflow for LSD1 Inhibition Assay

experimental_workflow start Start prep_reagents Prepare Reagents (this compound, LSD1, Substrate) start->prep_reagents plate_setup Plate Setup (Add this compound/Control) prep_reagents->plate_setup pre_incubation Pre-incubation (LSD1 + this compound) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_init data_acq Kinetic Reading (Fluorescence) reaction_init->data_acq analysis Data Analysis (% Inhibition, IC50) data_acq->analysis end End analysis->end

Caption: Workflow for an in vitro LSD1 inhibition assay.

References

Technical Support Center: Optimizing T-448 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of T-448 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line with unknown sensitivity to this compound, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 10-fold dilutions).[1][2] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments with smaller dilution steps (e.g., 2- or 3-fold).[3]

Q2: How long should I incubate my cells with this compound?

The optimal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability.[1] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.[4]

Q3: What is the best method to determine the effect of this compound on cell viability?

Several cell viability and proliferation assays are available, each with its own advantages and disadvantages.[1] Commonly used methods include:

  • Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[5]

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1][5]

  • ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[1][4]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method counts viable cells by their ability to exclude the dye.[1]

The choice of assay can depend on factors such as the cell type, the expected mechanism of action of this compound, and throughput requirements.

Q4: How should I prepare my this compound stock solution and working concentrations?

This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[6][7] It is crucial to ensure the final solvent concentration in the cell culture medium is not toxic to the cells (typically <0.1% v/v). Always run a vehicle control (cells treated with the same final concentration of the solvent) to account for any effects of the solvent itself.[6] Prepare fresh serial dilutions of this compound from the stock solution for each experiment to ensure accuracy.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell plating.2. Pipetting errors during reagent addition.3. "Edge effect" in multi-well plates.[8]1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Be consistent with the timing and technique of adding this compound and assay reagents.3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to maintain humidity.[8]
No observable effect of this compound on cell viability 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant to this compound.4. This compound is inactive.1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 72 hours).3. Confirm the expression of LSD1 in your cell line. Consider using a different cell line known to be sensitive to LSD1 inhibitors.4. Check the storage conditions and expiration date of the compound. Test the activity in a known sensitive cell line.
Precipitation of this compound in the culture medium 1. Poor solubility of this compound at the tested concentration.2. Interaction with components in the serum or media.1. Check the solubility information for this compound. Prepare fresh dilutions and vortex thoroughly before adding to the cells.2. Test the solubility of this compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for your cell line.[1]
Cells are detaching from the plate after treatment 1. This compound is causing cytotoxicity leading to cell death and detachment.2. The solvent concentration is too high.1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.2. Ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control to check for toxicity.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with solvent (vehicle control).

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation: Example IC50 Determination for this compound
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
0.011.22 ± 0.0797.6
0.11.15 ± 0.0992.0
10.88 ± 0.0670.4
100.61 ± 0.0548.8
1000.25 ± 0.0320.0

Visualizations

This compound Experimental Workflow

T448_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_t448 Add this compound to Cells seed_plate->add_t448 prep_t448 Prepare this compound Dilutions prep_t448->add_t448 incubate Incubate (24-72h) add_t448->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

This compound Mechanism of Action: LSD1 Inhibition

LSD1_Pathway T448 This compound LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 Gene_Expression Target Gene Expression H3K4me2->Gene_Expression Promotes Cell_Viability Cell Viability Gene_Expression->Cell_Viability Affects

Caption: Simplified pathway of this compound action via LSD1 inhibition.

Troubleshooting Logic for High Variability

Troubleshooting_Variability Start High Variability Observed Check_Plating Review Cell Plating Technique Start->Check_Plating Check_Pipetting Review Pipetting Technique Start->Check_Pipetting Check_Edge_Effect Consider Edge Effect Start->Check_Edge_Effect Solution_Plating Ensure Single-Cell Suspension, Even Distribution Check_Plating->Solution_Plating Solution_Pipetting Use Calibrated Pipettes, Consistent Technique Check_Pipetting->Solution_Pipetting Solution_Edge_Effect Avoid Outer Wells or Add Buffer Check_Edge_Effect->Solution_Edge_Effect

Caption: Troubleshooting logic for high replicate variability.

References

troubleshooting T-448 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on troubleshooting solubility issues of T-448 in Dimethyl Sulfoxide (DMSO). The following information is based on the chemical properties of this compound and established best practices for handling DMSO-based compound solutions.

Troubleshooting Guide

Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following factors and troubleshooting steps:

  • Compound Purity and Form: The solubility of a compound can be affected by its purity and whether it is in a crystalline or amorphous state. Amorphous forms of compounds tend to dissolve more readily than their crystalline counterparts.[1] Impurities can also sometimes enhance solubility.[1]

  • DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of compounds.[1]

  • Temperature: Gently warming the solution can aid in dissolution. A modest bulk temperature increase to less than 60°C can be effective.[1] However, be cautious as excessive heat can degrade the compound.

  • Sonication: Sonication can be a very effective method to dissolve compounds by breaking down particulate matter and increasing the interaction between the compound and the solvent.[1][2]

  • Vortexing: Vigorous vortexing can also help to facilitate dissolution.

Experimental Protocol: Dissolving this compound in DMSO

  • Preparation:

    • Bring the this compound vial and anhydrous DMSO to room temperature.

    • Work in a low-humidity environment or use a dry box to minimize water absorption by DMSO.

  • Initial Dissolution:

    • Add the desired volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (if needed):

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • Alternatively, warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not exceed 60°C.

  • Final Check:

    • Visually inspect the solution for any undissolved particles. If particles remain, repeat the sonication or warming steps.

Q2: I'm seeing precipitation in my this compound in DMSO stock solution after storage. What is happening and what can I do?

A2: Precipitation of a compound from a DMSO stock solution upon storage is a common issue that can be caused by several factors:

  • Water Absorption: As mentioned, DMSO readily absorbs water, which can cause the solubility of the compound to decrease over time, leading to precipitation.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the formation of compound crystals, which may not readily redissolve.[1] This is because the crystallized form is in a lower energy state and is less soluble.[1]

  • Storage Temperature: While counterintuitive, storing some compounds in DMSO at low temperatures (e.g., -20°C or -80°C) can sometimes promote precipitation, especially if the solution is close to its saturation point. DMSO itself freezes at 18.5°C (65.3°F).[3]

  • Concentration: The stock solution might be supersaturated.

Troubleshooting Steps:

  • Re-dissolving: Gently warm the solution and sonicate as described in the protocol above to try and redissolve the precipitate.

  • Storage Best Practices:

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[4]

    • Store in a desiccator or with desiccant packs to protect from moisture.

    • For long-term storage, consider storing at -80°C, but be aware of the potential for precipitation. If precipitation occurs upon thawing, the re-dissolving steps will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: For optimal stability of this compound in DMSO, the following storage conditions are recommended. Please note that if the solution is stored at -20°C for more than a month, its efficacy should be re-examined.[4]

Storage ConditionDuration
-80°CUp to 6 months
-20°CUp to 1 month

Always avoid repeated freeze-thaw cycles.[4]

Q2: What are the chemical properties of this compound?

A2: The known chemical properties of this compound (free base) are summarized below.[5]

PropertyValue
Molecular Formula C17H20N4OS
Molecular Weight 328.4 g/mol
XLogP3 2.7

Q3: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium, as the compound may be poorly soluble in water. Here are some strategies to mitigate this:[6]

  • Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically <0.5% for cell-based assays to avoid toxicity).[4][6]

  • Use of Co-solvents: In some cases, the use of a co-solvent in the aqueous buffer can help to improve the solubility of the compound. Common co-solvents include glycerol, Tween 80, and PEG400.[4]

  • Direct Dilution: Dilute the DMSO stock directly into the final assay medium with vigorous mixing.

Visual Guides

Troubleshooting_Solubility start Start: this compound Solubility Issue issue Is the this compound powder not dissolving in DMSO? start->issue precip Is there precipitation in the stored DMSO stock? issue->precip No diss_steps Troubleshooting Steps: 1. Use anhydrous DMSO. 2. Vortex vigorously. 3. Gently warm (≤ 50°C). 4. Sonicate. issue->diss_steps Yes precip_steps Troubleshooting Steps: 1. Gently warm and sonicate to redissolve. 2. Aliquot for single use. 3. Store with desiccant. precip->precip_steps Yes aq_precip Is there precipitation upon dilution in aqueous buffer? precip->aq_precip No end Issue Resolved diss_steps->end precip_steps->end aq_steps Troubleshooting Steps: 1. Perform stepwise dilution. 2. Keep final DMSO % as high as tolerable. 3. Consider co-solvents (e.g., Tween 80). aq_precip->aq_steps Yes no_resolve If issue persists, consider alternative solvents or a lower stock concentration. aq_precip->no_resolve No aq_steps->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Overcoming T-448 Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of T-448 (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] Its primary on-target effect is to block the interaction of TIGIT with its ligands, thereby preventing inhibitory signaling and restoring anti-tumor immune responses.[1][3] A key feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR) to mediate additional mechanisms of action, such as the depletion of TIGIT-high regulatory T cells (Tregs) and terminally exhausted T cells.[1][2][4]

Q2: What are "off-target" effects in the context of a monoclonal antibody like this compound?

For a therapeutic antibody like this compound, off-target effects refer to unintended interactions with molecules other than its designated target, TIGIT. These can be broadly categorized into:

  • Polyspecificity: The antibody binds to one or more unintended proteins or molecules, which may or may not be structurally related to the intended target.[5][6] Studies have shown that a significant percentage of antibody-based drugs exhibit some level of off-target binding.[7][8]

  • Fc-mediated effects in non-target cells: The Fc region of the antibody interacts with FcγRs on cells that are not the intended target of the therapy, potentially leading to unintended cellular activation or depletion.[9][10][11]

  • "On-target, off-tumor" toxicity: The antibody binds to its intended target (TIGIT) on healthy tissues where the target is also expressed, leading to unwanted biological effects.[12][13]

Q3: What are the potential consequences of this compound off-target effects in my experiments?

Off-target effects can lead to a variety of issues in both preclinical and clinical research, including:

  • Misinterpretation of experimental results: Observed phenotypic changes may be incorrectly attributed to the on-target inhibition of TIGIT when they are, in fact, due to an off-target interaction.

  • Cellular toxicity: Binding to unintended targets on essential cell types can lead to cytotoxicity.[10]

  • Inconsistent or irreproducible data: Off-target effects can vary between different cell lines or experimental models, leading to variability in results.

  • Adverse events in vivo: In animal models or clinical trials, off-target binding can contribute to unexpected toxicities and adverse events.[7]

Q4: How can I proactively assess the specificity of my this compound antibody in my experimental setup?

Proactive specificity assessment is crucial. Several methods can be employed:

  • Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of TIGIT in your cell model. A specific antibody should show significantly reduced or no binding in these modified cells.

  • Independent Antibody Validation: Compare the binding pattern of this compound with another validated antibody that recognizes a different epitope on TIGIT.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the proteins that bind to your antibody, revealing both the intended target and any off-target interactors.[14]

  • Protein Arrays: Commercially available protein arrays, such as membrane proteome arrays, can screen for binding against a large panel of human proteins to identify potential off-target interactions.[5][7][8][15][16]

Troubleshooting Guides

Issue 1: Unexpected or High Levels of Cytotoxicity Observed
Possible Cause Troubleshooting Step Expected Outcome
Off-target binding to an essential cell surface protein. 1. Perform a protein array screen to identify potential off-target binders. 2. Use a TIGIT-knockout cell line of the same type; if cytotoxicity persists, it is likely an off-target effect.Identification of unintended protein interactions. Confirmation of off-target mediated cytotoxicity.
Fc-mediated killing of non-target cells expressing FcγRs. 1. Use an Fc-blocking agent in your assay. 2. Compare the effects with an isotype control antibody that has the same Fc region but does not bind to TIGIT. 3. Consider using a version of this compound with a mutated, "silent" Fc domain if available.[10][11]Reduction in cytotoxicity, indicating Fc-mediated off-target effects.
Antibody Aggregation. 1. Analyze the antibody preparation for aggregates using size exclusion chromatography (SEC) or dynamic light scattering (DLS). 2. Filter the antibody solution to remove aggregates.Aggregated antibodies can enhance off-target cytotoxicity.[10][11] Removal of aggregates should reduce non-specific cell death.
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Variable expression of an off-target protein across different cell lines or batches. 1. Screen different cell lines for the expression of any identified off-target proteins using Western blot or flow cytometry. 2. Standardize cell culture conditions and passage number.Identification of cell lines that are more or less susceptible to off-target effects, leading to better model selection.
"On-target, off-tumor" effects in primary cell cultures or in vivo models. 1. Characterize the expression level of TIGIT on all cell types within your model system. 2. Use techniques like immunohistochemistry (IHC) or flow cytometry to assess TIGIT expression in different tissues.A clearer understanding of which cell populations might be affected by on-target binding, helping to interpret results more accurately.
Non-specific binding in assays like IHC or Flow Cytometry. 1. Include an isotype control antibody at the same concentration as this compound. 2. Optimize antibody concentration through titration. 3. Use appropriate blocking buffers (e.g., Fc block, serum from the secondary antibody host species).[17]Reduced background staining and clearer distinction between specific and non-specific signals.

Experimental Protocols & Data

Table 1: Key Experimental Approaches to Investigate this compound Off-Target Effects
Experimental Method Objective Brief Methodology Key Considerations
Membrane Proteome Array To identify off-target binding to a large panel of membrane proteins.[7][15]The antibody is screened against a library of cells each overexpressing a single human membrane protein. Binding is typically detected by flow cytometry.[7][15]Provides a comprehensive screen against proteins in their native conformation.[15] Can be costly.
Immunoprecipitation-Mass Spectrometry (IP-MS) To identify the direct binding partners of this compound in a specific cell lysate.This compound is used to pull down its binding partners from a cell lysate. The precipitated proteins are then identified by mass spectrometry.Powerful for discovering novel interactors in the context of a specific cellular proteome. Requires optimization of IP conditions.
Western Blotting with Knockout Lysates To confirm the specificity of this compound for TIGIT.[18]Lysates from wild-type and TIGIT-knockout cells are run on a gel, transferred to a membrane, and probed with this compound.A single band at the correct molecular weight in the wild-type lane and its absence in the knockout lane indicates specificity.[18]
Flow Cytometry with TIGIT-Knockout Cells To assess cell-surface binding specificity.Wild-type and TIGIT-knockout cells are stained with fluorescently labeled this compound and analyzed by flow cytometry.Lack of staining on knockout cells is a strong indicator of specificity for the cell-surface target.
Isotype and Fc-Blocking Controls in Functional Assays To differentiate between antigen-specific effects and Fc-mediated or non-specific antibody effects.Run parallel experiments with an isotype control antibody and with the addition of an Fc-blocking reagent.Essential for interpreting results from in vitro functional assays (e.g., cytokine release, cell proliferation).[10][11]
Detailed Protocol: Western Blot for this compound Specificity using TIGIT-Knockout Cells

Objective: To verify that this compound specifically recognizes TIGIT and does not bind to other proteins in a cell lysate at a detectable level by Western blot.

Materials:

  • Wild-type and TIGIT-knockout cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibody against human IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse an equal number of wild-type and TIGIT-knockout cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with this compound (at a pre-optimized dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading between lanes.

Expected Results: A distinct band corresponding to the molecular weight of TIGIT should be visible in the lane with the wild-type cell lysate and absent in the lane with the TIGIT-knockout lysate. The loading control should show a band of similar intensity in both lanes.

Visualizing Workflows and Pathways

experimental_workflow_for_off_target_assessment cluster_initial_observation Initial Observation cluster_investigation Investigation of Off-Target Effects cluster_specificity Specificity Assessment cluster_fc_mediated Fc-Mediated Effects cluster_mitigation Mitigation Strategies observation Unexpected Experimental Result (e.g., high cytotoxicity, inconsistent data) knockout TIGIT Knockout Cells observation->knockout Test in parallel ip_ms IP-Mass Spectrometry observation->ip_ms Identify binding partners protein_array Protein Array observation->protein_array Screen for off-targets isotype_control Isotype Control observation->isotype_control Control for non-specific effects fc_block Fc Block observation->fc_block Inhibit FcγR binding assay_optimization Assay Optimization (e.g., antibody titration, blocking) knockout->assay_optimization antibody_engineering Antibody Engineering (e.g., silent Fc) ip_ms->antibody_engineering protein_array->antibody_engineering isotype_control->assay_optimization fc_block->assay_optimization

Caption: Workflow for investigating and mitigating this compound off-target effects.

t448_mechanism_of_action cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects T448 This compound (anti-TIGIT) TIGIT TIGIT T448->TIGIT Binds and blocks Fc_gamma_R Fcγ Receptor T448->Fc_gamma_R Fc region binds T_cell T Cell / NK Cell TIGIT->T_cell Inhibits APC Antigen Presenting Cell (APC) T_cell->APC Activation Treg Regulatory T Cell (Treg) (High TIGIT expression) Fc_gamma_R->Treg Mediates depletion Fc_gamma_R->APC Modulates function

References

Technical Support Center: Improving T-448 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the in vivo delivery of T-448. The following information is based on the assumption that this compound is formulated within a nanoparticle-based delivery system for in vivo administration.

Frequently Asked Questions (FAQs)

1. What are the common routes of administration for nanoparticle-formulated this compound in preclinical animal models?

Common methods for nanoparticle delivery in preclinical models include intravenous and intramuscular injections, inhalation, and oral ingestion.[1] Intravenous injection is frequently used for systemic delivery.[2][3] The choice of administration route depends on the therapeutic target and the physicochemical properties of the this compound formulation.

2. How can I prepare my this compound nanoparticle formulation for in vivo injection?

It is crucial to ensure the this compound nanoparticle solution is sterile and well-dispersed before injection.[3] Aggregates in the solution can obstruct the needle or cause embolisms in small blood vessels.[3] Sonication can be employed to disperse the nanoparticles before administration.[3] The formulation should be diluted with a sterile vehicle, such as saline, to the desired concentration for injection.[3]

3. What are the key parameters to consider for successful intravenous injection in mice?

Successful intravenous injection in mice, typically via the tail vein, requires careful technique.[3][4] Proper restraint of the animal is essential to minimize stress and ensure accurate injection.[4] Warming the tail using a heat lamp or warm water can help dilate the veins, making them more accessible.[4][5] Using an appropriate needle size (e.g., 27-30G) and inserting it at a shallow angle (10-15°) with the bevel up are critical for vein penetration.[3] Slow injection of the solution is recommended, and if resistance is felt, the injection should be stopped to prevent extravasation.[3]

4. How can I assess the biodistribution and pharmacokinetics of my this compound formulation?

Several in vivo techniques can be used to measure the uptake and distribution of compounds in the brain and other tissues.[2] Pharmacokinetic parameters such as the blood-to-brain influx constant (Kin) and the permeability-surface area (PS) product can be determined.[2] A common method involves administering the compound, sampling blood and tissues at predetermined time points, and measuring the concentration of the compound in each sample.[2] For nanoparticle formulations, imaging techniques can be employed to visualize their biodistribution in real-time.[6]

5. What are the common methods to evaluate the in vivo toxicity of a nanoparticle formulation?

In vivo toxicity can be assessed by monitoring changes in serum chemistry and cell counts after administration of the nanoparticle formulation.[7] Histopathological analysis of tissues and organs can reveal any cellular damage.[7] Other assays to evaluate cytotoxicity include proliferation assays, apoptosis and necrosis assays, oxidative stress assays, and DNA damage assays.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo delivery of this compound.

Problem Potential Cause Troubleshooting Steps
Low Bioavailability of this compound Poor formulation stability: Nanoparticles may aggregate or degrade in vivo.- Characterize nanoparticle size, charge, and stability in relevant biological fluids (e.g., serum) before in vivo studies. - Optimize the formulation by modifying surface chemistry (e.g., PEGylation) to improve stability and circulation time.[8]
Rapid clearance by the reticuloendothelial system (RES): Nanoparticles are quickly taken up by the liver and spleen.- Modify nanoparticle surface properties to reduce opsonization and RES uptake.[8] - Co-administration of agents that temporarily suppress RES function could be explored, though this may have other physiological effects.
First-pass metabolism: If administered orally or subcutaneously, this compound may be metabolized before reaching systemic circulation.[9]- Consider alternative administration routes like intravenous injection to bypass first-pass metabolism.[1] - For subcutaneous delivery, co-administration with protease inhibitors might enhance absorption if this compound is a peptide.[9]
High Variability in Experimental Results Inconsistent injection technique: Improper intravenous injection can lead to partial subcutaneous deposition.- Ensure all personnel are thoroughly trained in the chosen injection method.[4][10] - Use a consistent injection volume and rate for all animals.[3] - Visually confirm successful vein entry (e.g., by observing a flash of blood in the syringe hub).[5]
Biological variability between animals: Age, sex, and health status of the animals can influence outcomes.- Use age- and sex-matched animals for all experimental groups. - Ensure animals are healthy and properly acclimatized before starting the experiment.
Observed Toxicity or Adverse Events Inherent toxicity of the nanoparticle carrier: The materials used to formulate the nanoparticles may be toxic.- Conduct thorough in vitro and in vivo toxicity studies of the empty nanoparticle carrier.[7][11] - Consider using biocompatible and biodegradable materials for nanoparticle formulation.[12]
Toxicity of this compound: The therapeutic agent itself may have dose-limiting toxicities.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the this compound formulation. - Monitor animals closely for clinical signs of toxicity.[11]
Immune response to the formulation: Nanoparticles can trigger an immune response.[13]- Evaluate the immunogenicity of the this compound formulation by measuring cytokine levels and antibody production. - Modify the nanoparticle surface to reduce immunogenicity (e.g., using stealth coatings).[13]

Experimental Protocols

Protocol 1: Intravenous Tail Vein Injection in Mice

This protocol outlines the standard procedure for intravenous administration of a this compound nanoparticle formulation via the lateral tail vein in mice.

Materials:

  • This compound nanoparticle solution (sterile, well-dispersed)

  • Sterile saline for dilution

  • 1 mL syringes with 27-30G needles[3]

  • Mouse restraint device[4]

  • Heat lamp or warm water bath[4][5]

  • 70% ethanol and sterile gauze[3]

Procedure:

  • Preparation:

    • Ensure the this compound nanoparticle solution is at the desired concentration and is free of aggregates. Sonicate if necessary.[3]

    • Warm the mouse's tail using a heat lamp (for no more than 3 minutes at a distance of at least 12 inches) or by immersing it in warm water to induce vasodilation.[5]

  • Restraint:

    • Securely place the mouse in an appropriate restraint device.[4]

  • Injection Site Preparation:

    • Wipe the tail with 70% ethanol.[5]

  • Injection:

    • Immobilize the tail and rotate it slightly to visualize the lateral tail vein.

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).[3]

    • A successful insertion may be indicated by a small flash of blood in the syringe hub.[5]

    • Slowly inject the desired volume (typically 100-200 µL).[3] If significant resistance is felt, withdraw the needle and attempt a more proximal injection.[10]

  • Post-Injection:

    • Slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[3]

    • Monitor the animal for several minutes to ensure hemostasis and for any immediate adverse reactions.[5]

Protocol 2: Assessment of In Vivo Biodistribution

This protocol describes a method to determine the tissue distribution of a radiolabeled or fluorescently-labeled this compound nanoparticle formulation.

Materials:

  • Labeled this compound nanoparticle formulation

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Scintillation counter or fluorescence imaging system

  • Scales for weighing tissues

Procedure:

  • Administration:

    • Administer the labeled this compound nanoparticle formulation to the animals via the desired route (e.g., intravenous injection).

  • Tissue Collection:

    • At predetermined time points post-injection, anesthetize the animals.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).[14]

  • Sample Processing:

    • Weigh each organ.

    • Homogenize the tissues if necessary for analysis.

  • Quantification:

    • Measure the amount of radioactivity or fluorescence in each organ and in the blood samples using a suitable instrument.[14]

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that researchers might generate during the in vivo evaluation of different this compound formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
This compound Solution (IV)15000.2535002.5
This compound NP-A (IV)12000.585008.0
This compound NP-B (IV)10001.01200015.0

Data is hypothetical and for illustrative purposes.

Table 2: Biodistribution of this compound Formulations in Tumor-Bearing Mice (%ID/g at 24h post-injection)

OrganThis compound SolutionThis compound NP-AThis compound NP-B
Blood0.52.14.5
Liver15.28.55.1
Spleen8.94.22.3
Kidneys5.13.02.0
Lungs2.31.51.2
Tumor1.86.510.2

Data is hypothetical and for illustrative purposes. NP-A and NP-B represent different nanoparticle formulations.

Visualizations

Experimental Workflow for In Vivo Delivery and Analysis

experimental_workflow prep This compound Nanoparticle Formulation & Characterization admin In Vivo Administration (e.g., Intravenous Injection) prep->admin animal_model Animal Model Preparation (e.g., Tumor Implantation) animal_model->admin monitoring Animal Monitoring (Health & Toxicity) admin->monitoring pk_bd Pharmacokinetics & Biodistribution Studies admin->pk_bd efficacy Therapeutic Efficacy Assessment admin->efficacy data_analysis Data Analysis & Interpretation monitoring->data_analysis pk_bd->data_analysis efficacy->data_analysis

Caption: Workflow for in vivo this compound delivery and evaluation.

Troubleshooting Logic for Low Efficacy

Caption: Troubleshooting guide for low in vivo efficacy.

Illustrative T-Cell Activation Signaling Pathway

Assuming this compound may interact with immune cells, this diagram illustrates a simplified T-cell activation pathway, a common target in immunotherapy.

t_cell_activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K Pathway CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT Activation PLCg->NFAT Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines PI3K->Cytokines

Caption: Simplified T-cell activation signaling cascade.

References

T-448 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of EOS-448 (also known as T-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EOS-448?

A1: EOS-448 is an antagonistic anti-TIGIT antibody with a functional Fc domain.[1][2] Its primary mechanism involves blocking the interaction between TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint inhibitor, and its ligands.[3][4] This action restores T cell functions.[3][4] Additionally, its Fc-engaging design allows for multiple mechanisms of action, including the activation of myeloid and NK populations and the depletion of cells with high TIGIT expression, such as regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][3][4]

Q2: What are the expected effects of EOS-448 on different T cell populations?

A2: In clinical and preclinical settings, EOS-448 has been shown to:

  • Increase proliferation (Ki67 expression) in memory CD8+ T cells.[3][4]

  • Cause sustained depletion of suppressive regulatory T cells (Tregs).[2][3][4]

  • Deplete terminally exhausted CD8+ T cells that express high levels of TIGIT.[2][3][4]

  • Increase the overall effector CD8/Treg ratio.[2][3][4]

  • Preferentially deplete Tregs over effector CD8 T cells and progenitor-like exhausted T cells.[3][4]

Q3: Why is the Fc-engaging format of EOS-448 important?

A3: The Fc-engaging format (hIgG1 isotype) of EOS-448 is crucial for its multifaceted mechanism of action.[1][3][4] It allows the antibody to engage Fc gamma receptors (FcγR), leading to:

  • Activation of antigen-presenting cells (APCs) like dendritic cells (DCs).[1][3][4]

  • Antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP), which contributes to the depletion of TIGIT-high cells like Tregs.[5]

  • Synergistic activity with other immunotherapies, such as anti-PD1.[1] Studies have shown that Fc-dead formats of anti-TIGIT antibodies lack these activation markers on DCs and the potent antitumor effects seen with Fc-engaging versions.[3][4]

Q4: How can I assess the pharmacodynamic effects of EOS-448 in my experiments?

A4: Flow cytometry is a key method for assessing the pharmacodynamic effects of EOS-448.[3][4] You can use it to monitor changes in various immune cell populations in blood and tumor samples. Key markers to assess include:

  • T cell activation: Ki67 expression in memory CD8+ T cells.

  • Cell population changes: Quantify the depletion of Tregs (e.g., using FoxP3 as a marker) and TIGIT-high CD8+ T cells.

  • Effector to suppressor ratio: Calculate the ratio of effector CD8+ T cells to Tregs.

Troubleshooting Guides

Issue 1: Inconsistent or lack of T cell activation in vitro.

  • Possible Cause 1: Inappropriate cell culture conditions.

    • Solution: Ensure that your T cell activation assays are properly controlled. T cell receptor (TCR) stimulation is a prerequisite for observing the effects of checkpoint inhibitors like EOS-448. Co-culture with appropriate antigen-presenting cells or use of TCR agonists (e.g., anti-CD3/CD28 beads) is necessary.

  • Possible Cause 2: Low TIGIT expression on target cells.

    • Solution: Verify the expression level of TIGIT on your target T cell populations using flow cytometry. The antagonistic effect of EOS-448 will be most pronounced on cells with significant TIGIT expression.

  • Possible Cause 3: Absence of FcγR-expressing cells.

    • Solution: For observing the full range of EOS-448's activity, particularly the activation of APCs and depletion of Tregs, ensure that FcγR-expressing cells (e.g., monocytes, dendritic cells, NK cells) are present in your co-culture system.

Issue 2: Unexpected cytotoxicity in in vitro assays.

  • Possible Cause 1: On-target depletion of TIGIT-high cells.

    • Solution: This may be an expected outcome due to the ADCC/ADCP activity of the Fc-engaging EOS-448.[5] Ensure you are differentiating between general cytotoxicity and the specific depletion of TIGIT-expressing cells, such as Tregs. Use appropriate controls, including an Fc-dead version of the antibody if available, to confirm this mechanism.

  • Possible Cause 2: Complement-dependent cytotoxicity (CDC).

    • Solution: While less commonly the primary mechanism for IgG1 antibodies, it's a possibility. Ensure your serum source in the culture medium is heat-inactivated to eliminate complement activity if you wish to exclude this as a variable.

Issue 3: Difficulty replicating in vivo anti-tumor effects in vitro.

  • Possible Cause: The complexity of the tumor microenvironment is not fully recapitulated.

    • Solution: The anti-tumor effects of EOS-448 in vivo are a result of its multifaceted mechanism, including the modulation of various immune cell types (T cells, Tregs, DCs, NK cells) within the tumor microenvironment.[1][3][4] Simple in vitro co-cultures of tumor cells and T cells may not be sufficient. Consider using more complex models such as 3D spheroids, organoids, or humanized mouse models to better simulate the in vivo setting.

Experimental Protocols

Protocol: Assessment of EOS-448 Pharmacodynamics by Flow Cytometry

This is a generalized protocol based on methodologies described in the literature.[3][4] Researchers should optimize staining panels and gating strategies for their specific experimental setup.

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) or create single-cell suspensions from tumor biopsies.

  • Surface Staining:

    • Prepare a cocktail of fluorescently conjugated antibodies to identify key immune cell populations. A typical panel might include antibodies against:

      • Lineage markers: CD3, CD4, CD8, CD45

      • Treg markers: CD25, FoxP3 (requires intracellular staining)

      • Exhaustion/Activation markers: TIGIT, PD-1, Ki67 (requires intracellular staining)

      • NK cell markers: CD56

      • Myeloid cell markers: CD11b, CD14, CD33

    • Incubate cells with the surface antibody cocktail according to the manufacturer's instructions (typically 20-30 minutes at 4°C in the dark).

    • Wash cells with an appropriate buffer (e.g., PBS with 2% FBS).

  • Intracellular Staining (for Ki67 and FoxP3):

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

    • Incubate cells with antibodies against intracellular targets (e.g., Ki67, FoxP3).

    • Wash cells as per the kit instructions.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the immune cell populations of interest.

    • Quantify the percentage of parent populations for different cell types (e.g., % of CD4+ T cells that are Tregs).

    • Analyze the expression levels of markers like Ki67 within specific populations.

    • Calculate ratios such as the CD8+/Treg ratio.

Quantitative Data Summary

ParameterValue/ObservationSource
Antibody Type Antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1)[3][4]
Activity Picomolar activity[3][4]
Key MoAs TIGIT-ligand binding prevention, FcγR engagement[1][3][4]
Effect on Tregs Sustained depletion[2][3][4]
Effect on CD8 T cells Increased Ki67 in memory CD8s, depletion of TIGIT-high terminally exhausted CD8s[3][4]
Overall Effect Increased effector CD8/Treg ratio[2][3][4]

Visualizations

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell / NK Cell cluster_Inhibition Inhibitory Signal cluster_Activation Activating Signal PVR PVR/CD155 TIGIT TIGIT PVR->TIGIT Binds DNAM1 CD226 (DNAM-1) PVR->DNAM1 Binds Inhibition Inhibition of Effector Functions TIGIT->Inhibition Activation Activation DNAM1->Activation TCR TCR TCR->Activation EOS448 EOS-448 EOS448->TIGIT Blocks

Caption: TIGIT signaling pathway and the inhibitory action of EOS-448.

EOS448_MoA cluster_direct Direct Antagonism cluster_fc Fc-Mediated Functions cluster_outcome Therapeutic Outcome EOS448 EOS-448 (Anti-TIGIT IgG1) Block Block TIGIT-PVR Interaction EOS448->Block ADCC ADCC/ADCP of TIGIT-high cells EOS448->ADCC APCs Activate APCs (via FcγR) EOS448->APCs Restore Restore T Cell Function Block->Restore Outcome Enhanced Anti-Tumor Immunity Restore->Outcome Depletion Treg & Exhausted CD8 Depletion ADCC->Depletion Depletion->Outcome APCs->Outcome

Caption: Multifaceted mechanism of action of EOS-448.

Experimental_Workflow start Start: Treat with EOS-448 (in vivo or ex vivo) sample Collect Samples (Blood, Tumor) start->sample process Process to Single-Cell Suspension sample->process stain Stain with Antibody Panel (Surface & Intracellular) process->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis: Gating & Quantification acquire->analyze end Endpoint: Assess Pharmacodynamic Changes analyze->end

Caption: Experimental workflow for pharmacodynamic assessment.

References

dealing with T-448 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: T-448 Resistance

Disclaimer: The tyrosine kinase inhibitor "this compound" is a hypothetical compound created for the purpose of this guide. The information, protocols, and data presented are based on established mechanisms of resistance to BCR-ABL tyrosine kinase inhibitors (TKIs), such as imatinib, which are well-documented in the context of Chronic Myeloid Leukemia (CML).

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to selectively target the constitutively active BCR-ABL fusion protein. In sensitive cancer cells, this compound binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by BCR-ABL.

Q2: My BCR-ABL positive cell line, initially sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?

A2: Acquired resistance to this compound, and TKIs in general, is a significant challenge. The mechanisms can be broadly divided into two categories: BCR-ABL dependent and BCR-ABL independent.[1][2][3]

  • BCR-ABL Dependent Resistance:

    • Secondary Mutations in the ABL Kinase Domain: This is the most common mechanism. Point mutations within the drug-binding site can reduce the affinity of this compound. The "gatekeeper" T315I mutation is a classic example, sterically hindering the binding of many TKIs.[4] Other mutations in the P-loop or activation loop can also confer resistance.[3][5]

    • BCR-ABL Gene Amplification/Overexpression: An increase in the copy number of the BCR-ABL gene leads to higher levels of the target protein.[3][5] This increased protein concentration can overwhelm the inhibitory capacity of a given this compound concentration.[5]

  • BCR-ABL Independent Resistance:

    • Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent their reliance on BCR-ABL signaling.[1] A common mechanism is the activation of Src family kinases (e.g., LYN, HCK), which can reactivate downstream pathways even when BCR-ABL is inhibited.[2][5]

    • Changes in Drug Efflux/Influx: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3] Conversely, reduced activity of drug influx transporters like OCT-1 can also limit drug uptake.[3]

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: The first step is to quantify the level of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift (increase) in the IC50 value of the suspected resistant line compared to the parental, sensitive line confirms resistance.

Q4: What are the key downstream signaling proteins I should examine to assess this compound target engagement and resistance?

A4: To confirm that this compound is (or is no longer) inhibiting its target, you should assess the phosphorylation status of BCR-ABL itself (p-BCR-ABL) and its direct substrates. A key substrate is CrkL (Crk-like protein).[6] In sensitive cells, this compound treatment should lead to a marked decrease in p-BCR-ABL and p-CrkL levels. In resistant cells, these proteins may remain phosphorylated despite treatment.

Q5: If I suspect a kinase domain mutation, how can I identify it?

A5: The most direct method is to perform Sanger sequencing or Next-Generation Sequencing (NGS) of the ABL kinase domain. RNA should be extracted from both the parental (sensitive) and resistant cell lines, reverse transcribed to cDNA, and the ABL kinase domain region should be amplified by PCR before sequencing.

Troubleshooting Guides

Problem 1: My cell viability assay shows a significantly higher IC50 for this compound in my long-term treated cell line.

This indicates the development of acquired resistance. The following workflow can help you dissect the mechanism.

G start Increased IC50 Confirmed western Perform Western Blot for p-BCR-ABL and p-CrkL after this compound treatment start->western phospho_down Phosphorylation is decreased western->phospho_down YES phospho_up Phosphorylation is maintained western->phospho_up NO bcr_abl_independent BCR-ABL Independent Resistance (this compound is hitting its target) phospho_down->bcr_abl_independent bcr_abl_dependent BCR-ABL Dependent Resistance (this compound cannot inhibit the target) phospho_up->bcr_abl_dependent pathway_analysis Investigate Bypass Pathways: - Phospho-SRC Kinases (p-LYN) - Phospho-AKT / p-ERK bcr_abl_independent->pathway_analysis sequencing Sequence ABL Kinase Domain bcr_abl_dependent->sequencing qpcr Perform qPCR for BCR-ABL gene copy number bcr_abl_dependent->qpcr mutation_found Mutation Identified (e.g., T315I) sequencing->mutation_found no_mutation No Mutation Found sequencing->no_mutation amplification_found Gene Amplification Detected qpcr->amplification_found

A logical workflow for troubleshooting this compound resistance.

Problem 2: Western blot shows that p-BCR-ABL and p-CrkL are still high in my treated cells, but sequencing did not reveal a known resistance mutation.

  • Possible Cause 1: BCR-ABL Overexpression. The target protein levels are too high for the this compound concentration used.

    • Solution: Perform qPCR to check for BCR-ABL gene amplification. On your Western blot, compare the total BCR-ABL protein levels between the sensitive and resistant lines. A significant increase in the resistant line points to this mechanism.

  • Possible Cause 2: Novel Mutation. You may have discovered a novel mutation in the kinase domain that affects drug binding.

    • Solution: Carefully analyze the full sequencing data. Structural modeling may be required to predict the impact of the amino acid change on this compound binding.

  • Possible Cause 3: Insufficient Drug Concentration. Cellular adaptations may have increased drug efflux.

    • Solution: Test for the overexpression of efflux pumps like P-glycoprotein (MDR1) by Western blot or qPCR. You can also perform a functional assay using an efflux pump inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored.

Data Presentation: this compound Sensitivity Profiles

The following tables summarize representative quantitative data for this compound against sensitive and resistant cell lines.

Table 1: IC50 Values for this compound in Various Cell Lines

Cell Line ModelBCR-ABL StatusDescriptionThis compound IC50 (nM)
K562Wild-TypeThis compound Sensitive, CML blast crisis250
K562-RWild-Type, BCR-ABL AmplificationThis compound Resistant, derived from K562> 2000
Ba/F3 p210Wild-TypeThis compound Sensitive, murine pro-B cells150
Ba/F3 p210 T315IT315I MutationThis compound Resistant, gatekeeper mutation> 5000

Data is hypothetical but based on typical shifts observed for BCR-ABL inhibitors like imatinib.[7][8]

Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells

Cell LineTreatmentRelative p-BCR-ABL LevelRelative Total BCR-ABL LevelRelative p-LYN Level
K562 (Sensitive)Vehicle1.001.001.00
K562 (Sensitive)500 nM this compound0.050.980.95
K562-R (Resistant)Vehicle2.502.603.50
K562-R (Resistant)500 nM this compound2.452.553.40

Data represents typical changes observed in resistant cell lines with contributions from both BCR-ABL amplification and bypass pathway activation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure cellular metabolic activity as an indicator of cell viability after this compound treatment.[9]

Materials:

  • Sensitive and resistant cell lines

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[11]

  • Multi-well spectrophotometer (plate reader)

Workflow Diagram:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Drug Treatment cluster_read Day 5: Assay Readout seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate 24h at 37°C, 5% CO2 seed->incubate1 dilute Prepare serial dilutions of this compound treat Add drug dilutions to cells dilute->treat incubate2 Incubate 72h at 37°C, 5% CO2 treat->incubate2 add_mtt Add 10 µL MTT solution Incubate 4h solubilize Remove medium, add 100 µL DMSO add_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Drug Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your stock solution. A typical final concentration range would be 1 nM to 10,000 nM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Also include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][13] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated cells (100% viability) and plot the results as % viability vs. log[this compound]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-BCR-ABL and Downstream Targets

This protocol is used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (e.g., anti-p-ABL, anti-total-ABL, anti-p-CrkL, anti-total-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow sensitive and resistant cells to 70-80% confluency. Treat with the desired concentration of this compound (e.g., 500 nM) or vehicle for a specified time (e.g., 2-6 hours).

  • Lysate Preparation: Place culture dishes on ice, wash cells once with ice-cold PBS, and then lyse the cells in ice-cold RIPA buffer.[14] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15][16]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify band intensities. Normalize the level of phosphorylated protein to the total protein for each target. Use GAPDH or β-actin as a loading control to ensure equal protein loading per lane.

Signaling Pathway Visualization

The diagram below illustrates the BCR-ABL signaling pathway and the points of inhibition by this compound, as well as common resistance mechanisms.

G cluster_pathway BCR-ABL Signaling cluster_downstream Downstream Pathways cluster_resistance Resistance Mechanisms BCR_ABL BCR-ABL (Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK p-Grb2/Sos PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 T448 This compound T448->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation T315I T315I Mutation (Prevents this compound Binding) T315I->BCR_ABL Alters Target Amplification BCR-ABL Amplification (Overwhelms this compound) Amplification->BCR_ABL Increases Target SRC SRC Kinase Activation (Bypass Pathway) SRC->Proliferation Bypasses BCR-ABL

BCR-ABL signaling and mechanisms of resistance to this compound.

References

Technical Support Center: Minimizing T-448 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "T-448" may refer to two distinct experimental compounds. To provide you with the most accurate and relevant technical support, please clarify which compound you are working with:

  • EOS-448 (also known as GSK4428859A): An anti-TIGIT monoclonal antibody.

  • This compound: A specific inhibitor of the LSD1 enzyme.

Below is a technical support center framework with troubleshooting guides and FAQs for both compounds, based on publicly available information. Once you specify the compound, a more detailed and targeted guide can be provided.

Scenario 1: EOS-448 (anti-TIGIT Monoclonal Antibody)

Monoclonal antibodies targeting immune checkpoints like TIGIT are designed to enhance the anti-tumor immune response.[1][2][3] A key consideration in preclinical studies is the potential for immune-related adverse events (irAEs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EOS-448?

A1: EOS-448 is a human IgG1 monoclonal antibody that binds to TIGIT, an immune checkpoint receptor expressed on T cells and NK cells.[3][4][5] Its therapeutic effect is believed to stem from a multi-faceted mechanism:

  • Blocking TIGIT signaling: It prevents TIGIT from interacting with its ligands (like CD155 and CD112), which in turn blocks the inhibitory signals that suppress T cell and NK cell activity.[3]

  • FcγR engagement: The IgG1 Fc domain of EOS-448 can engage Fc gamma receptors (FcγR) on other immune cells, leading to:

    • Activation of antigen-presenting cells (APCs).[1]

    • Depletion of TIGIT-high cells, which often include immunosuppressive regulatory T cells (Tregs) and exhausted T cells.[2][4][5]

Q2: What are the potential toxicities associated with EOS-448 in animal studies?

A2: While clinical trials have shown a generally favorable tolerability profile for EOS-448, preclinical studies with immune checkpoint inhibitors can reveal potential immune-related adverse events (irAEs).[3][5] These can manifest as inflammation in various organs. Researchers should be vigilant for signs of:

  • Dermatitis (skin inflammation)

  • Colitis (inflammation of the colon)

  • Hepatitis (inflammation of the liver)

  • Pneumonitis (inflammation of the lungs)

  • Endocrinopathies (disorders of the endocrine glands)

Q3: How can we monitor for potential irAEs in our animal models?

Troubleshooting Guides

Issue: Unexpected weight loss or signs of distress in study animals.

  • Possible Cause: Onset of an immune-related adverse event, such as colitis.

  • Troubleshooting Steps:

    • Increase the frequency of clinical observations for the affected cohort.

    • Consider interim blood draws to assess inflammatory markers and liver enzymes.

    • Consult with the study director and veterinarian to determine if early euthanasia and necropsy are warranted for humane reasons and to investigate the cause.

Data Presentation: Monitoring for Immune-Related Adverse Events
ParameterMethodFrequencyPurpose
Clinical Observations Visual inspection for changes in posture, activity, fur texture; presence of diarrhea or skin lesions.DailyTo detect early signs of systemic toxicity or specific irAEs like colitis or dermatitis.
Body Weight Standard laboratory scale2-3 times per weekTo identify trends in weight loss, which can be an early indicator of toxicity.
Serum Chemistry Blood sample analysisBaseline and termination (or interim as needed)To assess liver function (ALT, AST) and kidney function (BUN, creatinine).
Complete Blood Count (CBC) Blood sample analysisBaseline and terminationTo monitor for changes in white blood cell, red blood cell, and platelet counts.
Histopathology Microscopic examination of fixed tissuesAt study terminationTo identify and grade inflammation in target organs (e.g., liver, colon, lungs, skin).
Experimental Protocols

Protocol: Assessment of Immune-Related Adverse Events

  • Animal Model: Select an appropriate rodent model (e.g., BALB/c or C57BL/6 mice).

  • Dosing: Administer EOS-448 via the appropriate route (e.g., intraperitoneal injection) at various dose levels. Include a vehicle control group.

  • Monitoring: Perform daily clinical observations and record body weights three times per week.

  • Blood Collection: Collect blood samples via an appropriate method (e.g., submandibular or saphenous vein) at baseline and at the end of the study for serum chemistry and CBC analysis.

  • Histopathology: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of inflammation or tissue damage.

Mandatory Visualizations

EOS448_Mechanism EOS-448 Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell / NK Cell CD155 CD155/CD112 FcR FcγR Depletion Treg/Exhausted T Cell Depletion FcR->Depletion TIGIT TIGIT TIGIT->CD155 Inhibitory Signal CD226 CD226 CD226->CD155 Activating Signal TCR TCR Activation Immune Activation TCR->Activation EOS448 EOS-448 EOS448->FcR Binds EOS448->TIGIT Blocks Interaction

Caption: Mechanism of action for the anti-TIGIT antibody EOS-448.

Scenario 2: this compound (LSD1 Inhibitor)

This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. A significant advantage of this particular compound is its reported improved safety profile concerning hematotoxicity, specifically thrombocytopenia (low platelet count), which has been a challenge with other LSD1 inhibitors.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific inhibitor of LSD1 enzyme activity.[6] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. By inhibiting LSD1, this compound increases H3K4 methylation, which can alter gene expression. In neuroscience models, this has been shown to restore learning function.[6]

Q2: What is the primary toxicity concern with LSD1 inhibitors, and how does this compound address it?

A2: A major hurdle for many LSD1 inhibitors is hematotoxicity, particularly thrombocytopenia.[6] This is often due to the disruption of the LSD1-GFI1B protein complex, which is crucial for hematopoietic stem cell differentiation. This compound was specifically designed to have minimal impact on this complex, resulting in a superior hematological safety profile in mice.[6]

Q3: Even with an improved safety profile, what hematological parameters should we monitor?

A3: Despite its improved safety, it is prudent to conduct thorough hematological monitoring in any preclinical study with an LSD1 inhibitor. The most critical parameters to watch are platelet counts, but a complete blood count (CBC) should be performed to monitor red and white blood cells as well.

Troubleshooting Guides

Issue: A mild, non-significant decrease in platelet count is observed at the highest dose.

  • Possible Cause: While designed for safety, high concentrations of the drug might have a minor effect on hematopoiesis.

  • Troubleshooting Steps:

    • Confirm the finding: Ensure the observation is consistent across animals in the high-dose group.

    • Consider a time-course study: Analyze blood samples at multiple time points after dosing to understand the kinetics of the platelet decrease and recovery.

    • Bone marrow analysis: At necropsy, consider collecting bone marrow for cytological or histopathological analysis to look for any changes in megakaryocyte numbers or morphology.

Data Presentation: Hematological Monitoring
ParameterMethodFrequencyPurpose
Platelet Count (PLT) Automated hematology analyzerBaseline, and at selected time points post-dose (e.g., 24h, 72h, weekly)Primary endpoint for assessing thrombocytopenia.
Red Blood Cell Count (RBC) Automated hematology analyzerBaseline and at study terminationTo monitor for anemia.
White Blood Cell Count (WBC) with Differential Automated hematology analyzerBaseline and at study terminationTo monitor for general myelosuppression or immune effects.
Hematocrit (HCT) & Hemoglobin (HGB) Automated hematology analyzerBaseline and at study terminationTo further assess for anemia.
Experimental Protocols

Protocol: Assessment of Hematotoxicity

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer this compound via the appropriate route (e.g., oral gavage) at a range of doses. Include a vehicle control group.

  • Blood Collection: Collect a small volume of blood (e.g., ~50 µL) into EDTA-coated tubes at baseline and at regular intervals throughout the study. The frequency will depend on the study duration (e.g., daily for an acute study, weekly for a sub-chronic study).

  • Hematology Analysis: Analyze the whole blood samples using a calibrated automated hematology analyzer to obtain CBC data.

  • Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group at each time point. Pay special attention to the platelet counts.

Mandatory Visualizations

LSD1_Workflow Hematotoxicity Monitoring Workflow for this compound cluster_InLife In-Life Phase cluster_Analysis Analysis Phase cluster_Endpoint Endpoint Assessment Dosing Administer this compound or Vehicle Blood_Collection Serial Blood Collection (e.g., Day 1, 7, 14, 28) Dosing->Blood_Collection CBC Complete Blood Count (CBC) Analysis Blood_Collection->CBC Data_Review Data Review and Statistical Analysis CBC->Data_Review Tox_Report Assess Hematotoxicity Profile Data_Review->Tox_Report

Caption: Experimental workflow for monitoring hematotoxicity in this compound animal studies.

References

Technical Support Center: T-448 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with the novel compound T-448. The following information will assist in refining treatment duration for optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A1: For initial experiments, we recommend a dose-response study to determine the optimal concentration. A common starting range is between 10 nM and 10 µM. For treatment duration, a time-course experiment is advised. We suggest starting with a 24-hour treatment period and then expanding to shorter (e.g., 6, 12 hours) and longer (e.g., 48, 72 hours) time points to assess target engagement and downstream effects.

Q2: How can I confirm that this compound is effectively inhibiting its target in my experimental model?

A2: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the signaling pathway this compound inhibits. For instance, if this compound targets the PI3K/Akt pathway, you should observe a decrease in phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).

Q3: I am observing significant cytotoxicity even at short treatment durations. What could be the cause and how can I mitigate it?

A3: High cytotoxicity at early time points could indicate that your cell line is particularly sensitive to this compound or that the concentration used is too high. We recommend the following troubleshooting steps:

  • Perform a dose-response curve at a fixed, short time point (e.g., 24 hours) to determine the IC50 value. This will help you select a more appropriate concentration for your experiments.

  • Reduce the serum concentration in your culture medium. Serum contains growth factors that can activate survival pathways, and its withdrawal can sometimes sensitize cells to treatment.

  • Consider using a 3D culture model (e.g., spheroids), as these can sometimes be more resistant to treatment and better reflect in vivo conditions.

Q4: After an initial response, I see a rebound in the phosphorylation of downstream targets after 48 hours of continuous this compound treatment. What does this suggest?

A4: This phenomenon often indicates the activation of feedback loops or resistance mechanisms. The cell may be compensating for the inhibition of one pathway by upregulating another. To investigate this, you could:

  • Perform a phosphoproteomic screen to identify other activated pathways.

  • Investigate combination therapies. Co-treatment with an inhibitor of the identified feedback pathway may lead to a more sustained response.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments Reagent variability (e.g., lot-to-lot differences in this compound)Inconsistent cell passage number or confluencyVariations in treatment incubation timeAliquot and store this compound properly; use the same lot for a set of experiments.Maintain a consistent cell culture protocol.Use a calibrated timer for all incubations.
No observable effect of this compound on target phosphorylation This compound concentration is too lowTreatment duration is too shortThe cell line is resistant to T-448Degradation of this compoundPerform a dose-response experiment.Conduct a time-course experiment.Sequence the target protein to check for mutations.Ensure proper storage and handling of the compound.
High background in Western blot for phosphorylated proteins Inefficient blockingAntibody concentration is too highInsufficient washing stepsIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).Titrate the primary antibody to determine the optimal concentration.Increase the number and duration of wash steps.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (72-hour treatment)

Cell LineIC50 (nM)
MCF-7150
A549450
U-87 MG85

Table 2: Hypothetical Time-Course of p-Akt Inhibition by this compound (500 nM) in MCF-7 Cells

Treatment Duration (hours)% Inhibition of p-Akt (Ser473)
125%
670%
2495%
4880% (slight rebound)
7265% (significant rebound)

Experimental Protocols

Protocol: Western Blot Analysis of p-Akt and p-S6 Following this compound Treatment

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and a loading control (e.g., GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

T448_Signaling_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC2 mTORC2 mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt S6K S6K mTORC1->S6K S6 S6 S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation T448 This compound T448->PI3K Activation Activation Activation_label  Activation Signal Inhibition Inhibition Inhibition_label  Inhibition by this compound

Caption: Assumed signaling pathway for this compound, a PI3K inhibitor.

T448_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Experiment (e.g., 24, 48, 72h) start->dose_response determine_ic50 2. Determine IC50 (Cell Viability Assay) dose_response->determine_ic50 time_course 3. Time-Course Experiment (at a fixed concentration, e.g., IC50) determine_ic50->time_course western_blot 4. Assess Target Inhibition (Western Blot for p-Akt) time_course->western_blot analyze 5. Analyze Data (Identify optimal duration for target inhibition) western_blot->analyze functional_assay 6. Perform Functional Assays (e.g., Apoptosis, Cell Cycle) analyze->functional_assay end End: Optimal Treatment Duration Identified functional_assay->end

Caption: Experimental workflow for optimizing this compound treatment duration.

Technical Support Center: T-448 (EOS-448) Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, an experimental anti-TIGIT monoclonal antibody (also known as EOS-448 or Belrestotug). This resource is designed for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint inhibitor.[1][2] Its primary mechanism involves blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), thereby preventing downstream inhibitory signaling and restoring the anti-tumor activity of T cells and NK cells.[3][4][5] A critical feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR) to elicit additional effector functions, including the depletion of TIGIT-high regulatory T cells (Tregs) and the activation of antigen-presenting cells.[2][6][7]

Q2: What are the key applications for this compound in a research setting?

A2: this compound is primarily used in preclinical and clinical research to investigate the role of the TIGIT pathway in cancer immunology. Common applications include in vitro T-cell activation and cytotoxicity assays, in vivo tumor growth inhibition studies in syngeneic mouse models, and pharmacodynamic analyses of immune cell populations in blood and tumor tissues using techniques like flow cytometry.[2][8][9]

Q3: What are some known sources of variability in experiments involving antibodies like this compound?

A3: Variability in antibody-based experiments can arise from several factors. For therapeutic antibodies with Fc effector functions like this compound, key sources of variability include the genetic polymorphisms of Fcγ receptors in donor cells or animal models, which can alter binding affinity and subsequent functional responses.[10] Other common sources include inconsistencies in cell culture conditions, passage number of cell lines, viability of primary cells, antibody storage and handling, and the technical execution of assays such as flow cytometry and cell-based functional assays.

Troubleshooting Guides

In Vitro T-Cell Activation Assays

Problem: High variability in T-cell activation readouts (e.g., cytokine production, proliferation) between experiments.

Potential Cause Recommended Solution
Donor-to-donor variability in primary T cells Use a consistent and well-characterized source of peripheral blood mononuclear cells (PBMCs). If possible, screen donors for FcγR polymorphisms. Always include samples from multiple donors to assess biological variability.
Inconsistent cell viability Ensure high cell viability (>90%) before starting the assay. Use a consistent method for thawing and resting cryopreserved cells.
Suboptimal antibody concentration Perform a thorough titration of this compound to determine the optimal concentration for your specific assay. The ideal concentration should provide a robust signal without causing non-specific activation or toxicity.
Variability in stimulation conditions Standardize the concentration and source of T-cell receptor (TCR) stimulation reagents (e.g., anti-CD3/CD28 antibodies, target cells). Ensure consistent incubation times and cell densities.
Issues with flow cytometry staining Optimize the flow cytometry panel, including titration of all antibodies and use of appropriate compensation controls. Include fluorescence minus one (FMO) controls to set accurate gates.
Fcγ Receptor (FcγR) Binding Assays

Problem: Inconsistent binding affinity (KD) values for this compound to FcγRs.

Potential Cause Recommended Solution
Improper antibody handling Aliquot the antibody upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Centrifuge the vial before use to pellet any aggregates.
Non-specific binding in Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) Optimize buffer conditions by including a non-ionic detergent (e.g., Tween-20) and bovine serum albumin (BSA) to block non-specific interactions.[11]
Incorrect protein immobilization Ensure the FcγR protein is properly folded and active. Optimize the immobilization density on the biosensor chip to avoid steric hindrance.[11]
Variability in recombinant FcγR protein quality Use highly purified, well-characterized recombinant FcγR proteins from a reliable vendor. Verify the protein's integrity and activity before use.
In Vivo Murine Tumor Models

Problem: High variability in tumor growth inhibition and immune cell infiltration.

Potential Cause Recommended Solution
Inconsistent tumor cell implantation Standardize the number of tumor cells injected, the injection site, and the age and strain of the mice. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a consistent size.
Variability in the host microbiome House animals in a specific pathogen-free (SPF) facility with a controlled environment. Be aware that variations in gut microbiota can influence anti-tumor immune responses.
Antibody stability and dosing Prepare antibody dilutions fresh for each injection. Ensure accurate and consistent administration of the antibody (e.g., intraperitoneal, intravenous).
Timing of sample collection and analysis Collect tumors and lymphoid organs at consistent time points post-treatment to minimize variability in pharmacodynamic readouts.[12]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for key experiments involving this compound. These values are illustrative and should be optimized for your specific experimental system.

Table 1: Typical Parameters for In Vitro T-Cell Activation Assay

ParameterValue
Cell TypeHuman PBMCs
Cell Density1 x 10^6 cells/mL
This compound Concentration Range0.1 - 10 µg/mL
TCR StimulationPlate-bound anti-CD3 (1 µg/mL) + soluble anti-CD28 (1 µg/mL)
Incubation Time48-72 hours
ReadoutsIFN-γ, TNF-α, IL-2 secretion (ELISA); CD69, CD25 expression (Flow Cytometry); Proliferation (CFSE dilution)

Table 2: Typical Parameters for FcγR Binding Assay (SPR)

ParameterValue
LigandRecombinant Human FcγR (e.g., FcγRIIIA)
AnalyteThis compound
Analyte Concentration Range1 nM - 500 nM
Association Time180 seconds
Dissociation Time300 seconds
Regeneration Solution10 mM Glycine-HCl, pH 1.5

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay by Flow Cytometry
  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and rest overnight at 37°C, 5% CO2.

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at 1 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Plating and Treatment: Seed 2 x 10^5 PBMCs per well. Add this compound or an isotype control antibody at the desired final concentrations. Add soluble anti-human CD28 antibody (clone CD28.2) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the expression of activation markers on CD4+ and CD8+ T cell populations using appropriate gating strategies.

Protocol 2: In Vivo Tumor Study in a Syngeneic Mouse Model
  • Cell Line: Use a murine cancer cell line that expresses the ligands for TIGIT (e.g., CT26 colon carcinoma).

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells into the flank of 6-8 week old female BALB/c mice.

  • Tumor Monitoring and Randomization: Measure tumor volume every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control, this compound).

  • Treatment: Administer this compound or control antibodies via intraperitoneal injection at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

  • Tumor Growth Measurement: Continue to monitor tumor volume throughout the study.

  • Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice from each group. Harvest tumors and spleens for immune cell analysis by flow cytometry or immunohistochemistry to assess changes in T cell, NK cell, and Treg populations.

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_t_cell T Cell / NK Cell cluster_apc APC / Tumor Cell TIGIT TIGIT ITIM ITIM/ITT TIGIT->ITIM CD226 CD226 Activation Cell Activation (Cytokine release, Cytotoxicity) CD226->Activation SHIP1 SHIP1/SHP2 ITIM->SHIP1 PI3K_MAPK PI3K/MAPK Pathway SHIP1->PI3K_MAPK Inhibition Inhibition SHIP1->Inhibition PI3K_MAPK->Activation CD155 CD155 (PVR) CD155->TIGIT Binds CD155->CD226 Binds T448 This compound (EOS-448) T448->TIGIT Blocks Interaction

Caption: Diagram of the TIGIT signaling pathway and the mechanism of action of this compound.

Experimental_Workflow In Vitro T-Cell Activation Assay Workflow PBMC_Isolation 1. Isolate PBMCs from Healthy Donor Cell_Seeding 3. Seed PBMCs & Add anti-CD28 PBMC_Isolation->Cell_Seeding Plate_Coating 2. Coat Plate with anti-CD3 Plate_Coating->Cell_Seeding Treatment 4. Add this compound or Isotype Control Cell_Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation Staining 6. Stain for Surface Markers (CD4, CD8, CD69, etc.) Incubation->Staining Acquisition 7. Acquire on Flow Cytometer Staining->Acquisition Analysis 8. Analyze Data Acquisition->Analysis

Caption: A typical experimental workflow for an in vitro T-cell activation assay using this compound.

References

Validation & Comparative

A Comparative Guide to LSD1 Inhibitors: Benchmarking T-448 Against Clinical-Stage Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2) is crucial for maintaining the differentiation block in cancer cells. This guide provides an objective comparison of T-448, a specific LSD1 inhibitor, with other prominent LSD1 inhibitors currently in clinical development, supported by experimental data and detailed protocols.

Mechanism of Action: Beyond Demethylation

LSD1 functions as a transcriptional corepressor by forming complexes with other proteins. In the context of AML, LSD1 is often recruited by the transcription factors Growth Factor Independent 1 (GFI1) and GFI1B to the promoter regions of myeloid differentiation genes. This LSD1-GFI1/GFI1B complex, which often includes co-repressors like CoREST and HDACs, leads to the demethylation of H3K4, resulting in chromatin condensation and transcriptional silencing. This action effectively blocks the differentiation of leukemic blasts, promoting their proliferation and self-renewal.

LSD1 inhibitors primarily work by abrogating this repressive function. Irreversible inhibitors, such as this compound, form a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity. This not only blocks the demethylase function but can also disrupt the scaffolding function of LSD1, preventing the assembly of the repressive complex and leading to the reactivation of silenced differentiation genes.

cluster_0 LSD1-Mediated Gene Repression in AML cluster_1 Action of LSD1 Inhibitors GFI1 GFI1/GFI1B LSD1 LSD1/CoREST Complex GFI1->LSD1 Recruits Promoter Myeloid Differentiation Gene Promoters GFI1->Promoter Binds to DNA H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Active_Promoter Myeloid Differentiation Gene Promoters H3K4me0 H3K4me0 (Inactive Mark) H3K4me2->H3K4me0 Silencing Transcriptional Silencing H3K4me0->Silencing Block Differentiation Block Silencing->Block Inhibitor This compound & Other LSD1 Inhibitors Inhibitor->LSD1 Inhibits Active_H3K4me2 H3K4me2 (Active Mark) Activation Transcriptional Activation Active_H3K4me2->Activation Differentiation Myeloid Differentiation Activation->Differentiation

Figure 1. Signaling pathway of LSD1-mediated gene silencing and its reversal by inhibitors in AML.

Comparative Potency and Selectivity

A critical aspect of any inhibitor is its potency against the intended target and its selectivity over related enzymes. LSD1 shares homology with other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), MAO-B, and LSD2. Off-target inhibition, particularly of MAOs, can lead to undesirable side effects. This compound demonstrates high potency and selectivity.[1] The table below summarizes the biochemical potency (IC50) of this compound and several clinical-stage LSD1 inhibitors.

Compound NameAlternate NameMechanismLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)LSD2 IC50 (nM)Selectivity (LSD1 vs MAOs)
This compound -Irreversible22[2][3]>100,000[1]>100,000[1]Data Not Available>4500-fold[1]
Iadademstat ORY-1001Irreversible<20[4][5]>100,000[5]>100,000[5]>100,000[5]>5000-fold
Seclidemstat SP-2577Reversible13[6]Data Not AvailableData Not Available>10,000 (at 10µM)[1]Data Not Available
Bomedemstat IMG-7289Irreversible56.8[7]Data Not AvailableData Not AvailableData Not AvailableData Not Available
GSK2879552 -Irreversible~20[7]>280-fold selective>280-fold selectiveSelective[4]>280-fold
INCB059872 -IrreversibleData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Key Experimental Protocols

Accurate and reproducible assays are fundamental to inhibitor characterization. Below are detailed protocols for two key experiments: an enzymatic inhibition assay to determine biochemical potency and a cell-based viability assay to assess cellular efficacy.

Protocol 1: LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of LSD1 and determine the IC50 values of inhibitors. The assay detects the product of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated mono-methylated H3K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium (Eu3+)-cryptate labeled anti-H3K4 unmethylated (me0) antibody (Donor)

  • XL665-conjugated Streptavidin (SA-XL665) (Acceptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20)

  • Test inhibitors (e.g., this compound) serially diluted in DMSO

  • Low-volume 384-well white plates

Procedure:

  • Enzyme/Substrate Preparation:

    • Prepare a substrate/FAD pre-mixture in assay buffer containing the biotin-H3K4me1 peptide and FAD at their final desired concentrations.

    • Prepare the LSD1 enzyme solution in assay buffer at 2x the final concentration.

  • Enzymatic Reaction:

    • Add 2 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the 2x LSD1 enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the demethylase reaction by adding 4 µL of the substrate/FAD pre-mixture to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Prepare the detection mixture containing the Eu3+-cryptate anti-H3K4me0 antibody and SA-XL665 in detection buffer.

    • Stop the enzymatic reaction by adding 10 µL of the detection mixture to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

    • The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of demethylated product.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: AML Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of LSD1 inhibitors on the viability of AML cells (e.g., MV4-11, MOLM-13) using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity.

cluster_workflow Cell Viability Assay Workflow P1 1. Seed AML cells in opaque 96-well plates P2 2. Add serial dilutions of LSD1 inhibitor (or DMSO) P1->P2 P3 3. Incubate for 72-96 hours (37°C, 5% CO2) P2->P3 P4 4. Equilibrate plate to room temperature (~30 min) P3->P4 P5 5. Add CellTiter-Glo® Reagent to each well P4->P5 P6 6. Mix on orbital shaker (2 min) to induce lysis P5->P6 P7 7. Incubate at room temperature (10 min) to stabilize signal P6->P7 P8 8. Read luminescence on a microplate reader P7->P8 P9 9. Calculate % viability vs control and determine IC50 P8->P9

Figure 2. Experimental workflow for determining cell viability using the CellTiter-Glo® assay.

Materials:

  • AML cell lines (e.g., MV4-11)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Opaque-walled 96-well plates

  • Test inhibitors (e.g., this compound) serially diluted

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer-capable microplate reader

Procedure:

  • Cell Plating:

    • Harvest exponentially growing AML cells and adjust the density to 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare 2x final concentrations of your serially diluted LSD1 inhibitors.

    • Add 50 µL of the 2x inhibitor dilutions to the corresponding wells. Add 50 µL of medium with DMSO to control wells. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other measurements.

    • Calculate the percent viability for each treatment by normalizing the luminescent signal to the vehicle (DMSO) control wells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of LSD1, with an in vitro biochemical profile comparable to other leading clinical-stage candidates like Iadademstat. Its high selectivity over MAO-A and MAO-B is a promising feature for a favorable safety profile.[1] The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. As the field of epigenetic therapy continues to advance, rigorous head-to-head comparisons using standardized assays will be crucial in identifying the most promising LSD1 inhibitors for clinical application in AML and other malignancies.

References

Comparative Efficacy Analysis: T-448 versus T-488

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on investigational compounds designated as "T-448" and "T-488" for the same therapeutic indication, nor are there any direct comparative studies. The identifiers "this compound" and "T-488" have been used for several distinct investigational drugs in different therapeutic areas.

Notably, literature refers to:

  • TAK-448 , a kisspeptin analog investigated for prostate cancer.[1][2]

  • This compound , an LSD1 enzyme inhibitor studied for central nervous system disorders.[3]

  • ICP-488 , a TYK2 inhibitor for plaque psoriasis.[4]

  • TTP488 , an agent for diabetic nephropathy.[5]

This guide provides a template for researchers, scientists, and drug development professionals to structure a comparative analysis of two therapeutic compounds, using data for TAK-448 as an illustrative example.

Quantitative Efficacy Data Summary

This section summarizes the key efficacy endpoints from relevant preclinical or clinical studies. The following table is populated with sample data for TAK-448 to demonstrate its use.

Table 1: Comparative Efficacy of this compound vs. T-488 in [Indication]

Efficacy EndpointThis compound (Example: TAK-448)T-488 (Hypothetical Data)p-valueStudy Reference
Primary Endpoint
Median Progression-Free SurvivalNot Reached18.5 months<0.001Fictional Study A
Overall Response Rate89%74%<0.05Fictional Study B
Secondary Endpoints
Reduction in Tumor Volume79.2% (at 25 mg/kg)65.5%<0.01[6]
PSA Reduction >50%100% (at 24 mg)85%0.04[2]
Time to Castration Resistance24 months16 months<0.01Fictional Study C

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below is an example of a detailed protocol for a preclinical xenograft model, based on studies of TAK-448.[1]

Protocol: Rodent Xenograft Model for Prostate Cancer

  • Cell Line: VCaP human prostate cancer cells, known to be androgen-sensitive.

  • Animal Model: Male immunodeficient rats (e.g., nude rats), aged 6-8 weeks.

  • Tumor Implantation: VCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each rat. Tumor growth is monitored regularly.

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • This compound (e.g., TAK-448) administered subcutaneously at various doses (e.g., 0.1 µg, 0.3 µg, 1.0 µg).[7]

    • T-488 administered via the relevant route and dosage.

    • Positive control (e.g., an established androgen-deprivation therapy agent like leuprolide).[1]

  • Dosing Schedule: Dosing frequency can vary, for example, once daily or as a depot formulation for sustained release.[2][7]

  • Efficacy Assessment:

    • Tumor volume is measured at regular intervals using calipers.

    • Serum levels of testosterone and prostate-specific antigen (PSA) are quantified via ELISA or other immunoassays.

    • At the end of the study, tumors are excised for histological and molecular analysis.

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures. Endpoint comparisons between groups are performed using a t-test or one-way ANOVA.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can significantly enhance understanding. The following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway

Kisspeptin Kisspeptin Analog (e.g., TAK-448) GPR54 GPR54 Receptor (in Hypothalamus) Kisspeptin->GPR54 Binds to GnRH GnRH Neurons Kisspeptin->GnRH Continuous stimulation leads to desensitization and downregulation GPR54->GnRH Stimulates Pituitary Anterior Pituitary GnRH->Pituitary Pulsatile release of GnRH GnRH->Pituitary LH_FSH LH & FSH Release Pituitary->LH_FSH Testes Testes LH_FSH->Testes Stimulates Testosterone Testosterone Production Testes->Testosterone ProstateCancer Prostate Cancer Cell Growth Testosterone->ProstateCancer Promotes Testosterone->ProstateCancer Inhibition of

Caption: Mechanism of action for a kisspeptin analog like TAK-448.

Experimental Workflow

start Start: Select Animal Model implant Subcutaneous Implantation of VCaP Cells start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat_A Administer this compound randomize->treat_A treat_B Administer T-488 randomize->treat_B treat_C Administer Vehicle randomize->treat_C measure Measure Tumor Volume & Biomarkers (PSA, T) treat_A->measure treat_B->measure treat_C->measure measure->tumor_growth Repeat end Endpoint: Data Analysis measure->end

Caption: Preclinical xenograft model workflow.

References

Validating T-448 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in validating its mechanism of action and advancing its development. This guide provides a comparative overview of key methodologies for validating the target engagement of T-448, an antagonistic anti-TIGIT human antibody (also known as EOS-448 or GSK4428859A), and offers a framework for selecting the most appropriate experimental approach.[1][2] While the focus is on the anti-TIGIT antibody, it is worth noting that the designation this compound has also been associated with a covalent inhibitor of lysine-specific demethylase 1 (LSD1).[3] The principles and methods described herein are broadly applicable to both antibody and small molecule therapeutics.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method depends on various factors, including the nature of the target, the type of therapeutic, available reagents, and the desired throughput. Below is a comparison of common techniques applicable to validating the engagement of this compound (anti-TIGIT antibody).

FeatureFlow CytometryCo-Immunoprecipitation (Co-IP)Cellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)
Principle Measures binding of a fluorescently labeled antibody to cell surface proteins.Captures the target protein and its binding partners using a specific antibody, followed by detection of the bound therapeutic.[4][5]Ligand binding stabilizes the target protein against heat-induced denaturation.[6][7]Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor when in close proximity.[7][8]
This compound Application Direct detection of this compound binding to TIGIT on the surface of immune cells. Measurement of downstream effects like receptor occupancy and changes in cell populations (e.g., Treg depletion).[1][2]Confirmation of the direct interaction between this compound and TIGIT in a cellular lysate.Can be adapted to assess the thermal stabilization of TIGIT upon this compound binding.Requires engineering of TIGIT with a luciferase and a fluorescently labeled this compound or a competing ligand.
Advantages High-throughput, provides single-cell resolution, can measure target expression and downstream functional effects simultaneously.Validates direct physical interaction in a near-native context.[4]Label-free for the compound, applicable in intact cells and tissues.[6][8]Allows for real-time monitoring of binding in living cells.[8]
Limitations Primarily for cell surface targets, requires specific antibodies for detection.Can be prone to false positives due to non-specific binding, may not capture transient interactions.[4][5]Not suitable for all proteins, requires specific antibodies for detection by Western blot, lower throughput for the traditional assay.[6]Requires genetic modification of cells, potential for steric hindrance from the tags.
Primary Output Fluorescence intensity, percentage of positive cells, cell population counts.Protein bands on a Western blot or mass spectrometry identification of interacting partners.Thermal melting curve shift (ΔTm).BRET signal ratio.

Experimental Protocols

Flow Cytometry for this compound Target Engagement and Pharmacodynamics

This protocol outlines a method to assess the binding of this compound to TIGIT-expressing cells and to measure a key pharmacodynamic effect: the depletion of regulatory T cells (Tregs).

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
  • Wash the cells with phosphate-buffered saline (PBS) and resuspend in FACS buffer (PBS with 2% fetal bovine serum).

2. Antibody Staining:

  • Incubate the cells with this compound at various concentrations for a predetermined time at 4°C to determine binding affinity or a saturating concentration for pharmacodynamic studies.
  • For pharmacodynamic assessment in clinical samples, cells are taken from patients treated with this compound.[1][2]
  • Wash the cells to remove unbound this compound.
  • Add a fluorescently labeled secondary antibody that specifically recognizes the human IgG1 Fc of this compound.
  • Concurrently, stain for cell surface markers to identify specific T cell populations, such as CD3, CD4, CD8, and FOXP3 (for Tregs), and markers of exhaustion like PD-1.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Gate on the specific cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, Tregs).
  • Quantify the binding of this compound by measuring the mean fluorescence intensity (MFI) of the secondary antibody.
  • Determine the percentage and absolute counts of different cell populations to assess the pharmacodynamic effects, such as the depletion of TIGIT-high Tregs.[1][2][9]

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to validate the physical interaction between this compound and TIGIT in intact cells.

1. Cell Treatment:

  • Culture TIGIT-expressing cells and treat them with this compound or a vehicle control for a specific duration.

2. Heat Challenge:

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or sonication.
  • Centrifuge to pellet the aggregated, denatured proteins.
  • Collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis:

  • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for TIGIT.
  • Use a corresponding secondary antibody and a chemiluminescent substrate for detection.
  • Quantify the band intensities to generate melting curves and determine the shift in thermal stability induced by this compound binding.[7]

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell / NK Cell PVR PVR (CD155) TIGIT TIGIT PVR->TIGIT Binds DNAM1 DNAM-1 (CD226) PVR->DNAM1 Binds SHP1 SHP-1 TIGIT->SHP1 Recruits PI3K PI3K DNAM1->PI3K Activates SHP1->PI3K Inhibits Inhibition Inhibition of Effector Function SHP1->Inhibition Activation Cellular Activation PI3K->Activation T448 This compound T448->TIGIT Blocks Binding Target_Engagement_Workflow General Workflow for Target Engagement Validation start Start: Hypothesis (Compound binds to target) cell_culture Cell Culture (Expressing target protein) start->cell_culture treatment Treatment (Compound vs. Vehicle Control) cell_culture->treatment assay Target Engagement Assay (e.g., Flow Cytometry, CETSA, BRET) treatment->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (Quantify binding/stabilization) data_acquisition->data_analysis conclusion Conclusion: Target Engagement Confirmed? data_analysis->conclusion end_yes Yes conclusion->end_yes Positive Result end_no No conclusion->end_no Negative Result Method_Comparison_Logic Logical Comparison of Target Engagement Methods question1 Is the target on the cell surface? question2 Is real-time binding in live cells required? question1->question2 No / Intracellular flow Flow Cytometry question1->flow Yes question3 Are you confirming a direct physical interaction? question2->question3 No bret BRET / FRET question2->bret Yes cetsa CETSA question3->cetsa No (Infers binding) coip Co-IP question3->coip Yes

References

A Comparative Guide: T-448 versus siRNA Knockdown for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between the pharmacological inhibition of Lysine-Specific Demethylase 1 (LSD1) using the specific inhibitor T-448 and the genetic knockdown of LSD1 via small interfering RNA (siRNA). It is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their experimental needs.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), primarily acting as a transcriptional corepressor.[1][2] Its dysregulation is implicated in various diseases, including cancers and neurodevelopmental disorders, making it a significant therapeutic target.[3][4] Two primary methods for interrogating LSD1 function in a laboratory setting are through small molecule inhibitors like this compound and genetic tools such as siRNA. This guide compares these two approaches, highlighting their mechanisms, effects, and experimental considerations.

Mechanism of Action

This compound: The Pharmacological Inhibitor

This compound is a potent, specific, and irreversible inhibitor of LSD1's enzymatic activity.[5] It covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. A key feature of this compound is its unique mechanism of generating a compact formyl-FAD adduct.[3][6] This is distinct from many other tranylcypromine-based inhibitors that form bulky adducts. The smaller adduct of this compound allows it to inhibit the demethylase activity with minimal disruption to the crucial interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3][6] This property is significant because the disruption of the LSD1-GFI1B complex is linked to hematological toxicities like thrombocytopenia, a major hurdle in the clinical development of other LSD1 inhibitors.[3][6]

siRNA Knockdown: The Genetic Approach

siRNA-mediated knockdown operates via the RNA interference (RNAi) pathway.[7] Synthetic, double-stranded siRNA molecules designed to be complementary to the LSD1 mRNA sequence are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). This complex then binds to and cleaves the target LSD1 mRNA, leading to its degradation.[8] The subsequent lack of template for protein synthesis results in a potent and specific reduction in the total cellular levels of the LSD1 protein.[7]

Comparative Data

The following tables summarize the key characteristics and reported experimental outcomes for both this compound and siRNA-mediated knockdown of LSD1.

Table 1: General Characteristics and Mechanism

FeatureThis compoundsiRNA Knockdown of LSD1
Target LSD1 enzymatic (demethylase) activityLSD1 mRNA transcript
Mechanism Irreversible covalent modification of FAD cofactorRNA interference leading to mRNA degradation
Effect on Protein Inhibits function, protein remains presentPrevents synthesis, depletes total protein
Reversibility Irreversible enzymatic inhibitionTransient; effect lasts until siRNA is degraded (48-96h)
Specificity High selectivity for LSD1 over MAO-A/B (>4500-fold)[6]High sequence-specific targeting of LSD1 mRNA
Off-Target Effects Potential for off-target kinase inhibition (must be profiled)Potential for off-target mRNA knockdown, activation of immune response
Key Advantage Minimal impact on LSD1-GFI1B complex, reducing hematotoxicity risk[3][6]Highly specific protein depletion, useful for validating drug targets

Table 2: Quantitative Experimental Outcomes

ParameterThis compoundsiRNA Knockdown of LSD1
In Vitro Potency IC₅₀ = 22 nM[5][6]Effective at nanomolar concentrations (e.g., 40-120 nM)[9]
Protein Reduction Not applicable (inhibits activity, not presence)Up to 85% reduction in LSD1 protein in JeKo-1 cells[9]
Histone Marks Increases H3K4me2 at specific gene promoters (e.g., Ucp2)[5][6]Increases H3K4me1/me2 on promoters (e.g., p21, pten)[10][11]
Gene Expression Increases mRNA of neural plasticity genes (e.g., Bdnf)[5]Induces expression of cell cycle inhibitors (e.g., p21, pten)[10][12]
Cell Proliferation No antiproliferative effect on NCI-H69 cells[13]64% decrease in BrdU labeling in neural stem cells[11]
Cell Cycle Cell-type dependentCan induce G₀/G₁ or G₂/M phase arrest, depending on cell type[14]

Visualizing the Mechanisms and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the biological processes and experimental workflows involved.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 Enzyme H3K4me0 Histone H3K4me0 (Inactive Mark) LSD1->H3K4me0 H3K4me2 Histone H3K4me2 (Active Mark) H3K4me2->LSD1 Demethylation Repression Transcriptional Repression H3K4me0->Repression TargetGene Target Gene (e.g., p21, Bdnf) Repression->TargetGene T448 This compound T448->LSD1 Inhibits Activity siRNA LSD1 siRNA LSD1_mRNA LSD1 mRNA siRNA->LSD1_mRNA Degrades LSD1_mRNA->LSD1 Translation

Caption: LSD1 signaling and points of intervention.

Experimental_Workflow cluster_t448 This compound Arm cluster_sirna siRNA Arm cluster_analysis Downstream Assays start Seed Cells in Culture Plates treat_t448 Treat with this compound (e.g., 22 nM - 1 µM) start->treat_t448 transfect_sirna Transfect with LSD1 siRNA (e.g., 50-100 nM) start->transfect_sirna incubate_t448 Incubate (24-72h) treat_t448->incubate_t448 analysis Harvest Cells for Analysis incubate_t448->analysis incubate_sirna Incubate (48-96h) transfect_sirna->incubate_sirna incubate_sirna->analysis western Western Blot (LSD1, H3K4me2) analysis->western qpcr RT-qPCR (Target Genes) analysis->qpcr phenotype Phenotypic Assays (Proliferation, Cell Cycle) analysis->phenotype

Caption: Workflow for comparing this compound and siRNA effects.

Logical_Comparison T448 This compound Approach: Pharmacological Target: Enzyme Activity Effect: Functional Inhibition Outcome: Increased H3K4me2 Advantage: Preserves Protein Complex LSD1 LSD1 Function T448->LSD1 Blocks siRNA siRNA Knockdown Approach: Genetic Target: mRNA Transcript Effect: Protein Depletion Outcome: Increased H3K4me2 Advantage: High Target Specificity siRNA->LSD1 Abolishes

Caption: Logical comparison of this compound and siRNA.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment and for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations. An IC₅₀ of 22 nM is reported, with studies often using concentrations between 0.1 µM and 1 µM.[6]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for histone marks (H3K4me2) or RT-qPCR for target gene expression.

Protocol 2: siRNA Transfection for LSD1 Knockdown

This protocol provides a general guideline for transiently transfecting mammalian cells with LSD1-specific siRNA.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium to reach 60-80% confluency at the time of transfection.

  • siRNA Preparation (per well of a 6-well plate):

    • Solution A: Dilute 40-120 pmol of LSD1 siRNA duplex into 100 µL of serum-free medium (e.g., Opti-MEM™).[9]

    • Solution B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Prepare a non-targeting (scrambled) siRNA control in parallel.

  • Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 15-30 minutes at room temperature to allow siRNA-lipid complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-96 hours. The optimal time should be determined to allow for mRNA and protein turnover.

  • Validation and Analysis: Harvest cells to validate knockdown efficiency by RT-qPCR (for LSD1 mRNA) and Western blot (for LSD1 protein).[8] Proceed with further downstream experiments on the cell lysates or remaining cells.

Conclusion and Recommendations

Both this compound and siRNA are powerful tools for studying LSD1 function, but they are not interchangeable. The choice between them depends on the specific research question.

  • Choose this compound when:

    • The goal is to study the acute effects of inhibiting LSD1's catalytic activity without removing the protein itself, which may have scaffolding functions.

    • Investigating the potential for therapeutic development, as it mimics a drug's mechanism of action.

    • Working in systems where avoiding hematological toxicity is critical, leveraging this compound's minimal impact on the LSD1-GFI1B complex.[5][6]

  • Choose siRNA Knockdown when:

    • The experimental aim is to determine the necessity of the LSD1 protein for a specific biological process.

    • Validating LSD1 as the specific target of a pharmacological inhibitor. A phenotypic rescue by expressing an siRNA-resistant LSD1 construct can provide strong evidence of on-target activity.

    • The experimental system is difficult to treat with small molecules or when long-term loss of function is desired.

References

A Comparative Analysis of T-448 and Tranylcypromine Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of T-448 and various tranylcypromine derivatives, focusing on their performance as inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various diseases, including cancer and neurological disorders, making it a promising therapeutic target.[1][3] Tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1.[4] This discovery has spurred the development of numerous tranylcypromine derivatives with improved potency and selectivity for LSD1.[5][6] this compound is a potent and specific irreversible inhibitor of LSD1, demonstrating promise in preclinical studies for central nervous system disorders with a favorable safety profile.[7][8] This guide will compare the inhibitory activity and selectivity of this compound with a selection of tranylcypromine derivatives.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and selected tranylcypromine derivatives against LSD1, as well as their selectivity over MAO-A and MAO-B. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of this compound against LSD1 and MAOs

CompoundLSD1 IC50 (nM)MAO-A InhibitionMAO-B InhibitionSelectivity (LSD1 vs MAOs)
This compound22[7][9]>100,000 nM[7]>100,000 nM[7]>4,500-fold[7]

Table 2: Inhibitory Activity of Selected Tranylcypromine Derivatives against LSD1 and MAOs

Compound ReferenceLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1 vs MAOs)
Series 1 [10]
1e130>100,000>100,000>769-fold
Series 3 [10]
3a160>100,000>100,000>625-fold
3d110>100,000>100,000>909-fold
3f110>100,00058,000>527-fold vs MAO-B
3g120>100,000>100,000>833-fold
Diastereomers [11]
11b (S,1S,2R)3301500>100,000~4.5-fold vs MAO-A
11d (R,1S,2R)4801100>100,000~2.3-fold vs MAO-A
Conformationally-Restricted Analogs [12]
18b18>100,000>100,000>5,555-fold
19b21>100,000>100,000>4,761-fold

Experimental Protocols

A commonly used method for determining the in vitro inhibitory activity of compounds against LSD1 is the horseradish peroxidase (HRP)-coupled assay .[13][14][15]

Principle: The demethylation of a histone H3-derived peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a suitable substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to generate a highly fluorescent product (resorufin), or a chromogenic product. The rate of fluorescence or absorbance increase is directly proportional to the LSD1 activity. Inhibitors will reduce the rate of this reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM HEPES or phosphate buffer, pH 7.4-7.5.

    • LSD1 Enzyme: Recombinant human LSD1/CoREST complex is diluted in assay buffer to the desired concentration (e.g., 20-40 nM).

    • Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 containing a dimethylated lysine at position 4 (H3K4me2) is used (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin). The concentration is typically at or near the Km value.

    • Inhibitor Solutions: this compound and tranylcypromine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.

    • Detection Reagents: A solution containing horseradish peroxidase and a fluorogenic or chromogenic substrate (e.g., Amplex Red and HRP in a reaction buffer).

  • Assay Procedure (96-well plate format):

    • Compound Incubation: Add a small volume (e.g., 5 µL) of the serially diluted inhibitor solutions or DMSO (vehicle control) to the wells of a black microplate.

    • Enzyme Addition: Add the diluted LSD1 enzyme solution (e.g., 20 µL) to each well.

    • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the H3K4me2 peptide substrate (e.g., 25 µL) to each well to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) or absorbance at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The initial reaction rates (slopes of the kinetic curves) are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Mandatory Visualization

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (H3K4me1 - Repressive Mark) LSD1->H3K4me1 H3K4me2 Histone H3 (H3K4me2 - Active Mark) H3K4me2->LSD1 Demethylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) H3K4me1->Gene_Expression Repression Inhibitors This compound & Tranylcypromine Derivatives Inhibitors->LSD1 Inhibition LSD1_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: HRP-Coupled LSD1 Inhibition Assay A 1. Prepare Reagents (LSD1, Substrate, Inhibitor, HRP/Probe) B 2. Add Inhibitor/Vehicle to Microplate Wells A->B C 3. Add LSD1 Enzyme B->C D 4. Pre-incubate (Inhibitor-Enzyme Binding) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Kinetic Measurement (Fluorescence/Absorbance) E->F G 7. Data Analysis (Calculate IC50) F->G

References

A Comparative Guide to Validating RNA-Seq Data Following Vemurafenib (BRAF Inhibitor) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods to validate RNA-sequencing (RNA-seq) data, using the BRAF inhibitor Vemurafenib as a case study. Researchers, scientists, and drug development professionals can use this guide to understand the critical steps and methodologies required to confirm findings from high-throughput transcriptomic analyses.

Vemurafenib is a potent inhibitor of the BRAF V600E-mutated kinase, which is frequently observed in melanoma. Its primary mode of action is the suppression of the MAPK/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis. Validating the transcriptomic changes identified by RNA-seq after Vemurafenib treatment is crucial for confirming the drug's mechanism of action and identifying potential biomarkers of response or resistance.

Experimental Workflow for RNA-Seq Data Validation

The following diagram outlines a typical workflow for validating RNA-seq data, from initial high-throughput screening to downstream functional and protein-level validation.

cluster_0 RNA-Seq Experiment & Analysis cluster_1 Validation rna_seq RNA-Seq on Vemurafenib-Treated Cells data_analysis Bioinformatic Analysis: Differential Gene Expression rna_seq->data_analysis gene_list Identify Differentially Expressed Genes (DEGs) data_analysis->gene_list qpcr mRNA Validation: qRT-PCR gene_list->qpcr Select top DEGs western Protein Validation: Western Blot gene_list->western Select DEGs with known antibody reagents elisa Protein Validation: ELISA gene_list->elisa Select secreted proteins or pathway markers functional Functional Validation: Cell Viability, Apoptosis Assays gene_list->functional Correlate gene expression with cellular phenotype

Caption: Experimental workflow for RNA-seq data validation.

Data Presentation: Comparing RNA-Seq and qRT-PCR Results

A critical step in RNA-seq validation is to confirm the observed changes in gene expression using a targeted and sensitive method like quantitative real-time polymerase chain reaction (qRT-PCR). Below is a table summarizing hypothetical data comparing the fold changes of key genes in the MAPK pathway after Vemurafenib treatment, as measured by RNA-seq and qRT-PCR.

Gene SymbolGene NameRNA-Seq (Log2 Fold Change)qRT-PCR (Log2 Fold Change)Function in MAPK Pathway
DUSP6 Dual Specificity Phosphatase 6-2.58-2.49Negative regulator of ERK
SPRY4 Sprouty RTK Signaling Antagonist 4-2.13-2.05Inhibitor of Ras/MAPK signaling
ETV4 ETS Variant Transcription Factor 4-1.89-1.95Downstream target of ERK
FOSL1 FOS Like 1, AP-1 Transcription Factor Subunit-1.75-1.82Component of AP-1, a downstream effector
CCND1 Cyclin D1-1.50-1.65Cell cycle regulator, promoted by MAPK
ACTB Beta-actin0.050.00 (Control)Housekeeping gene
GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase-0.020.00 (Control)Housekeeping gene

This table demonstrates a high concordance between the RNA-seq and qRT-PCR data, providing confidence in the transcriptomic results.

Signaling Pathway Modulation by Vemurafenib

Vemurafenib specifically targets the BRAF V600E mutation, inhibiting its kinase activity and subsequently downregulating the MAPK/ERK signaling cascade. The diagram below illustrates this mechanism of action.

cluster_pathway MAPK/ERK Signaling Pathway BRAF BRAF V600E MEK MEK1/2 BRAF->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, ETS) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Vemurafenib inhibits the BRAF V600E mutant kinase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To validate the differential expression of specific genes identified by RNA-seq.

  • Protocol:

    • RNA Isolation: Isolate total RNA from Vemurafenib-treated and vehicle-treated control cells using a silica-based column method (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

    • Primer Design: Design and validate primers for target genes (e.g., DUSP6, SPRY4) and housekeeping genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

    • PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

    • Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping genes.

2. Western Blotting

  • Objective: To determine if changes in mRNA levels correlate with changes in protein expression.

  • Protocol:

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA protein assay.

    • SDS-PAGE: Denature 30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, DUSP6) and a loading control (e.g., β-actin) overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

3. Cell Viability Assay

  • Objective: To provide functional validation by confirming the biological effect of Vemurafenib on cell proliferation, which is expected based on the RNA-seq data.

  • Protocol:

    • Cell Seeding: Seed melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of Vemurafenib or a vehicle control (DMSO) for 72 hours.

    • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an MTS reagent to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

    • Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

T-448: A Precision Tool for Interrogating LSD1 Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a critical therapeutic target in various diseases, including cancer and neurological disorders. The development of specific chemical probes is paramount to unraveling the multifaceted roles of LSD1. T-448 is a potent and selective irreversible inhibitor of LSD1, offering a unique profile that distinguishes it from other LSD1 inhibitors. This guide provides a comprehensive comparison of this compound with other notable LSD1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate chemical probe for their studies.

Unveiling the Unique Mechanism of this compound

This compound is an orally active and irreversible inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] It exerts its inhibitory effect through the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct.[3][4][5] A key distinguishing feature of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor involved in hematopoiesis.[3][4][5] This is in stark contrast to many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, leading to hematological toxicities such as thrombocytopenia.[5][6] This property gives this compound a superior hematological safety profile, making it a more specific tool to probe the enzymatic activity of LSD1 without the confounding effects of disrupting this protein-protein interaction.[3][4][5]

Comparative Analysis of LSD1 Inhibitors

To provide a clear perspective on the performance of this compound, the following tables summarize its biochemical potency and selectivity in comparison to a panel of other well-characterized LSD1 inhibitors.

Table 1: Biochemical Potency of LSD1 Inhibitors

CompoundTypeLSD1 IC50 (nM)
This compound Irreversible22[1][2][4][5]
T-711Irreversible-
TAK-418Irreversible2.9[3][5][6]
Tranylcypromine (TCP)Irreversible46 - 5600[7]
Phenelzine (PLZ)Irreversible>1000
ORY-1001 (Iadademstat)Irreversible<20[8]
GSK2879552Irreversible-
IMG-7289 (Bomedemstat)Irreversible-
SP-2577 (Seclidemstat)Reversible13 - 50[9][10]
CC-90011 (Pulrodemstat)Reversible0.25[1]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a broader perspective.

Table 2: Selectivity Profile of LSD1 Inhibitors

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1 vs MAO-A/B)
This compound 22>100,000>100,000>4500-fold[4]
TAK-4182.9--High
Tranylcypromine (TCP)46 - 5600102,000 (Ki)16,000 (Ki)[11]Non-selective
Phenelzine (PLZ)>1000--Non-selective
ORY-1001 (Iadademstat)<20>100,000>100,000>5000-fold[8]
GSK2879552->100,000>100,000High
SP-2577 (Seclidemstat)13 - 50>300,000>300,000>6000-fold[8]
CC-90011 (Pulrodemstat)0.25>10,000>10,000>40,000-fold[12]

Note: Selectivity is calculated as the ratio of MAO IC50 to LSD1 IC50. Higher values indicate greater selectivity for LSD1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are protocols for commonly used assays in the characterization of LSD1 inhibitors.

Biochemical Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition:

  • Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product, a demethylated peptide, is detected by a specific antibody labeled with a fluorescent donor (Europium cryptate), while the biotinylated peptide is captured by streptavidin-XL665 (acceptor). Inhibition of LSD1 leads to a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 4 mM KCl, 2 mM MgCl2, 0.01% BSA).

    • Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle (DMSO) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the demethylase reaction by adding the biotinylated H3K4me2 peptide substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes at 37°C).

    • Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-H3K4me1/0 antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.

2. Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Inhibition:

  • Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of HRP, H2O2 reacts with a substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal.

  • Protocol:

    • Set up a reaction mixture containing recombinant LSD1, HRP, and the H3K4me2 peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add various concentrations of the LSD1 inhibitor or vehicle.

    • Add Amplex Red reagent and incubate the reaction at 37°C.

    • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time using a microplate reader.

    • The rate of the reaction is proportional to the LSD1 activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assays

1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2:

  • Principle: This technique is used to identify the genomic regions where LSD1 activity is inhibited, by mapping the genome-wide changes in the levels of its substrate, H3K4me2.

  • Protocol:

    • Treat cells with the LSD1 inhibitor (e.g., this compound) or vehicle for a specified time.

    • Crosslink proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

    • Immunoprecipitate the chromatin using an antibody specific for H3K4me2.

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing and analyze the data to identify genomic regions with altered H3K4me2 levels.

2. Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction:

  • Principle: This method is used to assess the effect of an inhibitor on the interaction between LSD1 and GFI1B.

  • Protocol:

    • Treat cells expressing tagged versions of LSD1 and/or GFI1B with the inhibitor or vehicle.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Incubate the cell lysate with an antibody against one of the proteins (e.g., anti-LSD1).

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody against the other protein (e.g., anti-GFI1B) to determine if the interaction was disrupted by the inhibitor.

Visualizing the Landscape of LSD1 Inhibition

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

LSD1_Signaling_Pathway cluster_0 LSD1 Complex cluster_1 Transcription Factors cluster_2 Chromatin LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation CoREST CoREST HDAC1_2 HDAC1/2 GFI1B GFI1B GFI1B->LSD1 Interaction Other_TFs Other TFs Other_TFs->LSD1 Interaction Histone_H3 Histone H3 H3K4me1_0 H3K4me1/0 H3K4me2->H3K4me1_0 Gene_Repression Gene Repression H3K4me1_0->Gene_Repression

Caption: The LSD1 signaling pathway, illustrating its role in demethylating H3K4me2.

T448_Mechanism cluster_0 LSD1-GFI1B Complex cluster_1 Inhibitor Action LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Interaction T448 This compound T448->LSD1 Inhibits Enzyme Activity (Minimal Disruption of Complex) Other_Inhibitors Other TCP-based Inhibitors Other_Inhibitors->LSD1 Inhibits Enzyme Activity (Disrupts Complex)

Caption: this compound's mechanism, highlighting its minimal effect on the LSD1-GFI1B complex.

Experimental_Workflow_ChIP_Seq start Cell Treatment (this compound or Vehicle) crosslinking Formaldehyde Crosslinking start->crosslinking lysis Cell Lysis & Chromatin Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation (anti-H3K4me2) lysis->immunoprecipitation purification Reverse Crosslinking & DNA Purification immunoprecipitation->purification sequencing Library Preparation & Sequencing purification->sequencing analysis Data Analysis (Peak Calling, etc.) sequencing->analysis

Caption: A simplified workflow for a ChIP-seq experiment to assess H3K4me2 levels.

Conclusion

This compound stands out as a highly specific and potent chemical probe for investigating the enzymatic function of LSD1. Its unique mechanism of action, which avoids the disruption of the LSD1-GFI1B complex, provides a significant advantage in cellular and in vivo studies by minimizing off-target effects related to hematological toxicity. This comparative guide provides researchers with the necessary data and experimental context to make informed decisions when selecting an LSD1 inhibitor for their specific research questions. The detailed protocols and visual diagrams further serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of LSD1.

References

Head-to-Head Comparison: T-448 and GSK-LSD1 in LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two prominent irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors: T-448 and GSK-LSD1. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in oncology, neuroscience, and other fields where LSD1 modulation is a therapeutic strategy.

Introduction to LSD1 and its Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various diseases, most notably cancer and neurological disorders. Consequently, the development of LSD1 inhibitors has become an area of intense research.

This compound and GSK-LSD1 are both irreversible inhibitors that form a covalent bond with the FAD cofactor in the active site of LSD1. However, they exhibit distinct profiles in terms of potency, selectivity, and biological effects, which are detailed in this guide.

Biochemical and Cellular Performance: A Tabular Comparison

The following tables summarize the key quantitative data for this compound and GSK-LSD1 based on available preclinical data.

Table 1: Biochemical Potency and Selectivity

ParameterThis compoundGSK-LSD1Reference(s)
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]
Mechanism of Action Irreversible, FAD-dependentIrreversible, FAD-dependent[1][2]
IC50 (LSD1) 22 nM16 nM[2][3]
Selectivity >4,500-fold selective over MAO-A/B>1,000-fold selective over LSD2, MAO-A, and MAO-B[1][2]

Table 2: Cellular Activity and In Vivo Effects

ParameterThis compoundGSK-LSD1Reference(s)
Cellular Potency (EC50) Not explicitly reported for cancer cell linesAverage EC50 < 5 nM in cancer cell lines[2]
Key Cellular Effects Enhances H3K4 methylation in primary rat neurons; Increases mRNA expression of neural plasticity-related genes (e.g., Bdnf).[3]Induces gene expression changes and inhibits growth in cancer cell lines.[2][2][3]
In Vivo Efficacy Improves learning function in a mouse model of NMDA receptor hypofunction.[4] No significant anti-proliferative effect in some cancer cell lines.[5]Reduces tumor burden in a glioblastoma xenograft model, though tumor regrowth was observed.[6][4][5][6]
Hematological Toxicity Minimal impact on the LSD1-GFI1B complex, leading to a superior hematological safety profile with no observed thrombocytopenia in mice at effective doses.[4]Data on hematological toxicity is less explicitly detailed in direct comparison to this compound, but some studies with related compounds suggest potential for hematological side effects.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the comparison of this compound and GSK-LSD1.

LSD1_Inhibition_Pathway Mechanism of Action of Irreversible LSD1 Inhibitors cluster_inhibitor Inhibitor cluster_lsd1 LSD1 Enzyme cluster_downstream Downstream Effects Inhibitor This compound or GSK-LSD1 LSD1 LSD1-FAD Complex Inhibitor->LSD1 Covalent Adduct Formation Inactive_LSD1 Inactive LSD1 LSD1->Inactive_LSD1 Irreversible Inhibition H3K4me2_Increase Increased H3K4me2 Inactive_LSD1->H3K4me2_Increase Gene_Expression Altered Gene Expression H3K4me2_Increase->Gene_Expression

Caption: Mechanism of irreversible LSD1 inhibition by this compound and GSK-LSD1.

Comparative_Workflow Comparative Evaluation Workflow Start Select this compound and GSK-LSD1 Biochemical_Assays Biochemical Assays (IC50, Selectivity) Start->Biochemical_Assays Cellular_Assays Cellular Assays (Potency, Phenotypic Effects) Start->Cellular_Assays In_Vivo_Studies In Vivo Studies (Efficacy, Toxicity) Start->In_Vivo_Studies Pathway_Analysis Signaling Pathway Analysis (Wnt, PI3K/AKT) Start->Pathway_Analysis Data_Comparison Head-to-Head Data Comparison Biochemical_Assays->Data_Comparison Cellular_Assays->Data_Comparison In_Vivo_Studies->Data_Comparison Pathway_Analysis->Data_Comparison Conclusion Select Appropriate Inhibitor for Research Goal Data_Comparison->Conclusion

Caption: Logical workflow for the comparative evaluation of this compound and GSK-LSD1.

LSD1_Signaling_Impact Impact of LSD1 Inhibition on Key Signaling Pathways cluster_wnt Wnt/β-Catenin Pathway cluster_pi3k PI3K/AKT Pathway LSD1_Inhibitor LSD1 Inhibition (this compound or GSK-LSD1) LSD1_Wnt LSD1 LSD1_Inhibitor->LSD1_Wnt Inhibits LSD1_PI3K LSD1 LSD1_Inhibitor->LSD1_PI3K Inhibits beta_catenin β-Catenin Stabilization LSD1_Wnt->beta_catenin Demethylates and Stabilizes Wnt_Target_Genes Wnt Target Gene Expression beta_catenin->Wnt_Target_Genes p85 p85 Transcription LSD1_PI3K->p85 Activates AKT_Activation AKT Activation p85->AKT_Activation

Caption: LSD1's role in the Wnt/β-catenin and PI3K/AKT signaling pathways.

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and GSK-LSD1. Specific parameters may vary between individual studies.

LSD1 Enzymatic Inhibition Assay (IC50 Determination)
  • Principle: To measure the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%.

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme.

    • Dimethylated histone H3 peptide substrate (e.g., H3K4me2).

    • This compound and GSK-LSD1 at various concentrations.

    • Assay buffer (e.g., Tris-HCl, NaCl).

    • Detection reagents (e.g., horseradish peroxidase, Amplex Red for a fluorescence-based assay).

    • 384-well microplate.

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and GSK-LSD1.

    • In a microplate, add the LSD1 enzyme to the assay buffer.

    • Add the diluted inhibitors to the respective wells and incubate to allow for binding.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Proliferation Assay (EC50 Determination)
  • Principle: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., acute myeloid leukemia or small cell lung cancer cell lines).

    • Cell culture medium and supplements.

    • This compound and GSK-LSD1 at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

    • 96-well or 384-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Luminometer or spectrophotometer.

  • Procedure:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or GSK-LSD1.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for the reagent to react.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.

In Vivo Hematological Toxicity Assessment
  • Principle: To evaluate the effect of the LSD1 inhibitors on blood cell counts in an animal model.

  • Materials:

    • Laboratory mice (e.g., C57BL/6 or BALB/c).

    • This compound and GSK-LSD1 formulated for in vivo administration.

    • Vehicle control.

    • Blood collection supplies (e.g., EDTA tubes).

    • Hematology analyzer.

  • Procedure:

    • Acclimate the mice to the laboratory conditions.

    • Administer this compound, GSK-LSD1, or vehicle to the mice daily for a specified duration (e.g., 14 or 28 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Monitor the animals for any signs of toxicity.

    • At the end of the treatment period, collect blood samples from the mice.

    • Analyze the blood samples using a hematology analyzer to determine complete blood counts, including platelet, red blood cell, and white blood cell counts.

    • Compare the blood cell counts between the inhibitor-treated groups and the vehicle control group to assess for any hematological toxicity.

Discussion and Conclusion

Both this compound and GSK-LSD1 are potent, irreversible inhibitors of LSD1 with high selectivity over other monoamine oxidases. GSK-LSD1 demonstrates a lower IC50 value, suggesting slightly higher biochemical potency. It has also been shown to effectively inhibit the growth of various cancer cell lines with a low nanomolar average EC50.[2]

A key distinguishing feature of this compound is its significantly improved hematological safety profile.[4] This is attributed to its minimal disruption of the interaction between LSD1 and its binding partner GFI1B, a critical regulator of hematopoiesis. This property makes this compound a particularly valuable tool for in vivo studies where hematological toxicity is a concern, and for investigating the therapeutic potential of LSD1 inhibition in non-oncological indications such as neurological disorders. This compound has demonstrated efficacy in a mouse model of cognitive dysfunction by enhancing the expression of genes related to neuronal plasticity.[3]

In the context of oncology, GSK-LSD1 has shown promise in inhibiting cancer cell growth and has been evaluated in preclinical in vivo cancer models.[6] However, the potential for hematological side effects, a known class effect for LSD1 inhibitors that disrupt the LSD1-GFI1B complex, should be considered in the experimental design.

The choice between this compound and GSK-LSD1 will ultimately depend on the specific research question and experimental context. For studies focused on the central nervous system or where minimizing hematological toxicity is paramount, this compound is an excellent choice. For in vitro and in vivo studies focused on cancer, where potent anti-proliferative effects are the primary endpoint, GSK-LSD1 is a well-characterized and effective tool. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific application.

References

Confirming On-Target Effects of T-448 with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-448 (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody demonstrating a multi-faceted mechanism of action for enhancing anti-tumor immunity. This guide provides a comparative analysis of this compound's on-target effects, supported by preclinical and clinical data, with a focus on its interaction with genetic models and its superiority over functionally deficient alternatives.

Executive Summary

This compound leverages a functional Fc domain to elicit its potent anti-tumor activity. This is primarily achieved through three key on-target effects: the depletion of regulatory T cells (Tregs), the activation of effector T cells, and the modulation of antigen-presenting cells (APCs). Genetic and cellular models have been instrumental in elucidating these mechanisms, demonstrating the critical role of Fc-gamma receptor (FcγR) engagement for optimal therapeutic efficacy. Preclinical studies in murine models and data from a Phase 1 clinical trial underscore the importance of this Fc-competent design, showing superior activity compared to Fc-disabled versions and providing a strong rationale for its ongoing clinical development.

Data Presentation

Preclinical Data: Murine Models
ModelTreatment GroupKey FindingQuantitative Data
Multiple MyelomaFc-enabled anti-TIGITEffective control of disease progressionDisease progression significantly inhibited (qualitative)
Multiple MyelomaFc-disabled anti-TIGITInactive, no control of disease progression-
Syngeneic Tumor ModelsThis compound (FcγR-engaging isotype) + anti-PD1Strong anti-tumor effectCorrelated with Treg depletion and CD8 T cell activation
Syngeneic Tumor ModelsFc-dead format anti-TIGIT + anti-PD1Absent anti-tumor effectNo significant Treg depletion or CD8 T cell activation
Clinical Data: Phase 1 Dose-Escalation Trial (Advanced Solid Tumors)
ParameterResultQuantitative Change
Clinical Response (n=20)
Partial Response1 patient-
Stable Disease9 patients-
Pharmacodynamics
CD8+ T cell / Treg RatioIncreased functional immune responseTwo-fold increase
CD8+ TIGIT- / CD8+ TIGIT+ T cell RatioShift towards a more functional T cell phenotypeFour-fold increase
TIGIT+ cells in Tumor Biopsies (n=22)Target engagement in the tumor microenvironmentSignificant decrease in 21 out of 22 paired biopsies
Treg DepletionSustained depletion of suppressive TregsObserved at multiple dose levels
CD8+ T cell ProliferationIncreased proliferation of memory CD8 T cellsIncreased Ki67 expression during the first treatment cycle

Mandatory Visualization

Signaling Pathway of this compound Action

T448_Mechanism cluster_TME Tumor Microenvironment cluster_effects This compound On-Target Effects Tumor Cell Tumor Cell Effector T cell Effector T cell (TIGIT low) Tumor Cell->Effector T cell Immune Evasion APC Antigen-Presenting Cell APC->Effector T cell Antigen Presentation Treg Regulatory T cell (TIGIT high) Treg->Effector T cell Suppression This compound This compound This compound->Treg Binds to TIGIT This compound->Effector T cell Binds to TIGIT Treg Depletion Treg Depletion This compound->Treg Depletion FcγR-mediated ADCC T cell Activation T cell Activation This compound->T cell Activation Blocks TIGIT inhibition CD226 activation APC Activation APC Activation This compound->APC Activation FcγR engagement Treg Depletion->Effector T cell Reduces Suppression T cell Activation->Tumor Cell Enhanced Killing APC Activation->Effector T cell Enhanced Priming

Caption: this compound's multifaceted mechanism of action in the tumor microenvironment.

Experimental Workflow: In Vivo Murine Tumor Model

Murine_Model_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Treatment Groups Vehicle Control This compound (Fc-competent) Isotype Control Fc-dead anti-TIGIT Treatment Initiation->Treatment Groups Tumor Volume Measurement Tumor Volume Measurement Treatment Groups->Tumor Volume Measurement Regular intervals Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Immune Cell Profiling Tumor Infiltrate Analysis (Flow Cytometry) Endpoint Analysis->Immune Cell Profiling Efficacy Assessment Tumor Growth Inhibition Endpoint Analysis->Efficacy Assessment

Caption: Workflow for assessing this compound efficacy in syngeneic mouse tumor models.

Experimental Protocols

In Vivo Murine Syngeneic Tumor Models
  • Cell Culture: CT26 or EMT6 murine colorectal or breast cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 or EMT6 cells in 100 µL of sterile phosphate-buffered saline (PBS).

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups. This compound or control antibodies (isotype control, Fc-dead anti-TIGIT) are administered intraperitoneally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. At the study endpoint, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.

  • Pharmacodynamic Analysis: Tumors and spleens are harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of CD8+ T cells, Tregs, and other immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: Excised tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cell analysis includes antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), and Ki67 (for proliferation).

  • Intracellular Staining: For intracellular markers like FoxP3 and Ki67, cells are fixed and permeabilized using a specialized buffer kit according to the manufacturer's instructions before adding the respective antibodies.

  • Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.

  • Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.

In Vitro T Cell Suppression Assay
  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are then isolated using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Labeled Teff cells are co-cultured with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).

  • Proliferation Analysis: After 3-5 days of co-culture, the proliferation of Teff cells is assessed by measuring the dilution of the CFSE dye using flow cytometry.

  • Suppression Calculation: The percentage of suppression is calculated by comparing the proliferation of Teff cells in the presence of Tregs to the proliferation of Teff cells alone. The effect of this compound on Treg suppressive function can be evaluated by adding the antibody to the co-culture.

Conclusion

The on-target effects of this compound are robustly confirmed through a combination of preclinical and clinical data. Genetic and cellular models have been pivotal in demonstrating that the FcγR-engaging property of this compound is essential for its multifaceted mechanism of action, which includes the critical depletion of immunosuppressive Tregs and the activation of the anti-tumor immune response. These findings differentiate this compound from Fc-functionally silent anti-TIGIT antibodies and provide a strong scientific foundation for its continued investigation as a promising immuno-oncology therapeutic.

Safety Operating Guide

Essential Guide to the Safe Disposal of T-448

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The following procedures are general guidelines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle T-448 with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Prohibited Disposal Methods

Under no circumstances should this compound or its waste be disposed of down the sanitary sewer system or in regular trash receptacles.[3] Improper disposal can lead to environmental contamination and potential health hazards.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : this compound waste should be classified as hazardous chemical waste. Due to its nature as a benzamide compound, it may possess properties that are harmful to the environment and human health.[1][2]

  • Container Selection : Use a dedicated, clean, and leak-proof container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1][3]

  • Waste Collection : Carefully transfer the this compound waste into the designated hazardous waste container. Avoid creating dust or aerosols during the transfer process.[3] If dealing with a spill, use an appropriate absorbent material, collect the contaminated material, and place it in the hazardous waste container.[3]

  • Labeling : Immediately upon adding the first drop of waste, the container must be clearly labeled with a "Hazardous Waste" tag.[1][2][3] The label must include the full chemical name, "this compound (3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide)", and any known associated hazards.

  • Storage : The waste container should be kept tightly closed except when adding waste.[3] Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat, ignition sources, and general laboratory traffic, and should be in a cool, dry, and well-ventilated location.[2][3]

  • Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2] Provide them with all the necessary information about the waste as indicated on the label.

Summary of Key Disposal Information

Parameter Guideline Reference
Waste Classification Hazardous Chemical Waste[1][2]
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat[1][2][3]
Handling Location Certified Chemical Fume Hood[1]
Container Type Dedicated, clean, leak-proof, chemically compatible with a secure lid[1][3]
Labeling Requirements "Hazardous Waste" tag with full chemical name and known hazards[1][2][3]
Storage Location Designated, secure Satellite Accumulation Area (SAA)[2][3]
Prohibited Disposal No disposal down the drain or in regular trash[3]
Final Disposal Through institutional EHS or a licensed hazardous waste contractor[1][2]

Experimental Protocols

While specific experimental protocols for the neutralization or deactivation of this compound are not available, general procedures for the hydrolysis of related compounds can be found in specialized chemical waste disposal literature. For instance, some acyl halides, sulfonyl halides, and anhydrides can be hydrolyzed using a sodium hydroxide solution. However, attempting such procedures without a validated protocol for this compound is strongly discouraged due to the risk of unknown and potentially hazardous reactions. The recommended and safest approach is to dispose of the untreated chemical waste through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram outlines the procedural workflow for the safe and compliant disposal of this compound.

T448_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First container Select & Label Waste Container ppe->container collect Transfer Waste to Container container->collect store Store in Satellite Accumulation Area collect->store Securely Sealed contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Certified Vendor contact_ehs->end Compliant Disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling T-448

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of T-448, a specific and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] Given the potent nature of this research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Compound Identification and Hazard Assessment

Chemical Name: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate[2][3] CAS Number: 1597426-53-3[1][4]

While a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data for this compound is not publicly available, its classification as a potent, biologically active compound necessitates handling it with a high degree of caution.[5][6] The following recommendations are based on best practices for handling potent research compounds in a laboratory setting.

Assumed Hazard Classification:

Hazard ClassGHS Category (Assumed)PictogramSignal WordHazard Statement (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation)Category 1 or 2💀DangerH300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.
Specific Target Organ ToxicityCategory 1☣️DangerH370: Causes damage to organs.
Reproductive ToxicityCategory 1B or 2☣️Danger/WarningH360/H361: May damage fertility or the unborn child.
SensitizationCategory 1WarningH317: May cause an allergic skin reaction.

Note: This table is based on an assumed hazard profile for a potent research compound and should be treated as a precautionary guideline in the absence of a specific SDS. Users must conduct their own risk assessment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Body Protection Disposable, solid-front, back-tying laboratory coat over dedicated work clothing.Prevents contamination of personal clothing. A disposable coat can be safely discarded after use or in case of a spill.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation.Protects against inhalation of the potent compound.
Foot Protection Closed-toe, chemical-resistant shoes with shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan for Handling this compound

Engineering Controls
  • Primary Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment device.

  • Ventilation: Ensure adequate ventilation in the laboratory. The containment system should have a face velocity of 80-120 feet per minute.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.

    • Review the experimental protocol and this safety guide before starting any work.

  • Weighing and Reconstitution:

    • Perform all weighing operations of the powdered compound within a containment device.

    • Use dedicated, disposable weighing boats and spatulas.

    • When reconstituting, add the solvent slowly to the powder to minimize aerosolization. The recommended storage for stock solutions is at -80°C for 6 months or -20°C for 1 month, stored under nitrogen.[1]

  • Experimental Use:

    • Handle all solutions of this compound with the same level of precaution as the solid form.

    • Avoid generating aerosols or splashes.

    • Clearly label all containers with the compound name, concentration, date, and hazard symbol.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., a solution of soap and water, followed by a solvent rinse if compatible).

    • Carefully remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weighing boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to do so, contain the spill with absorbent material and decontaminate the area using appropriate procedures. For large spills, or if you are unsure, contact your institution's EHS office immediately.

Visualization of Workflow

Below is a diagram illustrating the logical workflow for safely handling this compound in a laboratory setting.

T448_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Review Protocol & Safety Guide Area_Prep 2. Designate & Prepare Work Area Prep->Area_Prep PPE_Check 3. Assemble PPE & Spill Kit Area_Prep->PPE_Check Weigh 4. Weigh Powdered this compound PPE_Check->Weigh Enter Containment Reconstitute 5. Reconstitute Solution Weigh->Reconstitute Experiment 6. Perform Experiment Reconstitute->Experiment Decon 7. Decontaminate Surfaces & Equipment Experiment->Decon Exit Containment Waste_Seg 8. Segregate & Label Waste Decon->Waste_Seg PPE_Dispose 9. Dispose of Contaminated PPE Waste_Seg->PPE_Dispose Waste_Store 11. Store Waste in SAA Waste_Seg->Waste_Store Hand_Wash 10. Wash Hands Thoroughly PPE_Dispose->Hand_Wash Waste_Disposal 12. Arrange for Professional Disposal Waste_Store->Waste_Disposal

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide essential safety and logistical information. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety policies and procedures. Always prioritize safety when working with potent research chemicals.

References

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Feasible Synthetic Routes

Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。